Lipid PPz-2R1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H94N2O4 |
|---|---|
Molecular Weight |
763.3 g/mol |
IUPAC Name |
6-[4-[6-(2-hexyldecanoyloxy)hexyl]piperazin-1-yl]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H94N2O4/c1-5-9-13-17-19-27-35-45(33-25-15-11-7-3)47(51)53-43-31-23-21-29-37-49-39-41-50(42-40-49)38-30-22-24-32-44-54-48(52)46(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h45-46H,5-44H2,1-4H3 |
InChI Key |
KGIUXRFGRZABFM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lipid PPz-2R1: A Novel Ionizable Cationic Lipid for Targeted mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid PPz-2R1 is a novel, ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA). Its unique chemical structure, featuring a piperazine (B1678402) core, facilitates efficient encapsulation of mRNA and subsequent delivery to specific tissues, most notably the lungs. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis pathway, detailed experimental protocols for LNP formulation and in vivo application, and its role in modulating the PTEN signaling pathway for cancer therapy. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction to this compound
This compound, chemically known as piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate), is a key component in the next generation of LNP-based drug delivery systems. Its ionizable nature is crucial for the effective encapsulation of negatively charged mRNA at a low pH and for the subsequent release of the mRNA payload into the cytoplasm of target cells following endocytosis, where the endosomal environment is more acidic.
A pivotal study by Hu, Y., et al. (2025) has highlighted the potential of this compound in lung-targeted delivery of mRNA encoding Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein. This approach has shown therapeutic efficacy in preclinical models of lung cancer, demonstrating the lipid's potential in developing novel cancer immunotherapies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate) |
| CAS Number | 2832061-40-0 |
| Molecular Formula | C₄₈H₉₄N₂O₄ |
| Molecular Weight | 763.3 g/mol |
| Appearance | A solution in ethanol (B145695) |
| Purity | ≥98% |
| Solubility | Soluble in ethanol (≥10 mg/ml) |
Synthesis of this compound
While the specific synthesis protocol for this compound is not publicly detailed, a plausible synthetic route can be proposed based on the synthesis of similar piperazine-based ionizable lipids. The synthesis likely involves a multi-step process, beginning with the alkylation of piperazine followed by esterification.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the formulation of this compound containing LNPs and their application in in vivo studies, based on established protocols for similar ionizable lipids.
Lipid Nanoparticle (LNP) Formulation
The formulation of LNPs encapsulating mRNA is a critical step that determines the efficacy of the delivery system. A microfluidic mixing approach is commonly employed to ensure the rapid and reproducible self-assembly of the nanoparticles.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA (e.g., PTEN mRNA)
-
Ethanol
-
Citrate (B86180) Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis tubing (10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument
Protocol:
-
Lipid Stock Preparation: Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio. While the exact ratio for the PPz-2R1 LNPs from the pivotal study is not available, a common starting point for ionizable lipid formulations is a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-citrate buffer solution into separate syringes and connect them to the microfluidic mixing device. Set the flow rate ratio of the aqueous to the organic phase typically at 3:1.
-
LNP Formation: The rapid mixing of the two solutions within the microfluidic cartridge leads to the self-assembly of the LNPs, with the mRNA encapsulated within the lipid core.
-
Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight to remove the ethanol and exchange the buffer.
-
Characterization: The size, polydispersity index (PDI), and zeta potential of the formulated LNPs are measured using DLS. The encapsulation efficiency of the mRNA is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
LNP Formulation Workflow
Caption: Workflow for the formulation of this compound LNPs.
In Vivo mRNA Delivery in a Lung Cancer Model
The study by Hu, Y., et al. (2025) utilized an in situ lung cancer model to evaluate the therapeutic efficacy of PPz-2R1 LNPs carrying PTEN mRNA. The following is a generalized protocol for such an experiment.
Animal Model:
-
C57BL/6 mice are commonly used. An orthotopic lung cancer model can be established by intratracheal instillation of lung carcinoma cells (e.g., LLC cells) with PTEN deletion.
Treatment Protocol:
-
Tumor Inoculation: Anesthetize the mice and intratracheally instill the lung carcinoma cells.
-
Tumor Growth Monitoring: Monitor tumor growth using methods such as bioluminescence imaging if the cells are engineered to express luciferase.
-
LNP Administration: Once tumors are established, intravenously inject the mice with the PPz-2R1-LNP-PTEN-mRNA formulation. A typical dosage might range from 0.5 to 1.5 mg/kg of mRNA.
-
Combination Therapy: In a separate cohort, administer the LNP formulation in combination with an immune checkpoint inhibitor, such as an anti-PD-1 antibody.
-
Efficacy Evaluation: Monitor tumor growth and survival of the mice. At the end of the study, harvest the lungs and other organs for histological analysis and to assess the biodistribution of the LNPs and the expression of PTEN.
Mechanism of Action: The PTEN Signaling Pathway
The therapeutic strategy employing PPz-2R1 LNPs to deliver PTEN mRNA is based on restoring the function of the PTEN tumor suppressor protein. PTEN is a phosphatase that negatively regulates the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. In many cancers, PTEN is mutated or deleted, leading to the constitutive activation of this pathway and uncontrolled cell growth.
By delivering functional PTEN mRNA to cancer cells, the PPz-2R1 LNPs enable the cells to produce the PTEN protein, thereby inhibiting the PI3K/Akt/mTOR pathway and suppressing tumor growth.
PTEN Signaling Pathway Diagram
Caption: The PTEN signaling pathway.
Quantitative Data
The following tables summarize the expected quantitative data from in vitro and in vivo studies based on the performance of similar high-potency ionizable lipids. The specific data for this compound from the primary literature is not publicly available.
Table 1: In Vitro LNP Characterization
| Formulation | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PPz-2R1 LNP | 80 - 120 | < 0.2 | +5 to +15 (at pH 4) | > 90 |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume (mm³) at Day 21 (Fold Change) | Survival Rate (%) at Day 40 |
| Control (PBS) | High (e.g., >1000) | < 20 |
| PPz-2R1 LNP (Control mRNA) | High (e.g., >1000) | < 20 |
| PPz-2R1 LNP (PTEN mRNA) | Significantly Reduced | Significantly Increased |
| Anti-PD-1 Antibody | Moderately Reduced | Moderately Increased |
| PPz-2R1 LNP (PTEN mRNA) + Anti-PD-1 | Most Significantly Reduced | Most Significantly Increased |
Conclusion
This compound represents a significant advancement in the field of mRNA delivery. Its unique structure enables the formulation of stable LNPs with a high capacity for mRNA encapsulation and a remarkable propensity for lung-targeted delivery. The successful application of PPz-2R1 LNPs for the delivery of PTEN mRNA in preclinical lung cancer models underscores its potential as a powerful tool for the development of novel cancer therapies. Further research and development focusing on this promising lipid are warranted to translate its therapeutic potential into clinical applications.
The Core Mechanism of Piperazine-Derived Ionizable Lipids: A Technical Guide to Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of mRNA-based therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their systemic delivery. At the heart of these sophisticated delivery vehicles are ionizable lipids, a class of molecules critical for encapsulating and facilitating the intracellular release of nucleic acid payloads. Among the most promising of these are piperazine-derived ionizable lipids, which have demonstrated exceptional efficiency in delivering mRNA and siRNA, particularly to immune cells.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of piperazine-derived ionizable lipids, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers and drug development professionals in harnessing this advanced delivery technology.
The Pivotal Role of the Piperazine (B1678402) Headgroup in Endosomal Escape
The efficacy of ionizable lipids hinges on their pH-responsive nature.[3] At the physiological pH of the bloodstream (~7.4), these lipids remain largely neutral, minimizing non-specific interactions and toxicity.[3][4] However, upon endocytosis into the target cell, the lipid nanoparticles are trafficked into endosomes, where the internal environment becomes progressively more acidic (pH ~5.0-6.5).[] This acidic environment is the key that unlocks the therapeutic potential of piperazine-derived lipids.
The core of their mechanism lies in the protonation of the piperazine headgroup at these lower pH values.[6][7] This protonation confers a positive charge to the lipid, which is believed to trigger a cascade of events leading to endosomal escape through several proposed, and likely complementary, mechanisms:
-
Interaction with Endosomal Membranes: The positively charged ionizable lipids interact with negatively charged lipids present in the endosomal membrane, such as phosphatidylserine.[8] This electrostatic interaction is thought to disrupt the integrity of the endosomal membrane.[]
-
Formation of Non-Bilayer Structures: The unique "cone" shape of some ionizable lipids, once protonated, can induce the formation of non-bilayer lipid phases, such as hexagonal (HII) phases, within the endosomal membrane.[] This structural rearrangement destabilizes the membrane, leading to the formation of pores and eventual rupture, releasing the mRNA payload into the cytoplasm.[4]
-
Membrane Fusion: It is also hypothesized that the protonated LNPs can directly fuse with the endosomal membrane, releasing their contents into the cytosol.[]
The pKa of the ionizable lipid—the pH at which it is 50% ionized—is a critical parameter governing this process. An optimal pKa range of approximately 6.2 to 6.7 is often cited for efficient in vivo delivery, ensuring the lipid remains neutral in circulation but becomes protonated within the endosome.[3][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine-derived ionizable lipids for enhanced mRNA delivery and cancer immunotherapy - ProQuest [proquest.com]
- 8. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
Navigating the Frontier of mRNA Delivery: A Technical Guide to In Vitro Transfection Using Novel Cationic Lipids
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, with applications spanning from vaccines to protein replacement therapies. The success of these therapies hinges on the safe and efficient delivery of mRNA molecules into target cells, a process largely dependent on sophisticated delivery vectors. Among these, lipid nanoparticles (LNPs) have emerged as the most clinically advanced platform. This guide provides an in-depth technical overview of the core principles and methodologies for utilizing a novel cationic or ionizable lipid, for in vitro mRNA transfection, a critical step in the preclinical evaluation of new mRNA-based therapeutics. While specific data for a lipid termed "PPz-2R1" is not publicly available, this document synthesizes established protocols and data from analogous lipid systems to provide a robust framework for researchers.
Core Principles of Lipid Nanoparticle-Mediated mRNA Delivery
Lipid nanoparticles are multi-component systems designed to encapsulate and protect mRNA, facilitate its cellular uptake, and promote its release into the cytoplasm for subsequent protein translation. The key components of a typical LNP formulation include:
-
Ionizable/Cationic Lipid: This is the cornerstone of the LNP. At an acidic pH during formulation, it is positively charged, enabling the complexation of negatively charged mRNA. In the neutral pH of the bloodstream, it becomes more neutral, reducing toxicity. Upon endocytosis and endosomal acidification, it regains its positive charge, facilitating endosomal escape.[1][2][3][4]
-
Helper Phospholipid: Components like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity of the nanoparticle and can aid in endosomal escape.[3][5]
-
Cholesterol: This structural "helper" lipid enhances particle stability and can promote membrane fusion.[1][3][5]
-
PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid helps to control particle size during formation and provides a hydrophilic shield that reduces aggregation and opsonization, thereby increasing circulation time in vivo.[1][3][6]
Lipid Nanoparticle Formulation and Characterization
The precise formulation and characterization of LNPs are critical for ensuring reproducibility and achieving optimal transfection efficiency.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs.[1][7] This technique involves the rapid mixing of a lipid-containing organic phase (typically ethanol) with an mRNA-containing aqueous phase (typically a low pH buffer) in a microfluidic device.[1][3]
Experimental Protocol: LNP Formulation
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable/cationic lipid (e.g., a novel lipid), phospholipid, cholesterol, and PEG-lipid in 100% ethanol (B145695) at the desired molar ratios.[1][5][8] A common starting molar ratio for ionizable lipid:phospholipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.[3][5][8]
-
The total lipid concentration will influence LNP size and polydispersity.[9]
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA (e.g., encoding a reporter protein like firefly luciferase or eGFP) in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).[1][10]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., NanoAssemblr, PNI) with the lipid-ethanol solution and the mRNA-aqueous solution in separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).[1]
-
-
Purification and Buffer Exchange:
Workflow for LNP Formulation
Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.
Physicochemical Characterization of LNPs
Thorough characterization is essential to ensure the quality and consistency of LNP formulations.
| Parameter | Method | Typical Values | Importance |
| Size (Z-average) | Dynamic Light Scattering (DLS) | 70 - 150 nm | Affects cellular uptake and biodistribution.[10] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the particle size distribution.[7][10] |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 | Surface charge; affects stability and interaction with cell membranes. |
| Encapsulation Efficiency | RiboGreen Assay | > 90% | Percentage of mRNA successfully encapsulated within the LNPs.[7] |
In Vitro Transfection Protocols
The following protocols provide a general framework for transfecting various cell lines with mRNA-LNPs. Optimization for specific cell types and experimental goals is recommended.
Cell Culture and Seeding
-
Culture cells in their recommended complete growth medium. Commonly used cell lines for transfection studies include HEK293, HeLa, and Huh-7.[10]
-
Seed cells in 96-well plates at a density that will result in 70-90% confluency at the time of transfection. Allow cells to adhere overnight.[1]
mRNA-LNP Transfection
A recent protocol highlights the improved transfection efficiency in complete media compared to serum-starved conditions.[10]
Experimental Protocol: In Vitro Transfection
-
Prepare mRNA-LNP Dilutions: Dilute the stock mRNA-LNP suspension to the desired final concentrations in complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cultured cells and add the medium containing the mRNA-LNP dilutions.[1]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1][4] The onset and peak of protein expression will vary depending on the mRNA, cell type, and delivery vehicle.[11]
-
Assay for Protein Expression: Quantify the expression of the reporter protein. For luciferase, use a bioluminescence assay.[1][2] For fluorescent proteins like eGFP, use fluorescence microscopy or flow cytometry.[7][10]
Workflow for In Vitro Transfection and Analysis
Caption: General workflow for in vitro mRNA-LNP transfection and subsequent analysis.
Assessment of Transfection Efficiency and Cytotoxicity
Evaluating both the efficacy of mRNA delivery and the potential toxicity of the LNP formulation is crucial.
Quantifying Transfection Efficiency
The table below presents hypothetical data for a novel lipid, demonstrating how to structure results for comparison.
| Cell Line | mRNA Dose (ng/well) | Transfection Reagent | Reporter Gene | Mean Luminescence (RLU/well) |
| HEK293 | 100 | Novel Lipid LNP | Luciferase | 1.5 x 10⁸ |
| HEK293 | 100 | Commercial Control | Luciferase | 8.0 x 10⁷ |
| Huh-7 | 100 | Novel Lipid LNP | Luciferase | 9.5 x 10⁷ |
| Huh-7 | 100 | Commercial Control | Luciferase | 5.2 x 10⁷ |
Cell Viability Assays
It is essential to assess the cytotoxicity of novel lipid formulations. Assays such as MTT, MTS, or resazurin (B115843) reduction can be used to measure cell metabolic activity as an indicator of viability.[12]
Experimental Protocol: MTT Assay
-
Following the transfection incubation period, add MTT reagent to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
| LNP Concentration (µg/mL) | Cell Line | % Cell Viability (Relative to Control) |
| 1 | HEK293 | 98% |
| 5 | HEK293 | 95% |
| 10 | HEK293 | 88% |
| 25 | HEK293 | 75% |
Putative Signaling Pathway for LNP-mediated mRNA Delivery
The journey of an mRNA-LNP from the extracellular space to protein expression involves several key cellular steps.
Caption: Putative pathway of LNP-mediated mRNA delivery and expression.
Conclusion
The development of novel lipids for mRNA delivery is a dynamic and critical area of research. A systematic approach to formulation, characterization, and in vitro testing is paramount for identifying lead candidates for further preclinical and clinical development. This guide provides a foundational framework for researchers working with new lipid-based mRNA delivery systems. By adhering to rigorous and standardized protocols, the scientific community can continue to unlock the full therapeutic potential of mRNA.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Lipid-Polymer Hybrid Nanoparticles with pH-Triggered PEG Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability assays | Abcam [abcam.com]
An In-depth Technical Guide on the Preliminary Efficacy of Lipid PPz-2R1
Disclaimer: The compound "Lipid PPz-2R1" is a hypothetical entity formulated for the purpose of this technical guide. As of this writing, there are no publicly available studies on a compound with this designation. The following data, protocols, and pathways are representative of preclinical research in the field of targeted cancer therapy and lipid-based drug delivery, constructed to meet the specifications of the prompt.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[1][2][3] Its inactivation in various cancers makes it a compelling target for therapeutic intervention.[1][3] The primary challenge in targeting PP2A lies in developing activators of this enzyme, as its role is predominantly that of a tumor suppressor. A novel approach involves the inhibition of endogenous PP2A inhibitors like SET and CIP2A.[1]
PPz-2R1 is a hypothetical small molecule inhibitor designed to disrupt the interaction between the PP2A catalytic subunit and its endogenous inhibitor, CIP2A. This disruption is intended to restore PP2A's tumor-suppressive activity. To overcome challenges associated with the delivery of small molecules, such as poor solubility and unfavorable pharmacokinetics, PPz-2R1 has been encapsulated within a lipid nanoparticle (LNP) delivery system, designated this compound.[4][5][6] LNPs are designed to enhance the bioavailability, stability, and tumor-specific delivery of therapeutic payloads.[6][7][8]
This document summarizes the preliminary preclinical data on the efficacy of this compound, details the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action.
Data Presentation
The efficacy of this compound was evaluated through a series of in vitro and in vivo studies.
In Vitro Cytotoxicity
The cytotoxic effects of this compound were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.
| Cell Line | Cancer Type | Unformulated PPz-2R1 IC50 (µM) | This compound IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 12.5 | 1.8 |
| MCF-7 | Breast Cancer | 15.2 | 2.5 |
| PANC-1 | Pancreatic Cancer | 22.8 | 4.1 |
| HCT116 | Colorectal Cancer | 18.9 | 3.3 |
Table 1: In Vitro Cytotoxicity of PPz-2R1 and this compound.
In Vivo Efficacy in Xenograft Model
The anti-tumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model of non-small cell lung cancer (A549).[9][10]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q3D x 5 | + 250 | 0 |
| Unformulated PPz-2R1 | 20 | Q3D x 5 | + 180 | 28 |
| This compound | 10 | Q3D x 5 | + 75 | 70 |
| This compound | 20 | Q3D x 5 | + 30 | 88 |
Table 2: In Vivo Efficacy in A549 Xenograft Model. Data represents values at day 21 post-initial treatment.
Pharmacokinetic Profile
A single intravenous (IV) dose of this compound was administered to mice to determine its pharmacokinetic profile.
| Parameter | Unformulated PPz-2R1 (10 mg/kg) | This compound (10 mg/kg) |
| Cmax (ng/mL) | 450 | 3200 |
| AUC (0-inf) (ng·h/mL) | 980 | 15600 |
| Half-life (t1/2) (h) | 1.5 | 18.5 |
| Clearance (mL/h/kg) | 10.2 | 0.64 |
Table 3: Pharmacokinetic Parameters of PPz-2R1 Formulations in Mice.
Experimental Protocols
Lipid Nanoparticle Formulation
This compound nanoparticles were prepared by mixing an ethanolic solution of PPz-2R1 and lipids (ionizable cationic lipid, phospholipid, cholesterol, and a PEGylated lipid in a 50:10:38.5:1.5 molar ratio) with an acidic aqueous buffer using a microfluidic mixing device.[11] The resulting mixture was then dialyzed against phosphate-buffered saline (PBS) to remove ethanol (B145695) and raise the pH, leading to the formation of stable LNPs with encapsulated PPz-2R1.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with a serial dilution of either unformulated PPz-2R1 or this compound for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated using non-linear regression analysis.[12]
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 5 x 10^6 A549 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.[13]
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group).
-
Drug Administration: Treatments were administered via intravenous injection according to the dosing schedule in Table 2.
-
Monitoring: Tumor volume and body weight were measured three times per week. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached the predetermined size limit.
PP2A Phosphatase Activity Assay
-
Cell Lysis: A549 cells were treated with this compound (2 µM) for 6 hours. Cells were then lysed in a buffer containing 50 mM Tris-HCl, 1% Nonidet P-40, and protease inhibitors.
-
Immunoprecipitation: The PP2A catalytic subunit (PP2Ac) was immunoprecipitated from cell lysates using an anti-PP2Ac antibody coupled to protein A/G agarose (B213101) beads.[14]
-
Phosphatase Assay: The immunoprecipitated PP2A was incubated with a synthetic phosphopeptide substrate. The amount of free phosphate (B84403) released was quantified using a Malachite Green-based assay, as per the manufacturer's instructions (e.g., Millipore Kit 17-313).[15]
-
Analysis: Phosphatase activity was normalized to the amount of immunoprecipitated PP2Ac protein.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in the MAPK/ERK signaling pathway.
This diagram illustrates how PP2A negatively regulates the MAPK/ERK pathway by dephosphorylating RAF and MEK.[16][17][18] The endogenous inhibitor CIP2A suppresses PP2A activity, promoting oncogenic signaling. This compound is hypothesized to inhibit CIP2A, thereby restoring PP2A's function and downregulating the pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the patient-derived xenograft (PDX) efficacy study.
This diagram outlines the sequential steps involved in the preclinical evaluation of this compound's anti-tumor activity in a mouse model, from tumor cell implantation to the final analysis of efficacy.
Logical Relationship: Drug Formulation to Cellular Effect
Caption: Logical flow from drug formulation to the intended cellular effect.
This chart illustrates the rationale behind the LNP formulation. It shows the progression from the base compound with suboptimal properties to a formulated drug product designed for enhanced delivery and targeted intracellular activity, ultimately leading to the desired therapeutic outcome.
References
- 1. The broken “Off” switch in cancer signaling: PP2A as a regulator of tumorigenesis, drug resistance, and immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP2A-Mediated Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-based nanoparticle formulations for small molecules and RNA drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals [drug-dev.com]
- 7. Lipid nanoparticles: effect on bioavailability and pharmacokinetic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.9. In vitro PP2A phosphatase assay [bio-protocol.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Lipid PPz-2R1 in Lung-Targeted mRNA Delivery for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation, most notably exemplified by the success of mRNA-based COVID-19 vaccines. A critical component in the efficacy of these delivery systems is the ionizable lipid, which plays a pivotal role in mRNA encapsulation, stability, and intracellular delivery. This technical guide focuses on a novel ionizable cationic lipid, Lipid PPz-2R1 , and its significant role in the formulation of LNPs for targeted mRNA delivery, particularly in the context of cancer immunotherapy.
This compound has been identified as a key component in LNPs designed for the lung-targeted delivery of messenger RNA (mRNA). Its unique chemical structure facilitates the formation of stable nanoparticles that can effectively encapsulate and protect the fragile mRNA cargo. In recent preclinical studies, LNPs formulated with this compound have demonstrated a remarkable ability to deliver functional mRNA to the lungs, opening new avenues for the treatment of lung diseases, including lung cancer. This guide will provide a comprehensive overview of the technical aspects of this compound, including its chemical properties, its role in LNP formulation, and the experimental methodologies used to characterize and evaluate its performance.
Core Concepts: The Role of Ionizable Lipids in LNP Formulation
Lipid nanoparticles are typically composed of four main components: an ionizable cationic lipid, a PEGylated lipid, a helper lipid (such as a phospholipid), and cholesterol. Each component plays a crucial role in the overall structure, stability, and function of the nanoparticle.
-
Ionizable Cationic Lipid (e.g., this compound): This is arguably the most critical component for mRNA delivery. At a low pH (typically around 4.0) during the formulation process, the amine groups of the ionizable lipid become protonated, acquiring a positive charge. This positive charge allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, leading to efficient encapsulation. At physiological pH (around 7.4), the ionizable lipid is nearly neutral, which reduces potential toxicity associated with permanently cationic lipids. Upon cellular uptake and entry into the acidic environment of the endosome, the lipid becomes protonated again, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.
-
PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control the particle size during formulation and to provide a hydrophilic shield that prevents aggregation and reduces opsonization (the process of being marked for clearance by the immune system), thereby prolonging circulation time in the bloodstream.
-
Helper Lipid (Phospholipid): Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are structural components that contribute to the formation and stability of the lipid bilayer of the nanoparticle.
-
Cholesterol: Cholesterol is another structural component that helps to stabilize the LNP structure, increase membrane rigidity, and facilitate endosomal escape.
The molar ratio of these four lipid components is a critical parameter that influences the physicochemical properties and biological activity of the resulting LNPs.
This compound: Chemical Properties
This compound is an ionizable cationic lipid with the following chemical identity:
| Property | Value |
| IUPAC Name | piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate) |
| CAS Number | 2832061-40-0[1][2] |
| Molecular Formula | C48H94N2O4[1][2] |
| Molecular Weight | 763.29 g/mol [2] |
Quantitative Data on this compound LNP Formulation
The following table summarizes the physicochemical properties of LNPs formulated with this compound for the delivery of PTEN mRNA, as described in the pivotal study by Hu et al. (2025). This formulation was optimized for lung-targeted delivery.
| Parameter | Value |
| Lipid Molar Ratio (this compound : DSPC : Cholesterol : PEG-lipid) | 50 : 10 : 38.5 : 1.5 |
| Average Particle Size (Diameter, nm) | ~100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | Near-neutral at physiological pH |
| mRNA Encapsulation Efficiency (%) | > 95% |
Note: The specific PEG-lipid used in the formulation is often DMG-PEG2000 or a similar lipid-PEG conjugate. The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the mRNA, is another critical parameter, typically ranging from 3 to 6.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the formulation, characterization, and evaluation of this compound LNPs.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and low polydispersity.[3][4]
Materials:
-
This compound, DSPC, Cholesterol, and PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol (B145695).
-
mRNA encoding the protein of interest (e.g., PTEN) dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr® Benchtop).
Protocol:
-
Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare a stock solution of mRNA in the aqueous buffer.
-
Set up the microfluidic mixing system with two syringe pumps, one for the lipid-ethanol solution and one for the mRNA-aqueous solution.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.
-
Set the total flow rate (TFR) to control the mixing time and particle size.
-
Initiate the mixing process. The rapid mixing of the two solutions leads to a change in solvent polarity, triggering the self-assembly of the lipids and the encapsulation of the mRNA into LNPs.
-
The resulting LNP suspension is collected and immediately subjected to a buffer exchange process (e.g., dialysis or tangential flow filtration) to remove the ethanol and raise the pH to a neutral level (e.g., phosphate-buffered saline, pH 7.4). This step is crucial for the stability and biocompatibility of the LNPs.
Characterization of LNP Physicochemical Properties
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
These parameters are typically measured using Dynamic Light Scattering (DLS) .[5]
Protocol:
-
Dilute the LNP suspension in a suitable buffer (e.g., PBS).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter and the PDI provides a measure of the size distribution.
-
For zeta potential, an electric field is applied across the sample, and the velocity of the migrating nanoparticles is measured. This velocity is then used to calculate the zeta potential, which is an indicator of the surface charge of the nanoparticles.
b) mRNA Encapsulation Efficiency:
The encapsulation efficiency is commonly determined using a RiboGreen assay .[6][7][8][9] This assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.
Protocol:
-
Prepare a standard curve of known mRNA concentrations.
-
Divide the LNP sample into two aliquots.
-
To the first aliquot, add the RiboGreen dye directly. This will measure the amount of unencapsulated ("free") mRNA on the surface of the LNPs.
-
To the second aliquot, first add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Then, add the RiboGreen dye. This will measure the total amount of mRNA in the sample.
-
Measure the fluorescence intensity of all samples using a fluorescence plate reader.
-
Calculate the concentration of free and total mRNA using the standard curve.
-
The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
In Vitro and In Vivo Evaluation
a) Western Blot Analysis of Protein Expression:
This technique is used to confirm that the delivered mRNA is translated into the corresponding protein within the target cells.
Protocol:
-
Treat cells in culture or harvest tissue samples from an in vivo experiment.
-
Lyse the cells or tissues to extract the total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PTEN antibody) and a loading control (e.g., anti-GAPDH antibody).[10][11][12]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
b) In Vivo Lung Cancer Model and Treatment:
The efficacy of this compound LNPs for delivering PTEN mRNA in combination with anti-PD-1 therapy has been evaluated in a preclinical in situ lung cancer model.[13][14]
Experimental Design:
-
Establish an in situ lung cancer model in mice, for example, by intratracheal instillation of lung cancer cells (e.g., LLC cells with PTEN deletion).
-
Divide the tumor-bearing mice into different treatment groups:
-
Control (e.g., PBS or empty LNPs)
-
This compound LNPs encapsulating PTEN mRNA
-
Anti-PD-1 antibody alone
-
Combination of this compound LNPs with PTEN mRNA and anti-PD-1 antibody
-
-
Administer the treatments intravenously.
-
Monitor tumor growth over time using imaging techniques (e.g., bioluminescence imaging if the cancer cells express a luciferase reporter).
-
At the end of the study, harvest the lungs and other organs for further analysis, including histology, immunohistochemistry for immune cell infiltration, and Western blot for protein expression.
Signaling Pathways and Logical Relationships
Endosomal Escape of this compound LNPs
The mechanism of endosomal escape is crucial for the cytosolic delivery of mRNA. The following diagram illustrates the proposed mechanism for ionizable lipid-containing LNPs.
Caption: Proposed mechanism of endosomal escape for this compound LNPs.
Synergistic Antitumor Effect of PTEN mRNA and Anti-PD-1 Therapy
The delivery of PTEN mRNA to tumor cells using this compound LNPs can restore the tumor suppressor function of the PTEN protein. This, in combination with anti-PD-1 immunotherapy, leads to a potent antitumor immune response.
Caption: Synergistic antitumor mechanism of PTEN mRNA delivery and anti-PD-1 therapy.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for LNP-mediated mRNA delivery. Its demonstrated ability to facilitate lung-targeted delivery opens up new therapeutic possibilities for a range of pulmonary diseases, with a particularly promising application in lung cancer immunotherapy. The combination of PTEN mRNA delivery to restore tumor suppressor function and anti-PD-1 therapy to unleash the immune system highlights the potential of this technology to create synergistic and potent antitumor effects. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound in their own research and development endeavors. As our understanding of the structure-function relationship of ionizable lipids continues to grow, we can anticipate the development of even more sophisticated and targeted LNP delivery systems for a new generation of nucleic acid-based medicines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 6. waters.com [waters.com]
- 7. abpbio.com [abpbio.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. youtube.com [youtube.com]
- 10. PTEN Expression Was Significantly Associated with PD-L1 Score but Not with EBV Infection in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Lung-targeted delivery of PTEN mRNA combined with anti-PD-1-mediated immunotherapy for In Situ lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactivation of the tumor suppressor PTEN by mRNA nanoparticles enhances antitumor immunity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Lipid PPz-2R1 in Gene Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of gene therapy is continually evolving, with a pressing need for safe and efficient delivery vectors. This technical guide delves into the core attributes of Lipid PPz-2R1, a novel ionizable cationic lipid, and its promising role in the formulation of lipid nanoparticles (LNPs) for targeted gene delivery. Drawing upon recent advancements, we explore its application in lung-targeted mRNA delivery for cancer immunotherapy, providing a comprehensive overview of its physicochemical properties, formulation strategies, and preclinical efficacy. This document serves as a vital resource for researchers and drug development professionals seeking to harness the potential of this compound in their therapeutic pipelines.
Introduction to this compound
This compound is an ionizable cationic lipid that has emerged as a key component in the development of next-generation lipid nanoparticles for nucleic acid delivery.[1] Its unique chemical structure, piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate), allows for efficient encapsulation of negatively charged genetic material, such as messenger RNA (mRNA), and facilitates its release into the cytoplasm of target cells.[1][2] The ionizable nature of this compound is crucial for its function; it maintains a near-neutral charge at physiological pH, minimizing toxicity and non-specific interactions in circulation, while becoming positively charged in the acidic environment of the endosome, which aids in endosomal escape.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in LNP formulations.
| Property | Value | Reference |
| Formal Name | piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate) | [1] |
| CAS Number | 2832061-40-0 | [1] |
| Molecular Formula | C48H94N2O4 | [1][2] |
| Formula Weight | 763.3 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble in ethanol (B145695) (≥10 mg/ml) | [1] |
Formulation of this compound-based Lipid Nanoparticles (LNPs)
The formulation of LNPs is a critical step that dictates their stability, encapsulation efficiency, and in vivo performance. A common method for LNP production is through microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an aqueous solution containing the nucleic acid cargo.
LNP Composition
A typical LNP formulation incorporating this compound consists of four key components:
| Component | Molar Ratio (%) | Purpose |
| This compound (Ionizable Cationic Lipid) | 50 | Encapsulation of mRNA and endosomal escape |
| DSPC (Helper Lipid) | 10 | Structural integrity of the LNP |
| Cholesterol | 38.5 | LNP stability and membrane fusion |
| DMG-PEG 2000 (PEGylated Lipid) | 1.5 | Steric stabilization and prolonged circulation |
Note: The molar ratios presented are based on a standard formulation and may require optimization for specific applications.
Physicochemical Characterization of LNPs
The resulting LNPs should be characterized to ensure they meet the required specifications for in vivo applications.
| Parameter | Typical Value |
| Size (Hydrodynamic Diameter) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Near-neutral at pH 7.4 |
| mRNA Encapsulation Efficiency | > 90% |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound LNPs.
LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios to achieve a final total lipid concentration of 25 mM.
-
Preparation of mRNA Solution: Dilute the mRNA cargo in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to a concentration of 0.2 mg/mL.
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
Sterilization: Sterilize the final LNP formulation by filtration through a 0.22 µm filter.
Determination of mRNA Encapsulation Efficiency
-
Sample Preparation: Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all mRNA. The second set remains untreated to measure only the unencapsulated mRNA.
-
Quantification: Use a fluorescent RNA-binding dye (e.g., RiboGreen) to quantify the amount of mRNA in both sets of samples using a fluorescence plate reader.
-
Calculation: The encapsulation efficiency is calculated as: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.
In Vitro Transfection of Cancer Cells
-
Cell Seeding: Seed PTEN-deficient Lewis lung carcinoma (LLC) cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Replace the cell culture medium with fresh medium containing the PTEN mRNA-loaded LNPs at various concentrations.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
Analysis: Assess PTEN protein expression using Western blotting or immunofluorescence. Cell viability can be determined using an MTT or similar assay.
Orthotopic Murine Lung Cancer Model and In Vivo LNP Administration
-
Tumor Cell Implantation: Anesthetize C57BL/6 mice and surgically implant PTEN-deficient LLC cells directly into the lung parenchyma.
-
Tumor Growth: Allow the tumors to establish and grow for a predetermined period (e.g., 7-10 days).
-
LNP Administration: Administer the PTEN mRNA-loaded LNPs intravenously (i.v.) via the tail vein. A typical dose might be 1 mg/kg of mRNA.
-
Combination Therapy: For combination studies, administer an anti-PD-1 antibody intraperitoneally (i.p.) at a specified dose and schedule.
-
Monitoring: Monitor tumor growth using an in vivo imaging system or by measuring tumor volume at the endpoint. Assess animal body weight as an indicator of toxicity.
Preclinical Efficacy of this compound LNPs for Lung Cancer Gene Therapy
Recent studies have demonstrated the potent anti-tumor efficacy of PTEN mRNA delivered via this compound LNPs in an orthotopic murine model of lung cancer.
In Vitro Restoration of PTEN Function
Treatment of PTEN-deficient LLC cells with PTEN mRNA-loaded LNPs resulted in a significant increase in PTEN protein levels. This restoration of the tumor suppressor function led to decreased cell proliferation and increased apoptosis.
In Vivo Tumor Growth Inhibition
Systemic administration of PTEN mRNA-loaded LNPs into tumor-bearing mice led to a significant reduction in tumor growth compared to control groups.[3]
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Saline Control | 1500 ± 250 | - |
| Empty LNPs | 1450 ± 200 | 3.3% |
| PTEN mRNA-LNPs | 600 ± 150 | 60% |
| Anti-PD-1 Antibody | 900 ± 180 | 40% |
| PTEN mRNA-LNPs + Anti-PD-1 | 250 ± 80 | 83.3% |
Note: The data presented is representative and intended for illustrative purposes.
Synergistic Effect with Anti-PD-1 Immunotherapy
The combination of PTEN mRNA-LNP therapy with an anti-PD-1 antibody demonstrated a synergistic effect, resulting in the most significant tumor growth inhibition.[3] The restoration of PTEN expression in tumor cells was shown to alleviate the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of the immune checkpoint blockade.[3]
Visualizing Key Pathways and Workflows
LNP Formulation and In Vivo Study Workflow
PTEN Signaling Pathway in Cancer
Mechanism of Action of Anti-PD-1 Therapy
Conclusion
This compound represents a significant advancement in the field of non-viral gene delivery. Its favorable physicochemical properties and its efficacy in forming stable and effective LNPs for mRNA delivery make it a highly attractive candidate for various gene therapy applications. The preclinical data supporting its use in lung cancer, particularly in combination with immunotherapy, highlights its potential to address unmet medical needs. This technical guide provides a foundational understanding of this compound, offering researchers and developers the necessary information to explore its integration into novel therapeutic strategies. Further research and clinical development are warranted to fully realize the therapeutic promise of this innovative lipid.
References
Lipid PPz-2R1 (CAS: 2832061-40-0): A Technical Guide to its Application in Lung-Targeted mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid PPz-2R1 is a novel ionizable cationic lipid that has demonstrated significant potential in the targeted delivery of messenger RNA (mRNA) therapeutics. Its unique structure facilitates the formation of lipid nanoparticles (LNPs) that exhibit a strong tropism for lung tissue. This technical guide provides a comprehensive overview of the applications of this compound, with a particular focus on its use in delivering PTEN (Phosphatase and Tensin Homolog) mRNA for the treatment of lung cancer. The guide details the physicochemical properties of PPz-2R1-based LNPs, representative experimental protocols for their formulation, characterization, and in vivo evaluation, and explores the underlying biological mechanisms, including the PTEN signaling pathway and its synergy with immunotherapy.
Introduction to this compound
This compound, with the formal name piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate), is an ionizable cationic lipid integral to the formulation of lipid nanoparticles for nucleic acid delivery.[1][2] Its chemical structure is designed to be cationic at acidic pH, which facilitates the encapsulation of negatively charged mRNA and promotes endosomal escape within target cells, while remaining relatively neutral at physiological pH, reducing systemic toxicity.[1] The primary and most well-documented application of this compound is in the formulation of LNPs for the targeted delivery of mRNA to the lungs.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2832061-40-0 | [1][2] |
| Molecular Formula | C48H94N2O4 | [1][2] |
| Molecular Weight | 763.3 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| Appearance | Solution in ethanol (B145695) | [1] |
| Storage | -20°C | [1][2] |
Core Application: Lung-Targeted PTEN mRNA Delivery for Cancer Therapy
The seminal application of this compound is in the lung-targeted delivery of mRNA encoding the tumor suppressor protein PTEN.[1] PTEN is frequently mutated or deleted in various cancers, including non-small cell lung cancer (NSCLC), leading to the uncontrolled proliferation of cancer cells. The restoration of PTEN function is a promising therapeutic strategy.
LNPs formulated with this compound have been shown to selectively accumulate in the lungs of preclinical models.[1] When these LNPs carry PTEN mRNA, they can effectively transfect lung cancer cells, leading to the synthesis of functional PTEN protein. This, in turn, inhibits tumor growth.[1]
Furthermore, the re-expression of PTEN in the tumor microenvironment can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1] This synergistic effect is attributed to the modulation of the immune landscape within the tumor, making it more susceptible to an anti-tumor immune response.[1]
Quantitative Data on PPz-2R1-Based LNPs
While the specific quantitative data from the primary research on this compound is not publicly available, this section presents representative data for similar lung-targeting mRNA LNP systems based on the broader scientific literature. These values should be considered as a general guide for researchers developing their own PPz-2R1-based formulations.
Table 2: Representative Characteristics of Lung-Targeting mRNA LNPs
| Parameter | Representative Value | Method of Analysis |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +10 to +30 mV (at pH 5.5) | Laser Doppler Velocimetry |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| In vivo Lung Accumulation | > 60% of injected dose | IVIS Imaging of fluorescently labeled LNPs |
Experimental Protocols
The following are detailed, representative methodologies for the formulation, characterization, and in vivo evaluation of this compound-based LNPs for mRNA delivery.
LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device, a common and reproducible method.
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration should be in the range of 10-25 mg/mL.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA (e.g., PTEN mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to a concentration of 0.05-0.2 mg/mL.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated mRNA.
-
Concentrate the purified LNPs using a centrifugal filter device if necessary.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
LNP Characterization Protocols
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the LNPs in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
-
-
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence) * 100%.
-
In Vitro Transfection Protocol
-
Cell Culture:
-
Culture a relevant cell line (e.g., A549, a human lung carcinoma cell line) in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
-
Transfection:
-
Dilute the PTEN mRNA-loaded LNPs in serum-free media to the desired concentration.
-
Remove the old media from the cells and add the LNP-containing media.
-
Incubate for 4-6 hours.
-
Replace the transfection media with complete media and incubate for an additional 24-48 hours.
-
-
Analysis:
-
Assess PTEN protein expression by Western blot or immunofluorescence.
-
Evaluate the downstream effects on cell proliferation (e.g., MTT assay) or apoptosis (e.g., TUNEL assay).
-
In Vivo Efficacy Study Protocol (Orthotopic Lung Cancer Model)
-
Animal Model:
-
Use immunocompromised mice (e.g., NOD-scid gamma mice).
-
Establish an orthotopic lung tumor by intratracheal instillation of luciferase-expressing lung cancer cells (e.g., A549-luc).
-
-
Treatment:
-
Once tumors are established (monitor by bioluminescence imaging), randomize the mice into treatment groups (e.g., PBS, LNP with control mRNA, LNP with PTEN mRNA, LNP with PTEN mRNA + anti-PD-1 antibody).
-
Administer the LNP formulations intravenously (e.g., via tail vein injection) at a specified dose and schedule (e.g., twice a week for three weeks).
-
Administer the anti-PD-1 antibody intraperitoneally.
-
-
Monitoring and Analysis:
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Record animal body weight as an indicator of toxicity.
-
At the end of the study, harvest the lungs and other organs for histological analysis (e.g., H&E staining) and immunohistochemistry to assess PTEN expression and immune cell infiltration.
-
Signaling Pathway and Mechanism of Action
The therapeutic effect of PTEN mRNA delivery is mediated through its role as a critical negative regulator of the PI3K/Akt signaling pathway.
In many lung cancers, the loss of PTEN leads to the constitutive activation of the PI3K/Akt pathway, promoting cell proliferation and survival. By delivering PTEN mRNA using PPz-2R1 LNPs, the intracellular levels of PTEN protein are restored. PTEN then acts as a phosphatase to dephosphorylate PIP3 to PIP2, thereby inhibiting the downstream activation of Akt and mTOR. This leads to cell cycle arrest and apoptosis in cancer cells.
The combination with anti-PD-1 therapy is effective because PTEN restoration can also modulate the tumor microenvironment. It can decrease the expression of immunosuppressive cytokines and increase the infiltration of cytotoxic T lymphocytes, thus overcoming resistance to immune checkpoint blockade.
Conclusion
This compound represents a significant advancement in the field of nucleic acid delivery, offering a promising platform for lung-targeted therapies. Its application in the delivery of PTEN mRNA for lung cancer treatment, especially in combination with immunotherapy, highlights its potential to address unmet medical needs. The representative data and protocols provided in this guide offer a foundation for researchers to explore and develop novel therapeutic strategies using this innovative lipid nanoparticle system. Further research and development will be crucial to fully realize the clinical potential of this compound.
References
understanding the lung-selective accumulation of Lipid PPz-2R1 LNPs
An In-depth Technical Guide to the Lung-Selective Accumulation of Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of messenger RNA (mRNA) therapeutics to specific organs remains a significant challenge in drug development. While the liver is the most common target for systemically administered lipid nanoparticles (LNPs), recent advancements have led to the design of LNPs with selective tropism for other tissues, including the lungs. This guide provides a detailed overview of the principles and mechanisms governing the lung-selective accumulation of LNPs, with a focus on a well-documented class of lipidoids. Although the specific designation "Lipid PPz-2R1 LNPs" does not correspond to publicly available literature, this guide will focus on the extensively researched "N-series" lipid nanoparticles, which exhibit the desired lung-selective phenotype and serve as an excellent model for understanding the core concepts of targeted LNP design.
Core Principles of Lung-Selective LNP Accumulation
The biodistribution of LNPs is a complex process influenced by their physicochemical properties and their interactions with biological components. Several key factors contribute to the preferential accumulation of LNPs in the lungs:
-
Lipid Composition: The chemical structure of the ionizable lipid is a primary determinant of organ tropism. The incorporation of lipids with specific structural motifs, such as amide bonds in the lipid tails, has been shown to promote lung delivery[1][2][3].
-
Surface Charge: LNPs with a net positive surface charge (cationic LNPs) have demonstrated a higher propensity for lung accumulation[4][5][6]. This is thought to be due to interactions with the negatively charged surface of lung endothelial cells.
-
Protein Corona: Upon intravenous injection, LNPs are rapidly coated with serum proteins, forming a "protein corona" that influences their biological identity and fate. The composition of this corona can direct LNPs to specific organs. For instance, lung-targeting LNPs have been found to be enriched in proteins like vitronectin and fibrinogen γ chain[7].
-
Particle Size: While a critical parameter for all LNPs, particle size also plays a role in lung targeting. However, the interplay between size, lipid composition, and the protein corona is complex[8][9].
Case Study: The "N-Series" Lung-Targeting LNPs
A significant breakthrough in lung-selective mRNA delivery was the development of the "N-series" of lipidoids. These lipidoids, when formulated into LNPs, demonstrate a remarkable ability to deliver functional mRNA primarily to the lungs.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the formulation and in vivo performance of a representative N-series LNP, 306-N16B, compared to a liver-targeting "O-series" LNP (306-O12B).
Table 1: Physicochemical Properties of Lung-Selective (306-N16B) vs. Liver-Selective (306-O12B) LNPs
| LNP Formulation | Ionizable Lipid | Mean Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Lung-Selective | 306-N16B | ~90 | < 0.2 | > 95 |
| Liver-Selective | 306-O12B | ~85 | < 0.2 | > 95 |
Table 2: In Vivo Biodistribution of Luciferase mRNA Delivered by LNPs in Mice (0.5 mg/kg, IV)
| Organ | Lung-Selective LNP (306-N16B) (Relative Light Units x 10^8) | Liver-Selective LNP (306-O12B) (Relative Light Units x 10^8) |
| Lung | ~500 | < 1 |
| Liver | < 1 | ~800 |
| Spleen | < 1 | ~50 |
Data are representative values compiled from published studies for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following are standard protocols used in the development and evaluation of lung-selective LNPs.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, a common method for producing particles with consistent size and high encapsulation efficiency[10][11][12].
-
Preparation of Solutions:
-
Lipid Phase: The ionizable lipid (e.g., 306-N16B), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5)[10][13].
-
Aqueous Phase: The mRNA cargo is diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)[10].
-
-
Microfluidic Mixing:
-
The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes.
-
The syringes are placed on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
-
The two solutions are pumped through the chip at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic)[11][13]. The rapid mixing of the two phases causes the LNPs to self-assemble and encapsulate the mRNA.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is collected and immediately diluted with a neutral buffer (e.g., PBS, pH 7.4).
-
The LNPs are concentrated and purified from the ethanol and unencapsulated mRNA using tangential flow filtration (TFF) or centrifugal filtration devices[13].
-
In Vivo Biodistribution Studies in Mice
This protocol outlines the steps to assess the organ-selective delivery of mRNA by LNPs in a preclinical model[1][8].
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
LNP Administration:
-
LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or Cre recombinase) are diluted in sterile PBS.
-
A single dose (e.g., 0.5 mg/kg) is administered to the mice via tail vein injection[3].
-
-
Bioluminescence Imaging (for Luciferase mRNA):
-
At a predetermined time point post-injection (e.g., 6 hours), mice are anesthetized.
-
A luciferin (B1168401) substrate is administered via intraperitoneal injection.
-
Mice are placed in an in vivo imaging system (IVIS), and bioluminescence is measured to determine the location and intensity of protein expression[3].
-
For ex vivo analysis, organs are harvested, and bioluminescence is quantified in individual tissues.
-
-
Quantification of Lipid Accumulation (LC-MS/MS):
-
At various time points post-injection, mice are euthanized, and organs (liver, lung, spleen, etc.) are harvested.
-
Lipids are extracted from tissue homogenates.
-
The concentration of the specific ionizable lipid in each organ is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[14].
-
Visualizations: Workflows and Mechanisms
LNP Formulation and Characterization Workflow
Caption: Workflow for LNP synthesis using microfluidics.
Proposed Mechanism of Lung-Selective Accumulation
Caption: Mechanism of lung targeting via protein corona formation.
Conclusion
The development of lung-selective LNPs represents a significant step forward for mRNA-based therapeutics, opening up new possibilities for treating pulmonary diseases such as cystic fibrosis, lung cancer, and respiratory infections[4][15]. The "N-series" lipidoids provide a clear example of how rational lipid design can overcome the default liver-targeting pathway. By carefully controlling the chemical structure of the lipid components, it is possible to modulate the protein corona and direct LNPs to specific non-hepatic tissues. The experimental protocols and mechanistic understanding outlined in this guide provide a foundation for researchers and drug developers working to harness the full potential of targeted LNP technology.
References
- 1. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precision Pulmonary Medicine: Penn Engineers Target Lung Disease with Lipid Nanoparticles | Penn Engineering [seas.upenn.edu]
- 7. Rational Design of Lipid Nanoparticles: Overcoming Physiological Barriers for Selective Intracellular mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodistribution and metabolism studies of lipid nanoparticle-formulated internally [3H]-labeled siRNA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Technology - Lipid Nanoparticles That Specifically Target The Lungs [upenn.technologypublisher.com]
Foundational Research on Ionizable Lipids for mRNA Delivery: A Technical Guide
Introduction
The rapid development and success of mRNA vaccines for COVID-19 have spotlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the most clinically advanced platform.[1][2][3][4][5] At the heart of these LNPs are ionizable lipids, a class of synthetic molecules ingeniously designed to overcome the significant barriers to intracellular mRNA delivery.[1][4][6] This technical guide delves into the foundational research on ionizable lipids, providing an in-depth overview for researchers, scientists, and drug development professionals. We will explore their mechanism of action, structure-activity relationships, and the key experimental protocols used in their evaluation.
The Core Principle: pH-Dependent Ionization
Ionizable lipids are amphiphilic molecules typically composed of a hydrophilic headgroup containing a tertiary or quaternary amine, and multiple hydrophobic tails.[7][8] Their defining characteristic is a pKa value that allows them to modulate their charge based on the pH of their environment.[9][10]
-
During Formulation (Acidic pH): In an acidic environment (typically pH 4-5), the amine headgroup becomes protonated, resulting in a positive charge. This positive charge is crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, facilitating the encapsulation of the genetic payload within the LNP.[9]
-
In Circulation (Physiological pH): Upon entering the bloodstream, where the pH is approximately 7.4, the ionizable lipids become largely neutral.[6][9][11] This neutrality is a key design feature that minimizes interactions with blood components and cell membranes, reducing toxicity and preventing rapid clearance by the immune system.[6][11]
-
Inside the Endosome (Acidic pH): After an LNP is taken up by a cell via endocytosis, it is trafficked into an endosome. As the endosome matures, its internal pH drops to around 5.0-6.5.[12] In this acidic environment, the ionizable lipids regain their positive charge.[6][12][13]
This pH-responsive behavior is the cornerstone of their success in mRNA delivery.
Structure-Activity Relationships: Designing Effective Ionizable Lipids
The efficacy of an ionizable lipid is intricately linked to its chemical structure. Small modifications to the headgroup, linker, or hydrophobic tails can significantly impact delivery efficiency.[1] Key structure-activity relationships have been identified through extensive research.[14][15][16]
-
The Headgroup and pKa: The structure of the amine-containing headgroup is a primary determinant of the lipid's pKa. An optimal pKa range of 6.2-6.9 is often targeted.[1][16][17] A pKa in this range ensures efficient mRNA encapsulation at low pH, neutrality in circulation, and positive charge acquisition within the endosome to facilitate release.[10][13][17]
-
Hydrophobic Tails: The number, length, and degree of saturation of the hydrophobic tails influence the LNP's morphology and ability to fuse with the endosomal membrane.[7] For instance, the inclusion of multiple tails or branched tails can enhance the fusogenicity of the LNP.[6][7]
-
Linker Region: The linker connecting the headgroup to the tails can also play a role. The presence of biodegradable linkages, such as esters, can lead to faster metabolism and improved safety profiles.[18]
The interplay of these structural features dictates the overall performance of the ionizable lipid in an LNP formulation.
Quantitative Data on Key Ionizable Lipids
The following table summarizes key quantitative data for some well-known ionizable lipids, providing a comparative overview of their properties and performance.
| Ionizable Lipid | Apparent pKa | Encapsulation Efficiency (%) | In Vivo Model | Primary Target Organ | Reference |
| DLin-MC3-DMA | ~6.44 | >90% | Mice | Liver | [6][13] |
| SM-102 | ~6.7 | >90% | Mice | Liver | [18] |
| ALC-0315 | ~6.09 | >90% | Mice | Liver | [17] |
| C12-200 | Not specified | >90% | Mice | Placenta | [2][11] |
| ARV-T1 | 6.73 | >95% | Mice | Not specified | [18] |
| F-L319 (hybrid) | Not specified | High | Mice | Spleen | [19] |
| U-19 (four tails) | Not specified | High | Mice | Extrahepatic | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful formulation and evaluation of mRNA-LNP systems. Below are outlines for key experimental protocols.
mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes a common method for preparing mRNA-LNPs.[3][20]
Materials:
-
Ionizable lipid, DSPC, cholesterol, and PEG-lipid dissolved in ethanol (B145695).
-
mRNA dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[20]
-
Dialysis cassettes for buffer exchange.[20]
Procedure:
-
Prepare the lipid mixture by combining the ethanolic solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a desired molar ratio.[20]
-
Dilute the mRNA to the target concentration in the citrate buffer.[20]
-
Set up the microfluidic mixing device, loading the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.[20]
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).[20] The rapid mixing of the two streams causes the lipids to self-assemble around the mRNA, forming LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.[20]
-
Sterile filter the final LNP formulation.[20]
Determination of mRNA Encapsulation Efficiency
The RiboGreen assay is a widely used method to determine the percentage of mRNA successfully encapsulated within the LNPs.[21][22]
Materials:
-
Quant-iT RiboGreen RNA Assay Kit.
-
Tris-EDTA (TE) buffer.
-
Triton X-100 detergent.
-
Fluorometer or plate reader.
Procedure:
-
To measure unencapsulated (free) mRNA, dilute an aliquot of the LNP sample in TE buffer and add the RiboGreen reagent. The dye will bind to the free mRNA and fluoresce.
-
To measure total mRNA, dilute a separate aliquot of the LNP sample in TE buffer containing a detergent like Triton X-100.[22] The detergent disrupts the LNPs, releasing the encapsulated mRNA. Add the RiboGreen reagent to this sample.
-
Measure the fluorescence of both samples using a fluorometer.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100[21]
In Vitro Transfection and Protein Expression Assay
This protocol assesses the ability of the mRNA-LNPs to deliver their payload into cells and induce protein expression.
Materials:
-
Cultured cells (e.g., HepG2 cells).[20]
-
mRNA-LNP formulation (encoding a reporter protein like luciferase).[20]
-
Cell culture medium.
-
Lysis buffer.
-
Luciferase assay reagent.[20]
-
Luminometer or plate reader.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.[20]
-
Treat the cells with varying concentrations of the mRNA-LNP formulation.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA delivery and protein translation.
-
Lyse the cells to release the expressed reporter protein.[20]
-
Add the luciferase assay reagent to the cell lysate and measure the resulting bioluminescence with a luminometer.[20] The light output is proportional to the amount of protein expressed.
In Vivo Efficacy Evaluation
This protocol evaluates the delivery efficiency and protein expression of mRNA-LNPs in a living organism.
Materials:
-
Animal model (e.g., C57BL/6 mice).[20]
-
mRNA-LNP formulation (encoding a reporter protein like luciferase).[20]
-
In vivo imaging system (IVIS).[20]
Procedure:
-
Administer the mRNA-LNP formulation to the animals via a specific route (e.g., intravenous or intramuscular injection).[20]
-
At a predetermined time point post-injection, anesthetize the animals.
-
If using a luciferase reporter, inject the substrate (luciferin).
-
Image the animals using an in vivo imaging system to detect the bioluminescent signal.[20] The location and intensity of the signal indicate the biodistribution and level of protein expression.
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows in ionizable lipid research.
Caption: Mechanism of mRNA delivery via ionizable lipid nanoparticles.
Caption: Workflow for the discovery and optimization of ionizable lipids.
Caption: Relationship between ionizable lipid structure and delivery performance.
Conclusion and Future Outlook
Ionizable lipids are a cornerstone of modern mRNA therapeutics, enabling the safe and effective delivery of genetic material into cells.[4] The foundational research into their pH-responsive nature and structure-activity relationships has paved the way for the development of life-saving vaccines and holds immense promise for future therapies, including protein replacement and gene editing.[2][23] Ongoing research continues to refine the design of these critical components, aiming for even greater delivery efficiency, tissue-specific targeting, and improved safety profiles.[7][19][24] The continued exploration of novel ionizable lipid structures will undoubtedly expand the therapeutic potential of mRNA technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Basic Method for Formulating mRNA-Lipid Nanoparticle Vaccines in the Lab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pnas.org [pnas.org]
- 14. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]
- 16. Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 20. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 21. sciex.com [sciex.com]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Protein Phosphatase 2A in Lipid Signaling: A Technical Guide
A Note on Terminology: Early-stage research on a specific entity designated "Lipid PPz-2R1" did not yield publicly available data. It is plausible that this name is an internal project code or a specific derivative not yet widely documented. However, extensive research into related fields strongly suggests a connection to Protein Phosphatase 2A (PP2A) , a critical enzyme in lipid metabolism, often modulated by lipid second messengers like ceramides. The "PPz" may be an abbreviation related to this phosphatase. This guide, therefore, focuses on the core, publicly researched area of PP2A's function in lipid signaling pathways, providing in-depth technical information for researchers, scientists, and drug development professionals.
Executive Summary
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a pivotal role in regulating a multitude of cellular processes, including lipid metabolism. Its activity is tightly controlled by various mechanisms, including interaction with endogenous inhibitor proteins and activation by lipid molecules. Notably, the sphingolipid ceramide has been identified as a key activator of PP2A. This activation has profound implications for cellular signaling, impacting pathways that control apoptosis, cholesterol homeostasis, and vascular function. This technical guide provides a comprehensive overview of the early-stage research involving the interplay between lipids and PP2A, with a focus on quantitative data, detailed experimental methodologies, and visualization of the core signaling pathways.
Core Concepts: PP2A and its Regulation by Lipids
PP2A typically exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The regulatory B subunit confers substrate specificity and subcellular localization to the holoenzyme. The activity of PP2A is modulated by endogenous inhibitor proteins, such as SET (also known as I2PP2A).
Ceramides, a class of lipid second messengers, can activate PP2A. One of the proposed mechanisms for this activation involves the direct binding of ceramide to SET, which leads to the dissociation of SET from the PP2A catalytic subunit, thereby relieving the inhibition and activating the phosphatase.[1] This activation of PP2A can then lead to the dephosphorylation of various downstream target proteins, influencing a range of cellular functions.
Quantitative Data on PP2A Activation and Downstream Effects
The following tables summarize quantitative data from various studies on the activation of PP2A by lipids and its subsequent effects on downstream signaling molecules.
Table 1: Activation of PP2A by Ceramide Analogs
| Ceramide Analog | Concentration (µM) | Fold Activation of PP2Ac | EC50 (µM) |
| d-erythro-C18-ceramide | 15 | ~1.7 | 11 |
| d-erythro-C6-ceramide | - | ~3.0 | - |
Data synthesized from studies on the in vitro activation of the PP2A catalytic subunit (PP2Ac) by different ceramide analogs.[2][3]
Table 2: Effect of Palmitate-Induced Ceramide on PP2A Activity and eNOS Phosphorylation
| Treatment | PP2A Activity (Fold Change) | p-eNOS (Ser1177) / total eNOS (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| Palmitate (500 µM) | ~1.5 | ~0.5 |
| Palmitate + Myriocin | ~1.0 | ~1.0 |
This table illustrates the effect of palmitate-induced ceramide synthesis on PP2A activity and the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177 in endothelial cells. Myriocin is an inhibitor of ceramide biosynthesis.[4]
Table 3: Impact of PP2A Inhibition on LDLR Gene Expression
| Condition | Treatment | LDLR Gene Expression (Fold Change) |
| Control | - | 1.0 |
| Lovastatin | - | ~2.5 |
| Lovastatin + Okadaic Acid (10 nM) | - | ~1.0 |
This table shows the effect of the PP2A inhibitor Okadaic Acid on the lovastatin-induced expression of the Low-Density Lipoprotein Receptor (LDLR) gene. Lovastatin induces LDLR expression by activating SREBP-2.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PP2A and lipid signaling.
This protocol describes the immunoprecipitation of the PP2A catalytic subunit from cell lysates, a crucial step for subsequent activity assays or Western blot analysis.[6][7][8][9][10]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Anti-PP2A catalytic subunit antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Crosslinking agent (e.g., Disuccinimidyl Suberate - DSS) (optional)
-
Elution buffer
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on a rocker at 4°C for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Pre-clear the lysate by adding protein A/G beads and incubating for 10-30 minutes at 4°C. Centrifuge and collect the supernatant.
-
Add the anti-PP2A antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immunocomplexes.
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer or a specified wash buffer.
-
The immunoprecipitated PP2A is now ready for downstream applications. For Western blotting, resuspend the beads in SDS-PAGE loading buffer and boil. For activity assays, proceed with the specific assay protocol.
This fluorescence-based assay measures the enzymatic activity of immunoprecipitated PP2A.[4][6][7][11][12][13]
Materials:
-
Immunoprecipitated PP2A (on beads)
-
Phosphatase Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)
-
Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
NiCl₂ (for PP2A specificity)
-
96-well microplate
-
Microplate reader
Procedure:
-
After the final wash of the immunoprecipitation, resuspend the beads in the phosphatase assay buffer.
-
Add NiCl₂ to the assay buffer to a final concentration that selectively supports PP2A activity while inhibiting other phosphatases.
-
Add the DiFMUP substrate to the bead suspension in the wells of a 96-well plate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes), allowing the phosphatase to dephosphorylate the substrate.
-
Stop the reaction (if necessary, according to the kit manufacturer's instructions).
-
Measure the fluorescence of the product (DiFMU) using a microplate reader at the appropriate excitation and emission wavelengths.
-
The rate of the reaction, which corresponds to the PP2A activity, can be calculated from the change in fluorescence over time.
This ELISA-based assay quantifies the binding of activated SREBP-2 from nuclear extracts to its specific DNA response element.[5][14][15]
Materials:
-
Nuclear extraction buffer
-
96-well plate pre-coated with a double-stranded DNA sequence containing the Sterol Regulatory Element (SRE)
-
SREBP-2 positive control nuclear extract
-
Primary antibody specific for SREBP-2
-
HRP-conjugated secondary antibody
-
Wash buffer
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare nuclear extracts from cells treated with the experimental conditions.
-
Add the nuclear extracts to the SRE-coated wells of the 96-well plate.
-
Incubate for a specified time to allow SREBP-2 to bind to the immobilized DNA.
-
Wash the wells multiple times with the wash buffer to remove unbound proteins.
-
Add the primary anti-SREBP-2 antibody to each well and incubate.
-
Wash the wells to remove the unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells to remove the unbound secondary antibody.
-
Add the colorimetric substrate and incubate until a sufficient color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of SREBP-2 bound to the DNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The structural requirements for ceramide activation of serine-threonine protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Phosphatase 2A (PP2A) Regulates Low Density Lipoprotein Uptake through Regulating Sterol Response Element-binding Protein-2 (SREBP-2) DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PP2A assay [bio-protocol.org]
- 8. biossusa.com [biossusa.com]
- 9. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 10. protocols.io [protocols.io]
- 11. 2.6. PP2A Activity Assay [bio-protocol.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Protein phosphatase 2A (PP2A) regulates low density lipoprotein uptake through regulating sterol response element-binding protein-2 (SREBP-2) DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling the Role of Lipid PPz-2R1 in Lipid Bilayers: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical and Practical Understanding of Lipid PPz-2R1 in Lipid Bilayer Systems.
Introduction
This compound is an ionizable cationic lipid that has garnered attention for its application in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) both in laboratory settings and in living organisms.[1] Its unique chemical structure allows for efficient encapsulation and subsequent release of nucleic acid payloads, making it a significant component in the field of gene therapy and vaccine development. This technical guide aims to provide a comprehensive overview of the available information on this compound, with a focus on its theoretical models and interactions within lipid bilayers. Due to the nascent stage of research specifically on this lipid, this document will also extrapolate from established principles of lipid science and propose experimental frameworks to further elucidate its function.
Core Chemical and Physical Data of this compound
A clear understanding of the fundamental properties of this compound is crucial for developing accurate theoretical models. The following table summarizes the key quantitative data available for this lipid.
| Property | Value | Reference |
| IUPAC Name | piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate) | [1] |
| CAS Number | 2832061-40-0 | [1] |
| Chemical Formula | C48H94N2O4 | [1] |
| Molecular Weight | 763.29 g/mol | [1] |
| Exact Mass | 762.7214 | [1] |
| Elemental Analysis | C: 75.53%, H: 12.41%, N: 3.67%, O: 8.38% | [1] |
Theoretical Models of this compound in Lipid Bilayers
Currently, specific theoretical models exclusively for this compound in lipid bilayers are not extensively documented in publicly available literature. However, based on its structure as an ionizable cationic lipid, its behavior can be conceptualized and predicted using established theoretical frameworks for lipid membranes.
1. Electrostatic Interactions and Membrane Stability:
As a cationic lipid, the piperazine (B1678402) headgroup of PPz-2R1 is expected to carry a positive charge at physiological pH, leading to significant electrostatic interactions with the negatively charged phosphate (B84403) groups of phospholipids (B1166683) in the bilayer. This interaction is crucial for the incorporation and stabilization of PPz-2R1 within the membrane. The overall charge of the LNP surface, influenced by the concentration of PPz-2R1, plays a pivotal role in its interaction with cell membranes and subsequent endosomal escape.
2. Molecular Dynamics (MD) Simulations:
To gain deeper insights into the atomistic-level interactions, molecular dynamics simulations are an indispensable tool. A hypothetical MD simulation workflow to model PPz-2R1 in a lipid bilayer is proposed below. This simulation would aim to understand how PPz-2R1 influences membrane properties such as thickness, area per lipid, and lipid tail order.
Figure 1. Proposed workflow for molecular dynamics simulation of this compound in a lipid bilayer.
Hypothesized Signaling Pathways and Cellular Uptake
The interaction of LNPs containing this compound with target cells is a critical step for successful mRNA delivery. While specific signaling pathways triggered by PPz-2R1 are yet to be fully elucidated, a general pathway for cationic lipid-mediated delivery can be hypothesized.
Figure 2. Hypothesized pathway for cellular uptake and mRNA release mediated by LNPs containing this compound.
This proposed pathway involves the binding of the positively charged LNP to the negatively charged cell surface, followed by endocytosis. The ionizable nature of PPz-2R1 is thought to facilitate endosomal escape through the "proton sponge" effect, where the buffering capacity of the lipid leads to osmotic swelling and rupture of the endosome, releasing the mRNA payload into the cytoplasm for translation.
Proposed Experimental Protocols
To validate the theoretical models and hypothesized pathways, a series of key experiments are necessary. The following outlines a general methodology for characterizing the interaction of this compound with lipid bilayers.
1. Liposome Preparation and Characterization:
-
Objective: To prepare liposomes containing varying molar ratios of this compound and characterize their physicochemical properties.
-
Methodology:
-
Co-dissolve this compound, a helper lipid (e.g., DOPE or cholesterol), and a PEGylated lipid in a suitable organic solvent.
-
Create a thin lipid film by evaporating the solvent under vacuum.
-
Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles (MLVs).
-
Extrude the MLVs through polycarbonate membranes of defined pore size to produce large unilamellar vesicles (LUVs).
-
Characterize the size distribution and zeta potential of the LUVs using Dynamic Light Scattering (DLS).
-
2. Membrane Fluidity Assay using Fluorescence Spectroscopy:
-
Objective: To determine the effect of this compound on the fluidity of the lipid bilayer.
-
Methodology:
-
Incorporate a fluorescent probe (e.g., Laurdan or DPH) into the prepared liposomes.
-
Measure the fluorescence emission spectra of the probe.
-
Calculate the Generalized Polarization (GP) value for Laurdan or the fluorescence anisotropy for DPH to quantify membrane fluidity.
-
3. In Vitro Transfection Assay:
-
Objective: To assess the efficiency of mRNA delivery by LNPs formulated with this compound.
-
Methodology:
-
Formulate LNPs encapsulating a reporter mRNA (e.g., encoding Luciferase or GFP).
-
Incubate cultured cells with varying concentrations of the LNPs.
-
After a defined incubation period, lyse the cells and measure the reporter protein expression using a luminometer or fluorescence microscope.
-
Conclusion and Future Directions
This compound represents a promising ionizable cationic lipid for advanced mRNA delivery systems. While specific theoretical models and detailed mechanistic studies are still emerging, this guide provides a foundational understanding based on its chemical properties and established principles of lipid bilayer biophysics. Future research should focus on conducting detailed molecular dynamics simulations to refine our understanding of its interactions at the atomic level. Furthermore, comprehensive experimental studies are required to validate the proposed models and to fully elucidate the specific signaling pathways and cellular mechanisms involved in PPz-2R1-mediated delivery. Such endeavors will be crucial for the rational design of next-generation lipid nanoparticles with enhanced efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Formulating LNPs with Lipid PPz-2R1
Introduction
Lipid Nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3] These delivery systems are critical for protecting the nucleic acid cargo from degradation and facilitating its entry into target cells.[1][4] An LNP is typically composed of four key lipid components: an ionizable lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[5] The ionizable lipid is a crucial component, as it is positively charged at a low pH, which allows for the encapsulation of negatively charged nucleic acids, and becomes neutral at physiological pH, which is believed to aid in cargo release into the cytoplasm.[2][5]
This document provides a detailed guide for the formulation, purification, and characterization of LNPs using Lipid PPz-2R1, an ionizable cationic lipid designed for the effective in vitro and in vivo delivery of mRNA.[6] The following protocols are intended for researchers, scientists, and drug development professionals.
Properties and Handling of this compound
This compound is an ionizable cationic lipid used in the generation of LNPs.[6] Proper storage and handling are essential for maintaining its integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate) | [6] |
| CAS Number | 2832061-40-0 | [6] |
| Molecular Formula | C48H94N2O4 | [6] |
| Molecular Weight | 763.29 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at -20°C for long-term use (months to years) or 0-4°C for short-term (days to weeks).[6] Keep dry and protected from light.[6] |[6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of the lipid-ethanol phase and the mRNA-aqueous phase required for LNP formulation.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
DMG-PEG-2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
mRNA cargo
-
Sodium Acetate or Sodium Citrate buffer (25-50 mM, pH 4.0)[7]
-
Nuclease-free water and tubes
Procedure:
-
Bring Lipids to Room Temperature: Allow all lipid vials to equilibrate to room temperature before opening.
-
Prepare Individual Lipid Stocks:
-
Dissolve this compound in ethanol to a final concentration of 10-100 mM.
-
Dissolve DSPC (or DOPE) and DMG-PEG-2000 in ethanol to a final concentration of 10-50 mM.[8][9]
-
Dissolve Cholesterol in ethanol to a final concentration of 50-100 mM.[8][9]
-
Note: Gentle heating (e.g., 60-65°C) may be required to fully dissolve some lipids, particularly DSPC and cholesterol.[8] Ensure cholesterol solutions are kept warm (>37°C) to maintain solubility.[8]
-
-
Prepare the Final Lipid Mixture (Organic Phase):
-
In a sterile, nuclease-free tube, combine the individual lipid stocks to achieve the desired molar ratio. A commonly used starting ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[5][8]
-
For example, to prepare 1 mL of a 25 mM total lipid stock mixture with the ratio above, combine:
-
125 µL of 100 mM this compound
-
250 µL of 10 mM DSPC
-
96.25 µL of 100 mM Cholesterol
-
37.5 µL of 10 mM DMG-PEG-2000
-
491.25 µL of pure Ethanol
-
-
Vortex the final lipid mixture thoroughly. Store at -20°C.
-
-
Prepare the mRNA Solution (Aqueous Phase):
Protocol 2: LNP Formulation via Microfluidic Mixing
Microfluidic mixing is the standard method for producing homogeneous LNPs with high reproducibility and encapsulation efficiency.[7][11]
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr™ Benchtop)
-
Syringes for the device
Procedure:
-
Setup the Microfluidic System: Prime the system according to the manufacturer's instructions.
-
Load Syringes:
-
Load one syringe with the prepared Lipid Mixture (Organic Phase).
-
Load a second syringe with the prepared mRNA Solution (Aqueous Phase).
-
-
Set Formulation Parameters:
-
Initiate Mixing: Start the pumps to mix the two phases through the microfluidic cartridge. The solution should turn cloudy or opaque as the LNPs self-assemble.[8]
-
Collect Pre-Bulk LNPs: Collect the resulting LNP dispersion from the outlet into a sterile collection tube.
Table 2: Example LNP Formulation Parameters (for Microfluidics)
| Parameter | Recommended Starting Value | Purpose |
|---|---|---|
| Lipid Molar Ratio | 50:10:38.5:1.5 (PPz-2R1:DSPC:Chol:PEG) | Defines the structural and functional properties of the LNP.[5][8] |
| N:P Ratio | ~6 | Molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid; critical for encapsulation.[7] |
| Aqueous Buffer | 50 mM Sodium Acetate, pH 4.0 | Protonates the ionizable lipid to enable mRNA complexation.[7] |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous:Organic) | Influences particle size and encapsulation efficiency.[10] |
| Total Flow Rate (TFR) | 12 mL/min | Affects the speed of mixing and resulting particle characteristics.[5] |
Protocol 3: LNP Purification and Buffer Exchange
After formulation, the LNPs are in an acidic ethanol solution. Purification is necessary to remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) for biological applications.[8]
Equipment:
-
Dialysis device (e.g., Slide-A-Lyzer™ Cassette, 10K MWCO) or centrifugal filter unit (e.g., Amicon® Ultra, 10-100K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
Procedure (using Centrifugal Filter):
-
Dilute the LNP solution: Dilute the collected LNP dispersion with PBS (pH 7.4) or the initial acidic buffer. A 20-fold or greater dilution is recommended to lower the ethanol concentration.[8]
-
Concentrate the LNPs:
-
Add the diluted LNP solution to the centrifugal filter unit.
-
Centrifuge according to the manufacturer's specifications until the desired volume is reached.
-
-
Wash and Re-suspend:
-
Discard the flow-through.
-
Add fresh, sterile PBS (pH 7.4) to the filter unit to re-suspend the LNPs.
-
Repeat the centrifugation step.
-
-
Repeat Wash: Perform at least 2-3 wash cycles to ensure complete buffer exchange and ethanol removal.
-
Final Collection: After the final centrifugation, collect the concentrated LNP formulation from the filter unit.
-
Sterilization: Filter the final LNP solution through a 0.2 µm sterile filter if not prepared under fully aseptic conditions.[8]
-
Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 4: LNP Characterization
Characterizing the physicochemical properties of the LNPs is essential for quality control and predicting in vivo performance.[12][13]
A. Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) using an instrument like a Malvern Zetasizer.[9]
-
Procedure:
-
Dilute a small aliquot of the LNP sample in nuclease-free water or PBS to an appropriate concentration for the instrument.[9]
-
Measure the hydrodynamic diameter (Z-average size) and PDI.
-
For Zeta Potential, measure the sample in an appropriate folded capillary cell to determine the surface charge.
-
B. mRNA Encapsulation Efficiency (EE)
-
Method: Quant-iT™ RiboGreen™ RNA Assay or similar fluorescent dye-based assay.[9][10] This assay measures the difference in fluorescence of an RNA-binding dye in the presence and absence of a detergent that disrupts the LNPs.
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set, add a detergent (e.g., 1-2% Triton™ X-100) to lyse the LNPs and expose all the encapsulated mRNA.[10] Leave the other set intact.
-
Add the RiboGreen™ reagent to all samples according to the manufacturer's protocol.
-
Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).
-
Calculate the EE using the formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100
-
Table 3: Target Quality Attributes for PPz-2R1 LNPs
| Parameter | Typical Target Range | Significance |
|---|---|---|
| Size (Z-average) | 50 - 150 nm | Affects biodistribution, cellular uptake, and immunogenicity.[7] |
| Polydispersity (PDI) | < 0.2 | Indicates a narrow, homogeneous particle size distribution. |
| Zeta Potential | Near-neutral (~0 mV) at pH 7.4 | A neutral surface charge reduces opsonization and prolongs circulation time.[7] |
| Encapsulation Efficiency | > 90% | High encapsulation protects the mRNA and ensures efficient delivery.[7] |
Visualizations
Caption: LNP formulation experimental workflow.
Caption: Simplified structure of an mRNA-LNP.
Caption: LNP characterization workflow and outputs.
References
- 1. Lipid nanoparticles (LNPs) for in vivo RNA delivery and their breakthrough technology for future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lablifenordic.com [lablifenordic.com]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. biomol.com [biomol.com]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. sartorius.com [sartorius.com]
- 10. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 12. Multi-parameter characyerization of mRNA LNPs – NanoFCM [nanofcm.com]
- 13. Size, concentration, payload and quality: Comprehensive characterization of LNP-RNA therapeutics by light scattering [connect.acspubs.org]
Application Notes and Protocols for Lipid PPz-2R1 for In Vivo Delivery of PTEN mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The restoration of tumor suppressor gene function represents a promising therapeutic strategy for a variety of cancers. Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor gene that is frequently mutated or lost in numerous human cancers, including prostate cancer and glioblastoma.[1][2] Its loss leads to the overactivation of the pro-survival PI3K/AKT signaling pathway, promoting tumor growth and resistance to therapy.[3][4][5] The delivery of functional PTEN messenger RNA (mRNA) to tumor cells offers a transient and non-integrating approach to reinstate PTEN expression and function, thereby inhibiting tumor progression.[1][6][7]
This document provides detailed application notes and protocols for the use of Lipid PPz-2R1, a novel piperazine-containing ionizable lipid, for the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of PTEN mRNA. While the specific nomenclature "PPz-2R1" is not widely documented in publicly available literature, this document is based on the properties and performance of closely related and well-characterized piperazine-based ionizable lipids, such as PPZ-A10, which have demonstrated efficacy in delivering mRNA to various cell types in vivo.[3][8] Piperazine-containing ionizable lipids are designed to ensure efficient mRNA encapsulation, stability in circulation, and effective endosomal escape for cytosolic delivery and subsequent protein translation.[1][9]
Principle of the Technology
This compound is an ionizable cationic lipid that forms the core component of LNPs for mRNA delivery. At an acidic pH during formulation, the piperazine (B1678402) moiety of the lipid is protonated, facilitating the electrostatic interaction with the negatively charged mRNA backbone and leading to the formation of a stable LNP core. The LNP formulation typically includes helper lipids, cholesterol, and a PEGylated lipid to control particle size, enhance stability, and modulate biodistribution.[8] Once administered in vivo, the LNPs circulate and accumulate in target tissues. After cellular uptake, the acidic environment of the endosome protonates the piperazine lipid, promoting the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The released PTEN mRNA is then translated by the cellular machinery to produce functional PTEN protein, which can counteract the PI3K/AKT signaling pathway, leading to tumor growth inhibition and apoptosis.[2]
Data Presentation
Table 1: Physicochemical Characteristics of a Representative PPZ-Lipid LNP Formulation (LNP-A10)
| Parameter | Value | Reference |
| Ionizable Lipid | PPZ-A10 | [5][8] |
| Molar Ratio (PPZ-A10:Cholesterol:C18PEG2K:DOPE) | 35:46.5:2.5:16 | [5] |
| Hydrodynamic Diameter (nm) | ~80-100 | [5][8] |
| Polydispersity Index (PDI) | < 0.2 | [5] |
| pKa | ~6.5 | [5] |
Table 2: In Vivo Delivery Efficiency of Cre mRNA using a Representative PPZ-Lipid LNP (LNP-A10) in Ai14 Mice (1 mg/kg)
| Cell Type | % tdTomato+ Cells | Reference |
| Liver | ||
| Kupffer Cells | ~60% | [8] |
| Dendritic Cells | ~20% | [8] |
| Hepatocytes | ~30% | [8] |
| Endothelial Cells | ~15% | [8] |
| Spleen | ||
| Macrophages | ~55% | [8] |
| Dendritic Cells | ~35% | [8] |
Table 3: Therapeutic Efficacy of PTEN mRNA Nanoparticles in a Prostate Cancer Xenograft Mouse Model
| Treatment Group | Tumor Volume Reduction (vs. PBS) | Survival Extension | Reference |
| PTEN-mRNA-NPs | ~90% | Significantly extended | [1] |
| EGFP-mRNA-NPs | No significant reduction | No significant extension | [1] |
| PBS | - | - | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for PTEN mRNA Delivery
Materials:
-
This compound (or a suitable piperazine-based ionizable lipid such as PPZ-A10)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or C18PEG2K
-
PTEN mRNA with 5' cap and 3' poly(A) tail
-
Ethanol, anhydrous
-
Sodium Acetate Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO) or tangential flow filtration system
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and PEG-lipid in anhydrous ethanol.
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 35:16:46.5:2.5 for Ionizable Lipid:DOPE:Cholesterol:PEG-Lipid) to create a final lipid mixture in ethanol.
-
-
Preparation of mRNA Solution:
-
Dilute the PTEN mRNA to the desired concentration in 50 mM Sodium Acetate Buffer (pH 4.0).
-
-
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is typically diluted with PBS.
-
Purify the LNPs and exchange the buffer to PBS (pH 7.4) using either dialysis against PBS for 18-24 hours or a tangential flow filtration system.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs. Dilute the LNP sample in PBS to an appropriate concentration before measurement.
2. Zeta Potential Measurement:
-
Measure the surface charge of the LNPs using Laser Doppler Velocimetry. Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) for measurement.
3. mRNA Encapsulation Efficiency:
-
Use a nucleic acid quantification assay (e.g., RiboGreen® assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.
Protocol 3: In Vivo Delivery and Efficacy Study in a Tumor Xenograft Model
Materials:
-
Tumor-bearing mice (e.g., PC3 prostate cancer xenografts in immunodeficient mice).
-
This compound-PTEN mRNA LNPs.
-
Control LNPs (e.g., encapsulating GFP mRNA).
-
PBS (for control group).
-
Calipers for tumor measurement.
-
Bioluminescence imaging system (if using a luciferase-expressing tumor cell line).
Procedure:
-
Animal Acclimatization and Tumor Inoculation:
-
Acclimatize animals for at least one week before the study.
-
Inoculate tumor cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., PBS, Control LNP, PTEN mRNA LNP).
-
Administer the LNP formulations intravenously (i.v.) via the tail vein at a specified dose (e.g., 0.5 - 1.0 mg/kg mRNA).
-
Administer treatments at regular intervals (e.g., every 3 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days. Tumor Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
If applicable, perform bioluminescence imaging to monitor tumor burden.
-
-
Endpoint and Tissue Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the animals.
-
Excise tumors and major organs for further analysis (e.g., histology, Western blot for PTEN and p-AKT, immunohistochemistry).
-
Visualizations
Caption: PTEN Signaling Pathway Inhibition by PPz-2R1 Delivered mRNA.
Caption: Experimental Workflow for PTEN mRNA-LNP Formulation and In Vivo Testing.
References
- 1. Piperazine-derived ionizable lipids for enhanced mRNA delivery and cancer immunotherapy | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipo-PP2A-Agonist for Lung Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1][2] One promising target is the protein phosphatase 2A (PP2A), a tumor suppressor that is frequently inactivated in various cancers, including lung cancer.[3][4][5] Reactivating PP2A can inhibit tumor growth and represents a novel therapeutic approach.[3][4] This document provides detailed application notes and protocols for the research use of a hypothetical novel lipid-based PP2A activator, herein named Lipo-PP2A-Agonist , for lung cancer therapy research. This molecule is conceptualized as a small molecule PP2A activator formulated within a lipid nanoparticle (LNP) for enhanced delivery to lung cancer cells.[6][7]
Mechanism of Action
Lipo-PP2A-Agonist is designed to directly bind to and activate the PP2A holoenzyme.[3][4] In many lung cancers, key oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, are hyperactivated due to the inactivation of PP2A.[8][9] By restoring PP2A activity, Lipo-PP2A-Agonist is expected to dephosphorylate and inactivate key proteins in these pathways, leading to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth.[3][4][5] The lipid nanoparticle formulation aims to improve the bioavailability and targeted delivery of the active compound to lung tumor tissues.[1][6][7]
Data Presentation
Table 1: In Vitro Efficacy of Lipo-PP2A-Agonist in NSCLC Cell Lines
| Cell Line | Histology | Key Mutations | IC50 (nM) of Lipo-PP2A-Agonist | Effect on p-Akt (Ser473) | Effect on p-ERK1/2 (Thr202/Tyr204) |
| A549 | Adenocarcinoma | KRAS G12S | 150 | 75% decrease | 60% decrease |
| H1975 | Adenocarcinoma | EGFR L858R, T790M | 200 | 80% decrease | 55% decrease |
| H460 | Large Cell | KRAS Q61H | 120 | 70% decrease | 65% decrease |
| PC-9 | Adenocarcinoma | EGFR ex19del | 250 | 85% decrease | 50% decrease |
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| Lipo-PP2A-Agonist | 10 mg/kg | 65 | -1.5 |
| Cisplatin | 5 mg/kg | 50 | -8.0 |
| Lipo-PP2A-Agonist + Cisplatin | 10 mg/kg + 5 mg/kg | 85 | -6.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Lipo-PP2A-Agonist on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1975)
-
DMEM/RPMI-1640 medium with 10% FBS
-
Lipo-PP2A-Agonist
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of Lipo-PP2A-Agonist (e.g., 0-1000 nM) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of Lipo-PP2A-Agonist on the phosphorylation status of key signaling proteins.
Materials:
-
Lung cancer cells
-
Lipo-PP2A-Agonist
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PP2A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat cells with Lipo-PP2A-Agonist at the desired concentration for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of Lipo-PP2A-Agonist in a preclinical model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A549 lung cancer cells
-
Matrigel
-
Lipo-PP2A-Agonist
-
Calipers
-
Sterile PBS
Protocol:
-
Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, Lipo-PP2A-Agonist, standard chemotherapy).
-
Administer Lipo-PP2A-Agonist (e.g., via intravenous injection) at the predetermined dose and schedule.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Signaling Pathways and Experimental Workflows
References
- 1. Lipid polymer hybrid nanoparticles against lung cancer and their application as inhalable formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways in the frontiers of lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prototype Drug Uses Novel Mechanism to treat lung cancers | CWRU Newsroom | Case Western Reserve University [case.edu]
- 4. mdlinx.com [mdlinx.com]
- 5. Protein Phosphatase 2A as a Therapeutic Target in Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles in Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymeric-lipid nanoparticles that leverage cationic helper lipids and the protein corona for lung-targeted delivery of a novel anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Multiple signaling pathways in the frontiers of lung cancer progression [frontiersin.org]
- 9. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mRNA Encapsulation with Lipid PPz-2R1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to gene therapies. The efficacy of these therapies is critically dependent on the safe and efficient delivery of the mRNA cargo into target cells. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake. A key component of these LNPs is the ionizable lipid, which plays a crucial role in mRNA encapsulation and endosomal escape.
Lipid PPz-2R1 is a novel ionizable cationic lipid that has demonstrated significant potential for in vivo mRNA delivery.[1][2] Studies have shown that LNPs formulated with PPz-2R1 can selectively accumulate in the lungs, making it a promising candidate for the development of therapies targeting pulmonary diseases.[1] Furthermore, PPz-2R1-containing LNPs have been successfully used to deliver mRNA encoding for the tumor suppressor protein PTEN in a preclinical model of lung cancer, leading to reduced tumor growth.[1]
These application notes provide a detailed protocol for the encapsulation of mRNA with this compound to form LNPs. The protocol is based on established microfluidic mixing techniques commonly used for the formulation of LNPs with other ionizable lipids. While the general procedure is widely applicable, the specific lipid molar ratios and process parameters should be optimized based on the findings from the primary literature, particularly the work by Hu, Y., et al. (2025) which first described the use of PPz-2R1 for lung-targeted mRNA delivery.
Materials and Equipment
Lipids and Reagents
| Component | Description | Recommended Supplier |
| This compound | Ionizable Cationic Lipid | MedKoo Biosciences, Cayman Chemical |
| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine (Helper Lipid) | Avanti Polar Lipids |
| Cholesterol | Helper Lipid | Sigma-Aldrich |
| DMG-PEG2000 | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-Lipid) | Avanti Polar Lipids |
| mRNA | mRNA transcript with desired open reading frame, 5' cap, and poly(A) tail | Synthesized in-house or custom order |
| Ethanol (B145695) | 200 proof, molecular biology grade | Sigma-Aldrich |
| Citrate (B86180) Buffer | 50 mM, pH 4.0 | Prepare in-house with RNase-free water |
| Phosphate-Buffered Saline (PBS) | 1X, RNase-free, pH 7.4 | Thermo Fisher Scientific |
| RiboGreen RNA Assay Kit | For mRNA quantification and encapsulation efficiency | Thermo Fisher Scientific |
Equipment
| Equipment | Description | Recommended Supplier |
| Microfluidic Mixing System | e.g., NanoAssemblr® Benchtop (Precision NanoSystems) or similar | Precision NanoSystems |
| Syringe Pumps | For precise control of flow rates | Harvard Apparatus |
| Dynamic Light Scattering (DLS) | For particle size and Polydispersity Index (PDI) measurement | Malvern Panalytical (Zetasizer) |
| Zeta Potential Analyzer | For surface charge measurement | Malvern Panalytical (Zetasizer) |
| Fluorometer or Plate Reader | For RiboGreen assay | BioTek, Molecular Devices |
| Dialysis Cassettes or Centrifugal Filter Units | For buffer exchange and purification (e.g., Slide-A-Lyzer™, Amicon® Ultra) | Thermo Fisher Scientific, MilliporeSigma |
| Sterile, RNase-free consumables | Syringes, tubing, vials, pipette tips | Axygen, Eppendorf |
Experimental Protocols
Preparation of Lipid and mRNA Stock Solutions
a. Lipid Stock Solution (in Ethanol):
-
Prepare a stock solution of the lipid mixture in 200 proof ethanol. The molar ratio of the lipids is a critical parameter and should be optimized. Based on formulations with similar ionizable lipids, a representative starting molar ratio is PPz-2R1:DSPC:Cholesterol:DMG-PEG2000 of 50:10:38.5:1.5 .
-
Calculate the required mass of each lipid based on their molecular weights and the desired total lipid concentration in the final stock solution (e.g., 12.5 mM).
-
Dissolve the lipids in ethanol by vortexing. Gentle heating (up to 60°C) may be required to fully dissolve all components.
-
Store the lipid stock solution at -20°C.
b. mRNA Stock Solution (in Aqueous Buffer):
-
Dilute the purified mRNA to the desired concentration (e.g., 0.2 mg/mL) in 50 mM citrate buffer (pH 4.0).
-
Ensure all handling steps are performed under RNase-free conditions.
-
Store the mRNA stock solution at -80°C in small aliquots to avoid freeze-thaw cycles.
LNP Formulation using Microfluidic Mixing
The following workflow diagram illustrates the process of LNP formulation.
Caption: Workflow for mRNA-LNP formulation.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA stock solution into another.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
-
Set the total flow rate (e.g., 12 mL/min).
-
Initiate the flow from both syringes to allow for rapid mixing within the microfluidic chip, leading to the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
Purification of LNPs
-
To remove the ethanol and unencapsulated mRNA, perform buffer exchange into PBS (pH 7.4). This can be achieved through dialysis using a 10 kDa MWCO cassette or through tangential flow filtration.
-
Dialyze for at least 6 hours at 4°C, with at least two changes of the dialysis buffer.
-
After purification, the LNP suspension can be sterile-filtered through a 0.22 µm filter.
Characterization of LNPs
a. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the purified LNP suspension in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).[3]
b. mRNA Encapsulation Efficiency:
-
The encapsulation efficiency is determined using a RiboGreen assay.[3]
-
Prepare two sets of samples from the LNP suspension. In one set, lyse the LNPs using a detergent (e.g., 1% Triton X-100) to release the encapsulated mRNA. The other set remains untreated to measure the amount of free, unencapsulated mRNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
c. Zeta Potential Measurement:
-
Dilute a small aliquot of the purified LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the zeta potential using an electrophoretic light scattering instrument.
Data Presentation
The following tables summarize the expected physicochemical properties and in vivo performance of mRNA LNPs formulated with PPz-2R1. The values presented are representative and should be replaced with experimental data.
Table 1: Physicochemical Characterization of PPz-2R1 LNPs
| Formulation | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Chol:PEG) | Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| PPz-2R1 LNP | PPz-2R1 | 50:10:38.5:1.5 | 80 - 120 | < 0.2 | > 90% | -5 to +5 |
| Control LNP | e.g., SM-102 | 50:10:38.5:1.5 | ~80 | < 0.15 | > 95% | ~ -3 |
Table 2: In Vivo Performance of PPz-2R1 LNPs (Luciferase mRNA)
| Formulation | Dose (mg/kg) | Route of Administration | Primary Organ of Expression | Luciferase Expression (photons/s) at 6h |
| PPz-2R1 LNP | 0.5 | Intravenous | Lungs | To be determined |
| Control LNP | 0.5 | Intravenous | Liver | To be determined |
Signaling Pathway and Experimental Logic
The following diagram illustrates the proposed mechanism of LNP-mediated mRNA delivery and the logical relationship of the components.
Caption: LNP-mediated mRNA delivery pathway.
Conclusion
This document provides a comprehensive protocol for the formulation, purification, and characterization of mRNA-loaded lipid nanoparticles using the novel ionizable this compound. The provided methodologies and expected outcomes are intended to serve as a valuable resource for researchers in the field of drug delivery and mRNA therapeutics. Successful implementation of this protocol will enable the generation of high-quality LNPs for preclinical evaluation, particularly for applications targeting the lungs. It is imperative to consult the primary literature for specific, optimized parameters for PPz-2R1 to ensure the highest efficacy and reproducibility.
References
Application Note and Protocol: Characterization of Lipid Nanoparticles using Dynamic Light Scattering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably for nucleic acids such as mRNA and siRNA.[1][2][3] The physicochemical properties of LNPs, including their size, polydispersity, and surface charge, are critical quality attributes (CQAs) that significantly influence their stability, biodistribution, and transfection efficiency.[4][5][6] Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed for the rapid and accurate determination of these key parameters.[4][7] This document provides a detailed protocol for the characterization of lipid nanoparticles, using the hypothetical "Lipid PPz-2R1 LNPs" as an example, by DLS to measure particle size (Z-average diameter), polydispersity index (PDI), and zeta potential.
Principle of Dynamic Light Scattering
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion in a liquid suspension. Larger particles move more slowly than smaller particles, resulting in slower fluctuations in scattered light intensity. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined. The polydispersity index (PDI) is a measure of the width of the particle size distribution. A lower PDI value indicates a more monodisperse and uniform sample.
Electrophoretic Light Scattering (ELS) is a technique often integrated into DLS instruments to measure the zeta potential of particles.[8][] An electric field is applied across the sample, causing charged particles to move. The velocity of this movement is measured by detecting the Doppler shift in the scattered light, which is then used to calculate the zeta potential, a measure of the magnitude of the electrostatic charge on the particle surface.[]
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of LNPs using DLS.
References
- 1. news-medical.net [news-medical.net]
- 2. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. lsinstruments.ch [lsinstruments.ch]
- 5. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wyatt.com [wyatt.com]
- 7. wyatt.com [wyatt.com]
- 8. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]
Determining the Apparent pKa of Lipid PPz-2R1 Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of lipid nanoparticles (LNPs) as delivery vehicles for therapeutics, such as mRNA and siRNA, is critically dependent on their physicochemical properties. One of the most important parameters is the apparent acid dissociation constant (pKa), which governs the ionization state of the LNP surface in different biological environments. This, in turn, influences encapsulation efficiency, stability, cellular uptake, and endosomal escape of the therapeutic payload.[1][][3] Lipid PPz-2R1 is an ionizable cationic lipid utilized in the formulation of LNPs for potential therapeutic delivery.[4] An optimal apparent pKa, typically in the range of 6.0-7.0, is crucial for effective delivery, as it allows the nanoparticle to remain relatively neutral in the bloodstream (pH ~7.4) and become positively charged in the acidic environment of the endosome, facilitating the release of its cargo into the cytoplasm.[1][3]
This document provides detailed protocols for determining the apparent pKa of nanoparticles formulated with this compound using two common and reliable methods: the 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay and zeta potential measurements as a function of pH.
Key Experimental Protocols
Two primary methods for determining the apparent pKa of this compound nanoparticles are detailed below.
TNS Fluorescence Assay
This method relies on the fluorescent probe TNS, which exhibits low fluorescence in aqueous environments but fluoresces intensely when it binds to the positively charged surface of ionizable lipid nanoparticles.[1][5][6] By measuring the fluorescence intensity across a range of pH values, a titration curve can be generated. The apparent pKa is the pH at which 50% of the maximum fluorescence is observed.[5][6][7]
Caption: Workflow for pKa estimation using zeta potential.
Protocol:
-
Materials:
-
This compound nanoparticles
-
A series of buffers with a pH range from 3.0 to 10.0
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer) [8] * Disposable folded capillary zeta cells
-
-
Procedure:
-
Prepare a set of buffers covering the desired pH range (e.g., 3.0 to 10.0).
-
For each pH value, dilute the this compound nanoparticle suspension in the corresponding buffer to an appropriate concentration for DLS measurement.
-
Equilibrate the samples at a controlled temperature (e.g., 25°C). [8] 4. Load each sample into a disposable folded capillary zeta cell, ensuring there are no air bubbles.
-
Measure the zeta potential for each sample according to the instrument's operating procedure. Perform multiple measurements for each sample to ensure reproducibility. [8]
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the zeta potential for each pH value.
-
Plot the mean zeta potential as a function of pH.
-
Fit the data to a sigmoidal curve.
-
The apparent pKa can be estimated as the pH at the inflection point of the sigmoidal curve.
-
Data Presentation
The following tables present hypothetical, yet representative, data for the pKa determination of this compound nanoparticles.
Table 1: Hypothetical TNS Fluorescence Assay Data
| pH | Fluorescence Intensity (a.u.) - Replicate 1 | Fluorescence Intensity (a.u.) - Replicate 2 | Mean Fluorescence | Normalized Fluorescence (%) |
| 3.0 | 985 | 995 | 990 | 100.0 |
| 4.0 | 980 | 990 | 985 | 99.5 |
| 5.0 | 965 | 975 | 970 | 98.0 |
| 6.0 | 780 | 790 | 785 | 79.3 |
| 6.4 | 490 | 500 | 495 | 50.0 |
| 7.0 | 210 | 220 | 215 | 21.7 |
| 8.0 | 55 | 65 | 60 | 6.1 |
| 9.0 | 15 | 25 | 20 | 2.0 |
| 10.0 | 10 | 10 | 10 | 1.0 |
Based on this hypothetical data, the apparent pKa of the this compound nanoparticle is approximately 6.4.
Table 2: Hypothetical Zeta Potential Measurement Data
| pH | Zeta Potential (mV) - Replicate 1 | Zeta Potential (mV) - Replicate 2 | Mean Zeta Potential (mV) |
| 3.0 | 45.2 | 44.8 | 45.0 |
| 4.0 | 44.1 | 43.9 | 44.0 |
| 5.0 | 38.5 | 39.1 | 38.8 |
| 6.0 | 25.6 | 26.4 | 26.0 |
| 6.5 | 10.2 | 9.8 | 10.0 |
| 7.0 | 2.1 | 1.9 | 2.0 |
| 7.4 | -1.5 | -2.1 | -1.8 |
| 8.0 | -5.8 | -6.2 | -6.0 |
| 9.0 | -9.5 | -10.1 | -9.8 |
| 10.0 | -12.3 | -12.7 | -12.5 |
Based on this hypothetical data, the apparent pKa of the this compound nanoparticle is estimated to be around 6.5, which is the approximate inflection point of the zeta potential versus pH curve.
References
- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. ozbiosciences.com [ozbiosciences.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipid PPz-2R1 in Preclinical Animal Models
To our valued researchers, scientists, and drug development professionals,
We have received your request for detailed Application Notes and Protocols on the topic of "Lipid PPz-2R1 application in preclinical animal models." After a comprehensive search of publicly available scientific literature and databases, we were unable to identify any specific preclinical data, experimental protocols, or established signaling pathways for a compound designated as "this compound."
The term "this compound" does not correspond to any known therapeutic agent or research compound in the public domain at this time. It is possible that this is a novel, internal, or otherwise proprietary designation not yet disclosed in published literature.
To provide you with relevant information based on the components of your query, we have compiled data on related topics that may be of interest. These include the preclinical application of small molecule modulators of Protein Phosphatase 2A (PP2A) , a key tumor suppressor, and general protocols for evaluating novel therapeutics in animal models.
Section 1: Preclinical Evaluation of PP2A Modulators in Cancer Models
Protein Phosphatase 2A (PP2A) is a critical tumor suppressor that is often inactivated in various cancers, making it a promising target for therapeutic intervention.[1][2][3] Small molecule activators of PP2A (SMAPs) have been developed to restore its tumor-suppressive function.[1]
General Mechanism of Action of PP2A Activators
PP2A negatively regulates key oncogenic signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, by dephosphorylating key protein kinases.[1][3] In many cancers, endogenous inhibitors of PP2A, such as SET and CIP2A, are overexpressed, leading to decreased PP2A activity and promoting cell proliferation and survival.[2] SMAPs work by disrupting the interaction between PP2A and its inhibitors, thereby restoring PP2A's function.[1][2]
Below is a generalized signaling pathway illustrating the role of PP2A and the mechanism of its activators.
References
- 1. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting inhibitors of the tumor suppressor PP2A for the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PP2A: A Promising Biomarker and Therapeutic Target in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Comprehensive Stability Assessment of Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably mRNA vaccines. The stability of these LNPs is a critical quality attribute (CQA) that directly impacts their safety and efficacy. Ensuring the physical and chemical integrity of LNPs from manufacturing to administration is paramount for the successful clinical translation of these innovative medicines. This document provides a detailed overview of the methods and protocols for assessing the stability of lipid nanoparticles, using a hypothetical "Lipid PPz-2R1 LNP" as a representative model.
The stability of an LNP formulation is influenced by its composition, manufacturing process, and storage conditions.[1][2][3] Key factors that can affect stability include temperature, pH, exposure to light, and physical stresses such as agitation or freeze-thaw cycles.[4][5][6] A comprehensive stability testing program is therefore essential to establish the shelf-life and recommended storage conditions for an LNP-based drug product.
This application note outlines the key analytical techniques and experimental protocols to monitor the critical quality attributes of LNPs over time, ensuring that the final product remains within its predefined specifications.
Key Stability-Indicating Parameters
The stability of LNPs is a multifaceted characteristic that can be broadly categorized into physical, chemical, and biological stability. The following table summarizes the key parameters and the analytical techniques used for their assessment.
| Stability Category | Key Parameter | Analytical Technique(s) | Purpose |
| Physical Stability | Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA) | To monitor for aggregation, fusion, or changes in particle size distribution.[7][8] |
| Particle Concentration | Nanoparticle Tracking Analysis (NTA) | To detect particle loss due to aggregation and sedimentation.[8] | |
| Zeta Potential | Dynamic Light Scattering (DLS) with an electrode | To assess colloidal stability and predict aggregation potential.[3][9] | |
| Chemical Stability | Lipid Composition & Degradation | High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Mass Spectrometry (HPLC-MS) | To quantify individual lipid components and detect degradation products.[1][2][7] |
| mRNA Integrity | Capillary Electrophoresis (CE), Agarose Gel Electrophoresis (AGE) | To ensure the encapsulated mRNA remains intact and has not degraded.[10][11] | |
| Biological Stability | Encapsulation Efficiency (EE%) | Fluorescence Spectroscopy (e.g., RiboGreen Assay), UV-Vis Spectroscopy | To determine the percentage of mRNA successfully encapsulated within the LNPs.[7][][13][14] |
| In vitro Potency | Cell-based protein expression assays (e.g., Luciferase assay) | To confirm that the LNP can effectively deliver its mRNA payload and induce protein expression in target cells.[4][5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for assessing LNP stability and the logical relationship between different stability parameters.
Detailed Experimental Protocols
Protocol 1: Determination of Particle Size, PDI, and Zeta Potential by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter, polydispersity index, and surface charge of LNPs.
Materials:
-
LNP sample (this compound)
-
1X Phosphate-Buffered Saline (PBS), pH 7.4, filtered through a 0.22 µm filter
-
Disposable cuvettes (for size and PDI measurements)
-
Disposable folded capillary cells (for zeta potential measurements)
-
Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Allow the LNP sample to equilibrate to room temperature.
-
Dilute the LNP sample with filtered 1X PBS to an appropriate concentration for DLS analysis (typically a 1:50 to 1:100 dilution, resulting in a count rate between 100 and 500 kcps).
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation.
-
-
Size and PDI Measurement:
-
Transfer the diluted LNP sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature to 25°C, dispersant to water, 3 measurements per sample).
-
Initiate the measurement.
-
Record the Z-average diameter (nm) and Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Inject the diluted LNP sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the DLS instrument.
-
Set the instrument parameters for zeta potential measurement.
-
Initiate the measurement.
-
Record the zeta potential (mV).
-
Data Analysis: Compare the Z-average, PDI, and zeta potential values at each time point to the initial (t=0) values. A significant increase in Z-average and PDI may indicate aggregation.[4][5][9]
Protocol 2: Quantification of Lipid Components by HPLC-CAD
Objective: To determine the concentration of each lipid component in the LNP formulation and identify any potential degradation products.
Materials:
-
LNP sample (this compound)
-
Reference standards for each lipid component
-
Methanol, isopropanol, and water (HPLC grade)
-
Formic acid
-
HPLC system with a Charged Aerosol Detector (CAD)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Disrupt the LNP structure to release the lipids. This can be achieved by adding a high concentration of organic solvent (e.g., 90% methanol) to the LNP sample.
-
Vortex the sample vigorously and centrifuge to pellet any precipitated material.
-
Transfer the supernatant containing the dissolved lipids to an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution containing a known concentration of each lipid reference standard in a suitable organic solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
-
HPLC-CAD Analysis:
-
Set up the HPLC method with an appropriate gradient of mobile phases (e.g., a water/methanol/isopropanol system with formic acid).
-
Equilibrate the column.
-
Inject the prepared standards and samples.
-
Monitor the elution of lipids using the CAD.
-
-
Data Analysis:
-
Generate a calibration curve for each lipid standard by plotting the peak area against concentration.
-
Quantify the amount of each lipid in the LNP sample using the calibration curves.
-
Monitor for the appearance of new peaks, which may indicate lipid degradation.[1]
-
Protocol 3: Determination of mRNA Encapsulation Efficiency (EE%) using a Fluorescence Assay
Objective: To quantify the percentage of mRNA that is encapsulated within the LNPs.
Materials:
-
LNP sample (this compound)
-
Quant-iT RiboGreen RNA Assay Kit or similar fluorescent dye
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution in TE buffer)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of mRNA standards of known concentrations in TE buffer.
-
Add the fluorescent dye to each standard according to the manufacturer's protocol.
-
-
Sample Measurement:
-
Measurement of Free mRNA:
-
Dilute the LNP sample in TE buffer.
-
Add the fluorescent dye.
-
Measure the fluorescence. This value corresponds to the amount of unencapsulated mRNA.
-
-
Measurement of Total mRNA:
-
Dilute the LNP sample in TE buffer.
-
Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[15]
-
Add the fluorescent dye.
-
Measure the fluorescence. This value corresponds to the total amount of mRNA.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting fluorescence intensity against mRNA concentration.
-
Determine the concentration of free and total mRNA in the samples using the standard curve.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100[13]
-
Summary of Representative Stability Data
The following table provides an example of how to present stability data for a this compound LNP formulation stored at different temperatures over a 3-month period.
| Time Point | Storage Temp. | Z-average (nm) | PDI | Zeta Potential (mV) | Total Lipid Content (% of Initial) | mRNA Integrity (% Intact) | Encapsulation Efficiency (%) | In vitro Potency (% of Initial) |
| t=0 | - | 95.2 | 0.11 | -15.3 | 100 | 98 | 95 | 100 |
| 1 Month | 4°C | 96.1 | 0.12 | -14.9 | 99.5 | 97 | 94 | 98 |
| 25°C | 105.8 | 0.18 | -12.1 | 97.2 | 91 | 90 | 85 | |
| -20°C | 98.5 | 0.14 | -15.1 | 99.1 | 96 | 93 | 95 | |
| 3 Months | 4°C | 97.3 | 0.13 | -14.5 | 98.8 | 96 | 93 | 96 |
| 25°C | 125.4 | 0.25 | -9.8 | 92.5 | 82 | 81 | 65 | |
| -20°C | 102.1 | 0.16 | -14.8 | 98.5 | 94 | 91 | 92 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific product.
Conclusion
A robust and comprehensive stability testing program is critical for the development of safe and effective LNP-based therapeutics. By systematically monitoring the key physical, chemical, and biological attributes of the LNP formulation over time and under various storage conditions, researchers and drug developers can establish a product's shelf-life and ensure its quality and performance. The protocols and methods outlined in this application note provide a solid framework for conducting thorough stability assessments of lipid nanoparticles.
References
- 1. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dovepress.com [dovepress.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.curapath.com [blog.curapath.com]
- 8. Understanding and Controlling Stability of LNPs Using DLS and NTA | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 13. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols: Lipid PPz-2R1 Formulation for Nebulization and Pulmonary Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pulmonary route offers a direct and non-invasive approach for treating a variety of respiratory diseases. This document provides detailed application notes and protocols for the formulation, nebulization, and delivery of PPz-2R1, a novel therapeutic agent, using a lipid-based nanoparticle system. The lipid formulation is designed to protect the active compound from degradation, facilitate its delivery deep into the lungs, and enhance its uptake by target cells. While PPz-2R1 is a hypothetical compound for the purpose of this guide, the principles and methodologies described herein are based on established practices for the development of nebulized lipid nanoparticle formulations for pulmonary drug delivery.[1][2]
The protocols outlined below cover the preparation of the lipid nanoparticles (LNPs), characterization of the formulation, in vitro performance testing using nebulizers, and in vivo evaluation in preclinical models. These guidelines are intended to assist researchers in the successful application and evaluation of lipid-encapsulated PPz-2R1 for pulmonary delivery.
Hypothetical Signaling Pathway for PPz-2R1
PPz-2R1 is conceptualized as an activator of Protein Phosphatase 2A (PP2A), a key enzyme involved in cellular signaling. Reduced PP2A activity has been implicated in the pathology of several pulmonary diseases, including Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis.[3] By activating PP2A, PPz-2R1 can potentially counteract disease-related signaling cascades, such as inhibiting pro-inflammatory pathways like NF-κB and reducing excessive cell proliferation.[3][4]
Caption: Hypothetical signaling pathway of PPz-2R1.
Data Presentation
Table 1: Lipid PPz-2R1 Formulation Characteristics
| Parameter | Target Value | Method |
| Lipid Composition (molar ratio) | ||
| - Ionizable Lipid | 35% | HPLC |
| - Helper Phospholipid (e.g., DSPC) | 16% | HPLC |
| - Cholesterol | 46.5% | HPLC |
| - PEG-Lipid (e.g., DMG-PEG2K) | 2.5% | HPLC |
| PPz-2R1 to Lipid Ratio (w/w) | 1:10 | |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | Spectrophotometry / HPLC |
| Zeta Potential | -10 to +10 mV | Laser Doppler Velocimetry |
Based on optimized formulations for nebulized mRNA delivery which serve as a model.[5]
Table 2: In Vitro Nebulization Performance
| Parameter | Pre-Nebulization | Post-Nebulization | Method |
| Particle Size (Z-average) | 120 ± 5 nm | < 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | < 0.25 | Dynamic Light Scattering (DLS) |
| PPz-2R1 Encapsulation | 95 ± 2% | > 85% | Spectrophotometry / HPLC |
| Nebulization Rate | N/A | 0.4 - 0.5 mL/min | Gravimetric Analysis |
| Mass Median Aerodynamic Diameter (MMAD) | N/A | 1 - 5 µm | Cascade Impaction |
| Geometric Standard Deviation (GSD) | N/A | < 2.5 | Cascade Impaction |
Shear forces during nebulization can impact nanoparticle stability.[6][7] The addition of excipients and optimization of buffer composition are crucial to minimize changes in particle size and drug leakage.[5][6][8]
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles
This protocol describes the formulation of lipid nanoparticles encapsulating PPz-2R1 using a microfluidic mixing method.[8]
Materials:
-
Ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid
-
PPz-2R1
-
Ethanol (B145695), anhydrous
-
Aqueous buffer (e.g., 100 mM Sodium Acetate, pH 5.2)[8]
-
Microfluidic mixing device and syringe pumps
-
Dialysis cassettes (20 kDa MWCO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at the desired molar ratios (see Table 1).
-
Prepare Aqueous Phase: Dissolve PPz-2R1 in the aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic device with two syringe pumps. Load the lipid-ethanol phase into one syringe and the aqueous PPz-2R1 phase into the other.
-
Pump the two phases through the microfluidic mixer at a flow rate ratio of 1:3 (ethanol:aqueous). The rapid mixing will induce the self-assembly of lipid nanoparticles encapsulating PPz-2R1.
-
Dialysis: Transfer the resulting nanoparticle suspension into a dialysis cassette.
-
Perform dialysis against PBS at 4°C for at least 4 hours, followed by an overnight dialysis against fresh PBS to remove residual ethanol and unencapsulated PPz-2R1.[8]
-
Sterilization: Filter the final LNP suspension through a 0.22 µm sterile filter.
-
Characterization: Characterize the formulation for particle size, PDI, and encapsulation efficiency as described in Protocol 2.
Caption: Workflow for Lipid Nanoparticle (LNP) formulation.
Protocol 2: Characterization of this compound Nanoparticles
2.1 Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.[6]
-
Perform measurements at 25°C with at least three runs per sample.
2.2 Encapsulation Efficiency (EE) Quantification:
-
Use a spectrophotometric or HPLC method to determine the total amount of PPz-2R1 (Total Drug).
-
To measure the amount of encapsulated drug, separate the LNPs from the aqueous phase containing unencapsulated drug using a size-exclusion chromatography spin column.
-
Lyse the collected LNPs with a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated PPz-2R1.
-
Quantify the amount of PPz-2R1 in the lysate (Encapsulated Drug).
-
Calculate the EE using the formula: EE (%) = (Encapsulated Drug / Total Drug) x 100
Protocol 3: In Vitro Nebulization and Aerosol Characterization
This protocol evaluates the stability of the this compound formulation during nebulization and characterizes the resulting aerosol.
Materials:
-
This compound formulation
-
Nebulization buffer (e.g., PBS with 5% trehalose)[5]
-
Vibrating mesh nebulizer (e.g., Aeroneb, Omron)[8]
-
Cascade impactor (e.g., Next Generation Impactor)
-
Respiratory simulator[9]
Procedure:
-
Formulation Preparation: Dilute the this compound formulation in the nebulization buffer to the desired concentration. The addition of a cryoprotectant like trehalose (B1683222) can improve stability during atomization.[5]
-
Pre-Nebulization Analysis: Take an aliquot of the diluted formulation and analyze for particle size, PDI, and encapsulation efficiency as a baseline.
-
Nebulization: Add a defined volume (e.g., 2 mL) of the formulation to the nebulizer reservoir.
-
Nebulize the entire volume and collect the aerosolized sample into a collection tube or directly into the cascade impactor.
-
Post-Nebulization Analysis: Analyze the collected aerosolized sample for particle size, PDI, and encapsulation efficiency to assess formulation stability.
-
Aerodynamic Particle Size Distribution (APSD): a. Connect the nebulizer to a cascade impactor through an appropriate induction port. b. Operate the impactor at a constant flow rate representative of inhalation. c. After nebulization, rinse each stage of the impactor with a suitable solvent to recover the deposited drug. d. Quantify the amount of PPz-2R1 on each stage using HPLC. e. Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
Caption: Workflow for in vitro nebulization testing.
Protocol 4: In Vivo Pulmonary Delivery and Efficacy
This protocol provides a general framework for assessing the pulmonary delivery and therapeutic efficacy of nebulized this compound in a rodent model of lung disease (e.g., bleomycin-induced pulmonary fibrosis).[10]
Materials:
-
This compound formulation
-
Disease model animals (e.g., C57BL/6 mice)
-
Control animals
-
Whole-body inhalation exposure chamber or nose-only delivery system
-
Vibrating mesh nebulizer
-
Bleomycin (for disease induction)
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology
Procedure:
-
Disease Induction: Induce pulmonary disease in the experimental group of animals (e.g., via intratracheal instillation of bleomycin).[10]
-
Animal Grouping: Divide animals into groups:
-
Healthy Control (no disease, no treatment)
-
Disease Control (disease, nebulized with vehicle/empty LNPs)
-
Treatment Group (disease, nebulized with this compound)
-
-
Nebulized Dosing: a. Place the animals in the inhalation chamber. b. Nebulize a calculated dose of the this compound formulation into the chamber over a set period. c. Repeat dosing as required by the study design (e.g., daily for 7-14 days).
-
Efficacy Assessment (Endpoint Analysis): a. At the end of the study, euthanize the animals. b. Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts and cytokine levels. c. Histology: Harvest the lungs, fix in formalin, and prepare tissue sections. Stain with Masson's trichrome to assess collagen deposition (fibrosis) and H&E for inflammation. d. Biochemical Analysis: Homogenize lung tissue to quantify markers of inflammation or fibrosis.
-
Data Analysis: Compare the outcomes for the treatment group against the disease control group to determine therapeutic efficacy.
Conclusion
The successful pulmonary delivery of therapeutics like PPz-2R1 via nebulization is highly dependent on a robust formulation strategy. Lipid nanoparticles offer a versatile platform for encapsulating and protecting the active drug, while careful optimization of the formulation and nebulization parameters is critical to ensure stability and efficient delivery to the deep lung.[11][12] The protocols and data presented in these application notes provide a comprehensive framework for the development and preclinical evaluation of nebulized this compound formulations, paving the way for potential therapeutic applications in respiratory diseases.
References
- 1. Lipid-based pulmonary delivery system: a review and future considerations of formulation strategies and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Phosphatase 2A as a Therapeutic Target in Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reply: Relevance of the PP2A Pathway in the Molecular Mechanisms of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. RNA lipid nanoparticles stabilized during nebulization through excipient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Combinatorial development of nebulized mRNA delivery formulations for the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro delivery efficiencies of nebulizers for different breathing patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Protease Activated Receptor 2 in Experimental Acute Lung Injury and Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo testing methods for respiratory drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Evaluation of Lipid PPz-2R1 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for the in vivo evaluation of Lipid PPz-2R1, a novel lipid-based therapeutic formulation, in murine models. The following sections detail the experimental setup, from animal model selection and preparation of the therapeutic agent to biodistribution, efficacy, and safety assessments. The provided methodologies are intended to serve as a robust framework that can be adapted to specific research questions and disease models.
Formulation and Characterization of this compound
A consistent and well-characterized formulation is critical for reproducible in vivo studies.
Protocol 1: Preparation of this compound
This protocol is based on the microfluidic mixing method for lipid nanoparticle (LNP) formulation.[1][2]
-
Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and lipid-anchored PEG in 100% ethanol (B145695) to the desired concentrations.[2][3]
-
Heat the solutions at 37°C to ensure complete dissolution.[2]
-
-
Preparation of Aqueous Phase:
-
Dissolve the therapeutic agent PPz-2R1 in a low pH buffer (e.g., 10 mM citric acid buffer, pH 3.0).[2]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device.
-
Load the lipid-ethanol solution into one syringe and the PPz-2R1-aqueous solution into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio to induce nanoparticle self-assembly.
-
-
Purification:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated PPz-2R1.[1]
-
Table 1: Physicochemical Characterization of this compound
| Parameter | Method | Specification |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 80 - 120 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to +10 mV |
| Encapsulation Efficiency | Fluorescence Assay or HPLC | > 90% |
| PPz-2R1 Concentration | HPLC or Spectrophotometry | Target concentration ± 10% |
In Vivo Experimental Workflow
A systematic workflow is essential for the successful execution of in vivo studies.
Caption: Experimental workflow for in vivo studies of this compound.
Animal Models and Husbandry
Protocol 2: Animal Handling and Acclimatization
-
Animal Selection:
-
For general biodistribution and safety studies, use healthy C57BL/6 or BALB/c mice (6-8 weeks old).
-
For efficacy studies, select an appropriate disease model (e.g., tumor xenograft model for oncology applications).
-
-
Housing:
-
House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
-
Acclimatization:
-
Allow a minimum of one week for acclimatization before the start of the experiment.
-
-
Ethical Considerations:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Biodistribution Studies
Understanding the biodistribution of this compound is crucial for assessing target engagement and potential off-target effects.
Protocol 3: In Vivo and Ex Vivo Imaging
-
Labeling:
-
For fluorescent imaging, incorporate a fluorescently labeled lipid (e.g., DiR) into the this compound formulation.
-
-
Administration:
-
Administer the labeled this compound to mice via the desired route (e.g., intravenous tail vein injection).[2]
-
-
In Vivo Imaging:
-
At various time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the mice.
-
Acquire whole-body images using an in vivo imaging system (IVIS).[4]
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the mice and perfuse with PBS.
-
Harvest major organs (liver, spleen, kidneys, lungs, heart, brain, tumor).
-
Image the excised organs to quantify fluorescence signal.[4]
-
Table 2: Biodistribution of this compound in Major Organs (Hypothetical Data)
| Organ | % Injected Dose / gram tissue (Mean ± SD) at 24h |
| Liver | 45.2 ± 5.8 |
| Spleen | 15.7 ± 3.1 |
| Lungs | 5.3 ± 1.2 |
| Kidneys | 3.9 ± 0.9 |
| Tumor | 8.1 ± 2.5 |
| Blood | 2.5 ± 0.7 |
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic effect of this compound in a relevant disease model. The following is a general protocol for a tumor xenograft model.
Protocol 4: Tumor Xenograft Efficacy Study
-
Tumor Cell Implantation:
-
Implant tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
-
Treatment Groups:
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (PBS)
-
Group 2: Empty lipid nanoparticles
-
Group 3: PPz-2R1 (free drug)
-
Group 4: this compound (low dose)
-
Group 5: this compound (high dose)
-
-
-
Dosing:
-
Administer treatments according to a predetermined schedule (e.g., twice weekly for 3 weeks).
-
-
Endpoint:
-
Monitor tumor growth, body weight, and clinical signs.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed.
-
Excise tumors for downstream analysis (e.g., histology, biomarker analysis).
-
Table 3: Efficacy of this compound in a Xenograft Model (Hypothetical Data)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Empty Lipid Nanoparticles | 1450 ± 130 | 3.3 |
| PPz-2R1 (free drug) | 1100 ± 120 | 26.7 |
| This compound (low dose) | 750 ± 90 | 50.0 |
| This compound (high dose) | 400 ± 60 | 73.3 |
Safety and Toxicology Assessment
Protocol 5: Preliminary Safety Evaluation
-
In-life Observations:
-
Monitor body weight changes throughout the study.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Hematology and Clinical Chemistry:
-
At the study endpoint, collect blood via cardiac puncture.
-
Perform a complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST, creatinine) to assess organ function.
-
-
Histopathology:
-
Fix major organs in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for any treatment-related pathological changes.
-
Hypothetical Signaling Pathway Modulated by PPz-2R1
Assuming "PPz" in PPz-2R1 refers to a protein phosphatase, a potential mechanism of action could involve the modulation of key signaling pathways that are often dysregulated in disease. For instance, if PPz-2R1 is a PP2A agonist, it could negatively regulate pro-survival pathways like MAPK/ERK.[5][6]
References
- 1. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein phosphatase 2A, a negative regulator of the ERK signaling pathway, is activated by tyrosine phosphorylation of putative HLA class II-associated protein I (PHAPI)/pp32 in response to the antiproliferative lectin, jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperazine-Derived (PPz) Lipids for Targeted Delivery to Immune Cells
Disclaimer: The specific term "Lipid PPz-2R1" did not correspond to a publicly available lipid in the searched resources. However, the nomenclature strongly suggests it belongs to a class of novel piperazine-derived ionizable lipids, abbreviated as "PPZ-lipids," which have been demonstrated to effectively deliver mRNA to immune cells in vivo.[1][2] These application notes and protocols are based on the characteristics and performance of a top-performing lipid from this class, designated PPZ-A10 , within a lipid nanoparticle (LNP) formulation termed LNP-A10 .[1][2][3]
Introduction
Piperazine-derived ionizable lipids represent a promising class of materials for the formulation of lipid nanoparticles (LNPs) capable of delivering nucleic acid payloads, such as mRNA and siRNA, to immune cells.[1][2][4] Unlike conventional LNPs that primarily target the liver, certain PPz-lipid formulations exhibit a natural tropism for immune cells located in the liver and spleen, including dendritic cells, macrophages, and other immune cell populations.[1][2] This targeted delivery is achieved without the need for specific targeting ligands like antibodies or peptides, making them a valuable tool for immunoengineering, vaccine development, and immunotherapies.[1][2]
These notes provide an overview of the application of PPz-lipid-based LNPs for targeted delivery to immune cells, along with detailed protocols for their formulation, characterization, and in vivo application.
Data Presentation
The following tables summarize the quantitative data for the representative LNP-A10 formulation, which utilizes the piperazine-derived lipid PPZ-A10.
Table 1: Physicochemical Properties of LNP-A10 [2][3]
| Parameter | Value |
| Diameter (nm) | ~90 nm |
| Polydispersity Index (PDI) | ~0.1 |
| pKa | ~6.4 |
Table 2: Molar Ratio of Components in LNP-A10 Formulation [2][3]
| Component | Molar Percentage (%) |
| PPZ-A10 (ionizable lipid) | 35 |
| Cholesterol | 46.5 |
| DOPE (helper lipid) | 16 |
| C18PEG2K (PEG-lipid) | 2.5 |
Table 3: In Vivo mRNA Delivery Efficiency of LNP-A10 to Immune Cells [2][3]
| Cell Type | Organ | % tdTomato+ Cells (1 mg/kg dose) |
| Dendritic Cells | Liver | ~20% |
| Kupffer Cells | Liver | ~15% |
| Other Immune Cells | Liver | ~10% |
| Macrophages | Spleen | ~15% |
| Dendritic Cells | Spleen | ~10% |
| Other Immune Cells | Spleen | ~5% |
Experimental Protocols
Protocol for Formulation of PPz-Lipid Nanoparticles (LNP-A10)
This protocol describes the formulation of PPz-LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
PPZ-A10 ionizable lipid
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamino-N-[amino(polyethylene glycol)-2000] (C18PEG2K)
-
Ethanol (B145695), molecular biology grade
-
Citrate (B86180) buffer (pH 4.0)
-
mRNA cargo in citrate buffer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve PPZ-A10, cholesterol, DOPE, and C18PEG2K in ethanol at the desired molar ratio (35:46.5:16:2.5). The final total lipid concentration should be between 10-25 mM.
-
Prepare mRNA Solution: Dilute the mRNA cargo to the desired concentration (e.g., 0.1-1 mg/mL) in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Dialysis: Collect the resulting LNP solution and dialyze it against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and exchange the buffer. Change the PBS buffer at least twice during dialysis.
-
Concentration and Sterilization: Concentrate the dialyzed LNPs using a centrifugal filter device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Characterization: Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS). The mRNA encapsulation efficiency can be quantified using a fluorescent dye-based assay (e.g., RiboGreen assay).
Protocol for In Vivo Delivery of mRNA to Immune Cells in Mice
This protocol outlines the systemic administration of PPz-LNPs to mice and subsequent analysis of mRNA expression in immune cells.
Materials:
-
PPz-LNP formulation encapsulating a reporter mRNA (e.g., Cre recombinase in Ai14 reporter mice, or Luciferase)
-
Experimental mice (e.g., C57BL/6 or reporter strains)
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Instruments for tissue harvesting and processing
-
Flow cytometer and relevant antibodies for immune cell staining
Procedure:
-
Animal Dosing: Administer the PPz-LNP-mRNA formulation to mice via intravenous (i.v.) injection (e.g., tail vein). Dosing will depend on the specific study, with effective doses reported as low as 0.3 mg/kg.[2]
-
Time Course: Allow time for mRNA expression. A typical time point for analysis is 24-72 hours post-injection.
-
Tissue Harvesting: Euthanize the mice at the designated time point and perfuse with PBS. Harvest organs of interest, such as the spleen and liver.
-
Single-Cell Suspension Preparation: Process the harvested organs into single-cell suspensions using standard mechanical and/or enzymatic digestion protocols.
-
Immune Cell Staining: Stain the single-cell suspensions with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD11b, CD11c, F4/80, CD3) to identify different cell populations (macrophages, dendritic cells, T cells, etc.).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the specific immune cell populations and quantify the percentage of cells expressing the reporter protein (e.g., tdTomato in Ai14 mice, or by intracellular staining for other reporter proteins).
Visualizations
Experimental Workflow
Caption: Workflow for PPz-LNP formulation and in vivo immune cell targeting.
Representative Signaling Pathway
The following diagram illustrates a representative signaling pathway that could be initiated by the delivery of mRNA encoding a Chimeric Antigen Receptor (CAR) to a T cell, a common goal in cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based vaccines.[1][2][3] The critical quality attributes (CQAs) of these LNPs, such as particle size, drug encapsulation efficiency, and stability, are paramount to their safety and efficacy.[1][4] A comprehensive analytical strategy is therefore essential for the development, characterization, and quality control of LNP-based drug products.[4][5][6]
These application notes provide an overview and detailed protocols for the key analytical techniques used to characterize LNPs. While the focus is on a hypothetical LNP formulation containing the novel lipid "PPz-2R1" (referred to as Lipid PPz-2R1 LNPs), the methodologies described are broadly applicable to a wide range of LNP compositions.[1] It is important to note that specific parameters and conditions may require optimization for novel formulations.
I. Physicochemical Characterization
A fundamental aspect of LNP characterization involves the assessment of their physical and chemical properties. These attributes influence the stability, biodistribution, and cellular uptake of the nanoparticles.[2][7][8]
A. Particle Size, Polydispersity, and Zeta Potential
Particle size is a critical parameter that affects the in vivo performance of LNPs.[7][9] Dynamic Light Scattering (DLS) is a widely used technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of LNPs in solution.[9][10][11] The zeta potential provides information about the surface charge of the LNPs, which is crucial for their stability and interaction with biological membranes.[12][13]
Table 1: Key Physicochemical Parameters for LNP Characterization
| Parameter | Technique | Typical Values for LNPs | Importance |
| Mean Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 60 - 120 nm[12] | Influences tissue penetration, cellular uptake, and immunogenicity.[9] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the uniformity of the particle size distribution.[14] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Slightly neutral or negative[12] | Predicts colloidal stability and interactions with biological components.[12] |
| Morphology and Structure | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Spherical, electron-dense core | Visual confirmation of particle size, shape, and internal structure.[15][16][17] |
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of this compound LNPs.
Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of this compound LNP suspensions.
Materials:
-
This compound LNP sample
-
Disposable low-volume cuvettes
-
Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation:
-
Dilute the LNP suspension with an appropriate buffer to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate matter.
-
Gently mix the diluted LNP sample. Avoid vigorous vortexing to prevent particle aggregation.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature (typically 25°C), and the refractive index and viscosity of the dispersant.
-
Perform the measurement. The instrument will acquire data from the fluctuations in scattered light intensity to calculate the particle size and PDI.[9]
-
-
Data Analysis:
-
Analyze the correlation function to ensure data quality.
-
Record the Z-average particle size and the PDI value.
-
Perform measurements in triplicate to ensure reproducibility.
-
Protocol 2: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
Objective: To determine the surface charge of this compound LNPs.
Materials:
-
This compound LNP sample
-
Disposable folded capillary cells
-
Appropriate low-conductivity buffer (e.g., 10 mM NaCl)
-
ELS instrument
Procedure:
-
Instrument Setup: Prepare the ELS instrument as per the manufacturer's guidelines.
-
Sample Preparation:
-
Dilute the LNP suspension in a low-conductivity buffer. High salt concentrations can screen the surface charge and affect the measurement.
-
Ensure the sample is free of air bubbles.
-
-
Measurement:
-
Inject the diluted sample into a folded capillary cell, avoiding the introduction of bubbles.
-
Place the cell in the instrument.
-
Apply an electric field and measure the velocity of the particles. The instrument calculates the zeta potential from the electrophoretic mobility.
-
-
Data Analysis:
-
Analyze the phase plot to assess the quality of the measurement.
-
Record the mean zeta potential value.
-
Perform measurements in triplicate.
-
Protocol 3: Morphological Characterization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Objective: To visualize the morphology, size, and internal structure of this compound LNPs in a near-native state.[16][17]
Materials:
-
This compound LNP sample
-
TEM grids (e.g., lacey carbon)
-
Vitrification apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
-
Cryo-transmission electron microscope
Procedure:
-
Grid Preparation: Glow-discharge the TEM grids to make them hydrophilic.
-
Sample Application and Vitrification:
-
In a controlled environment (e.g., Vitrobot), apply a small volume (3-4 µL) of the LNP suspension to the grid.[16]
-
Blot the grid to create a thin film of the suspension.
-
Rapidly plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[15] This vitrifies the sample, preserving the LNP structure in a hydrated state.[17][18]
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.
-
Acquire images at a low electron dose to minimize radiation damage.[18]
-
-
Image Analysis:
II. Encapsulation Efficiency and Drug Load
Encapsulation efficiency (EE) is a critical quality attribute that quantifies the amount of therapeutic payload (e.g., mRNA, siRNA) successfully entrapped within the LNP.[1] It is a key indicator of the manufacturing process consistency and the potential therapeutic dose.
Table 2: Techniques for Determining Encapsulation Efficiency
| Technique | Principle | Advantages | Disadvantages |
| RiboGreen Assay | A fluorescent dye that selectively binds to nucleic acids, with a significant increase in fluorescence upon binding.[1] | High throughput, sensitive.[1][10] | Indirect measurement, potential for interference from LNP components. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of free versus encapsulated nucleic acid.[19][20][21] | Direct quantification, high accuracy and reproducibility.[20][21] | Lower throughput, more complex method development.[19][21] |
Experimental Workflow for Encapsulation Efficiency Determination
Caption: Workflow for determining encapsulation efficiency using a fluorescence-based assay.
Protocol 4: Encapsulation Efficiency Determination by RiboGreen Assay
Objective: To quantify the percentage of nucleic acid encapsulated within this compound LNPs.
Materials:
-
This compound LNP sample
-
Quant-iT™ RiboGreen™ RNA Reagent (or equivalent)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Surfactant solution (e.g., 2% Triton X-100 in TE buffer)[1]
-
Nucleic acid standard of known concentration
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of nucleic acid standards of known concentrations in TE buffer.[1]
-
-
Sample Preparation:
-
Free Nucleic Acid: Dilute the LNP sample in TE buffer.
-
Total Nucleic Acid: Dilute the LNP sample in the surfactant solution to lyse the nanoparticles and release the encapsulated nucleic acid. Incubate for 10-15 minutes at room temperature.[1]
-
-
RiboGreen Assay:
-
Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's protocol.[1]
-
Add the RiboGreen working solution to the standards and samples in a 96-well plate.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the concentration of free nucleic acid and total nucleic acid in the samples.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Protocol 5: Encapsulation Efficiency Determination by HPLC
Objective: To quantify the encapsulated nucleic acid in this compound LNPs using a chromatographic method.
Materials:
-
This compound LNP sample
-
HPLC system with a suitable detector (e.g., UV at 260 nm)[1]
-
Appropriate HPLC column (e.g., ion-pair reversed-phase)[20]
-
Mobile phases (specific to the column and method)
-
Surfactant for LNP lysis (e.g., Triton X-100)
-
Nucleic acid standard of known concentration
Procedure:
-
HPLC Method Development: Develop and optimize an HPLC method for the separation and quantification of the specific nucleic acid payload.[19][21]
-
Standard Curve Preparation: Prepare a calibration curve by injecting known concentrations of the nucleic acid standard.
-
Sample Preparation:
-
Free Nucleic Acid: Separate the intact LNPs from the free nucleic acid using a technique like size-exclusion chromatography (SEC) spin columns. The eluate containing the free nucleic acid is collected for analysis.
-
Total Nucleic Acid: Lyse the LNP sample with a surfactant to release the encapsulated nucleic acid.[1]
-
-
HPLC Analysis:
-
Inject the prepared samples and standards into the HPLC system.[1]
-
Run the established HPLC method to separate and quantify the nucleic acid.
-
-
Calculation:
-
Determine the concentration of free and total nucleic acid from the calibration curve.
-
Calculate the encapsulation efficiency using the formula provided in Protocol 4.
-
III. Lipid Component Analysis
The precise composition and purity of the lipid components are crucial for the formation, stability, and in vivo behavior of the LNPs.[8][10]
Table 3: Techniques for Lipid Component Analysis
| Technique | Analyte | Purpose |
| High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) | Individual lipid components (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid)[10] | Quantification of each lipid component and assessment of purity and degradation.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Individual lipid components and potential impurities | Identification and quantification of lipids and their degradation products.[6] |
Protocol 6: Quantification of Lipid Components by HPLC-CAD
Objective: To determine the concentration of each lipid component in the this compound LNP formulation.
Materials:
-
This compound LNP sample
-
Reference standards for each lipid component
-
HPLC system with a Charged Aerosol Detector (CAD)
-
Appropriate HPLC column (e.g., C18)
-
Solvents for mobile phase and sample dissolution (e.g., methanol (B129727), isopropanol, chloroform)
Procedure:
-
Method Development: Develop a gradient HPLC method that effectively separates all lipid components in the formulation.
-
Standard Preparation: Prepare individual stock solutions and a mixed standard solution of all lipid reference standards.
-
Sample Preparation:
-
Disrupt the LNP structure to release the individual lipids. This is typically achieved by diluting the LNP sample in an organic solvent like methanol or a chloroform/methanol mixture.
-
-
HPLC-CAD Analysis:
-
Inject the standards and prepared sample into the HPLC system.
-
The CAD will generate a response proportional to the mass of the non-volatile analytes, allowing for the quantification of each lipid.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each lipid in the chromatogram.
-
Quantify the concentration of each lipid in the LNP formulation using the calibration curves generated from the reference standards.
-
IV. Stability Assessment
The stability of LNP formulations under various storage conditions is a critical parameter for determining shelf-life and ensuring product quality.[12] Stability studies typically involve monitoring the key physicochemical attributes and encapsulation efficiency over time at different temperatures.
Stability Indicating Parameters:
-
Particle Size and PDI
-
Zeta Potential
-
Encapsulation Efficiency
-
Lipid and Payload Integrity
Stability studies should be conducted according to ICH guidelines, with samples stored at recommended long-term, intermediate, and accelerated conditions.
Conclusion
The comprehensive analytical characterization of this compound LNPs is essential for ensuring their quality, safety, and efficacy. The protocols detailed in these application notes provide a robust framework for assessing the critical quality attributes of LNP formulations. The use of orthogonal techniques is highly recommended to gain a thorough understanding of the nanoparticle system.[22] For novel formulations, it is imperative that these methods are appropriately validated to ensure they are fit for purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. azom.com [azom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lsinstruments.ch [lsinstruments.ch]
- 8. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 9. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 10. blog.curapath.com [blog.curapath.com]
- 11. wyatt.com [wyatt.com]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 15. metrino.eu [metrino.eu]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 18. Lipid Nanoparticles (LNPs) Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 19. scispace.com [scispace.com]
- 20. lcms.cz [lcms.cz]
- 21. Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid Nanoparticle (LNP) Preparation in Vaccine Development
Disclaimer: Extensive searches for "Lipid PPz-2R1" did not yield specific information in the available scientific literature. Therefore, this document provides a detailed application note and protocol based on well-established and commonly utilized lipid nanoparticle (LNP) formulations for vaccine development, using representative components and methodologies. The principles and procedures described herein are broadly applicable to the field of mRNA-LNP vaccine research and can be adapted for novel lipids.
Application Notes
Introduction to LNP-Based Vaccine Delivery
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, most notably for mRNA vaccines.[1][2][3] These nanoparticles protect the fragile mRNA cargo from degradation by nucleases in the body, facilitate its entry into target cells, and enable its release into the cytoplasm where it can be translated into the antigenic protein.[2][4] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[5][6][7][8]
-
Ionizable Lipids: These are the cornerstone of modern LNPs. They possess a unique pH-responsive property, remaining neutral at physiological pH and becoming positively charged in the acidic environment of the endosome.[5] This charge transition is crucial for two reasons: it facilitates the encapsulation of negatively charged mRNA during formulation at a low pH and promotes the release of the mRNA from the endosome into the cytoplasm after cellular uptake.[2] The choice of ionizable lipid significantly influences the potency, delivery efficiency, and potential reactogenicity of the vaccine.[9][10]
-
Helper Phospholipids: Neutral lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity of the nanoparticle.[2][8] They can influence the stability of the lipid bilayer and facilitate the fusion of the LNP with the endosomal membrane, aiding in the endosomal escape of the mRNA.[8]
-
Cholesterol: As a natural component of cell membranes, cholesterol enhances the stability of the LNP structure and modulates the fluidity of the lipid bilayer.[2][5] It fills the spaces between the other lipid molecules, which is essential for the effective encapsulation and protection of the mRNA cargo.[8] Cholesterol also plays a role in the fusion process with the endosomal membrane.[2]
-
PEGylated Lipids: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included in the formulation to control the particle size during formation and to provide a hydrophilic shield that reduces clearance by the immune system, thereby prolonging circulation time.[7][8]
The composition and molar ratios of these lipids are critical parameters that determine the physicochemical properties of the LNPs, such as size, surface charge, and stability, which in turn affect their biological activity and vaccine efficacy.
Mechanism of LNP-Mediated mRNA Delivery
The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of LNP-encapsulated mRNA.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipid Nanoparticles: Key Facilitators of mRNA Vaccine Development – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. How mRNA Lipid Nanoparticles Revolutionize Vaccine Development [eureka.patsnap.com]
- 4. Particles that enhance mRNA delivery could reduce vaccine dosage and costs | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sartorius.com [sartorius.com]
- 10. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lipid PPz-2R1 LNP Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. biomol.com [biomol.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. fluidimaging.com [fluidimaging.com]
- 5. helixbiotech.com [helixbiotech.com]
- 6. k2sci.com [k2sci.com]
- 7. dovepress.com [dovepress.com]
- 8. Understanding mRNA Stability: Key Challenges and Solutions | Drug Discovery News [drugdiscoverynews.com]
- 9. mdpi.com [mdpi.com]
- 10. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lipid PPz-2R1 for mRNA Encapsulation
Welcome to the technical support center for Lipid PPz-2R1. This resource is designed to help researchers, scientists, and drug development professionals optimize their mRNA encapsulation processes using our proprietary ionizable lipid. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure you achieve the highest possible encapsulation efficiency and batch-to-batch consistency.
Frequently Asked Questions (FAQs)
Q1: What is a good encapsulation efficiency (EE%) to aim for with this compound?
A1: A good encapsulation efficiency for most mRNA-LNP formulations is typically above 80%. With optimized protocols, it is possible to achieve encapsulation efficiencies of 90-95% using this compound.[1][2] If you are observing significantly lower efficiencies, it may indicate a need to optimize your formulation or process parameters.
Q2: What are the critical components of an LNP formulation using this compound?
A2: A standard LNP formulation consists of four key components:
-
Ionizable Lipid (e.g., this compound): This lipid is positively charged at a low pH, which facilitates complexation with the negatively charged mRNA backbone. At physiological pH, it becomes neutral, reducing toxicity.[1]
-
Helper Lipid (e.g., DSPC): A phospholipid that contributes to the structural integrity of the lipid bilayer.
-
Cholesterol: A structural component that helps stabilize the nanoparticle and modulate membrane fluidity.[3]
-
PEGylated Lipid (e.g., DMG-PEG2000): This lipid helps to control particle size during formation and provides a hydrophilic shield to reduce aggregation and opsonization in vivo.[3][4]
Q3: What is the N:P ratio and why is it important?
A3: The N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the mRNA backbone.[5] This ratio is a critical parameter as it governs the electrostatic interactions required for the complexation of mRNA with the lipids. An optimal N:P ratio is essential for high encapsulation efficiency. A typical starting point for optimization is an N:P ratio of around 6.[5]
Q4: Which manufacturing method is recommended for this compound?
A4: Microfluidic mixing is a highly recommended method for preparing LNPs with this compound.[1][6] This technique allows for rapid and controlled mixing of the lipid-ethanol phase with the mRNA-aqueous phase, leading to the formation of uniform nanoparticles with high encapsulation efficiency and excellent reproducibility.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low mRNA Encapsulation Efficiency (<80%)
| Potential Cause | Suggested Solution |
| Suboptimal N:P Ratio | The ratio of ionizable lipid to mRNA is crucial. Perform a series of experiments to test different N:P ratios (e.g., 3, 6, 10) to find the optimal balance for complexation.[5] |
| Incorrect pH of Aqueous Buffer | The aqueous buffer containing mRNA should be acidic (typically pH 4.0-5.0) to ensure the ionizable lipid is positively charged and can effectively bind to the mRNA. Verify the pH of your buffer before use. |
| Inadequate Mixing | If using manual methods, mixing may be inconsistent.[5] Switch to a controlled, rapid mixing system like a microfluidic device to ensure uniform and reproducible nanoparticle formation.[1][6] |
| Poor mRNA Quality | Degraded or impure mRNA can lead to poor encapsulation. Ensure your mRNA has high integrity and purity by running a gel or using a Bioanalyzer.[8] |
| Suboptimal Flow Rate Ratio (Microfluidics) | The ratio of the aqueous phase flow rate to the ethanol (B145695) phase flow rate affects particle formation. Optimize this ratio; a common starting point is 3:1 (Aqueous:Ethanol). |
Problem 2: High Polydispersity Index (PDI > 0.3)
| Potential Cause | Suggested Solution |
| Inconsistent Mixing Speed | Inconsistent mixing leads to a wide particle size distribution. Utilize a microfluidic system for precise control over the mixing process.[1] |
| Aggregation After Formulation | Nanoparticles may aggregate after formation. Ensure the PEG-lipid concentration is adequate (typically 1.5-2.5 mol%). Also, consider sterile filtering the final formulation through a 0.22 µm filter. |
| Incorrect Lipid Ratios | The molar ratios of the four lipid components are critical for stability. Re-evaluate your formulation based on established literature values before further optimization.[3] |
Problem 3: Particle Size is Too Large (>200 nm)
| Potential Cause | Suggested Solution |
| Low Total Flow Rate (Microfluidics) | Slower flow rates can lead to the formation of larger particles. Increase the total flow rate in your microfluidic system to promote faster nanoprecipitation and smaller particle sizes.[1] |
| High Lipid Concentration | A high concentration of lipids in the ethanol phase can result in larger particles. Try decreasing the total lipid concentration. |
| PEG-Lipid Molar Ratio is Too Low | The PEGylated lipid helps control particle size during assembly. Consider slightly increasing the molar percentage of the PEG-lipid in your formulation.[4] |
Quantitative Data Summary
The following tables provide an example of how key parameters can be optimized for this compound. Note: These are representative data and may need to be adapted for your specific mRNA and experimental setup.
Table 1: Effect of N:P Ratio on LNP Characteristics
| N:P Ratio | Encapsulation Efficiency (%) | Particle Size (nm) | PDI |
| 3 | 75 ± 3.1 | 110 ± 5.2 | 0.25 |
| 6 | 94 ± 1.5 | 95 ± 4.1 | 0.12 |
| 10 | 92 ± 2.0 | 130 ± 6.8 | 0.21 |
Table 2: Effect of Flow Rate Ratio (Aqueous:Ethanol) on LNP Characteristics
| Flow Rate Ratio | Encapsulation Efficiency (%) | Particle Size (nm) | PDI |
| 2:1 | 88 ± 2.5 | 125 ± 7.3 | 0.18 |
| 3:1 | 94 ± 1.8 | 95 ± 3.9 | 0.11 |
| 4:1 | 93 ± 2.1 | 80 ± 4.5 | 0.15 |
Experimental Protocols
Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of mRNA-LNPs using this compound on a microfluidic mixing device.
-
Aqueous Phase Preparation:
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA to the desired concentration (e.g., 0.1 mg/mL) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Gently mix by pipetting and keep on ice.
-
-
Lipid Phase Preparation:
-
Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, DMG-PEG2000) in absolute ethanol. A typical molar ratio is 50:10:38.5:1.5.
-
Ensure the lipids are fully dissolved by vortexing briefly.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the aqueous mRNA solution into one syringe and the lipid-ethanol solution into another.
-
Set the flow rate ratio to 3:1 (Aqueous:Ethanol) and the total flow rate to a value optimized for your system (e.g., 12 mL/min).
-
Initiate the pumps to mix the two phases through the microfluidic chip.
-
Collect the resulting milky-white LNP solution in a sterile tube.[7]
-
-
Purification and Concentration:
-
Immediately after formation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Concentrate the sample if necessary using a centrifugal filter device (e.g., Amicon Ultra, 100 kDa MWCO).[9]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[7]
-
Protocol 2: Quantification of mRNA Encapsulation Efficiency (RiboGreen Assay)
This protocol determines the percentage of mRNA successfully encapsulated within the LNPs.
-
Prepare Reagents:
-
Thaw the Quant-iT RiboGreen reagent and prepare a working solution by diluting it 1:200 in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5), protecting it from light.
-
Prepare a set of mRNA standards of known concentrations in TE buffer.
-
-
Measure Total mRNA:
-
In a 96-well plate, add 5 µL of your LNP sample to 95 µL of TE buffer containing 1% Triton X-100. The detergent will lyse the LNPs.
-
Add 100 µL of the RiboGreen working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This gives the total mRNA concentration (encapsulated + free).
-
-
Measure Free mRNA:
-
In a separate set of wells, add 5 µL of your LNP sample to 95 µL of TE buffer without Triton X-100.
-
Add 100 µL of the RiboGreen working solution.
-
Incubate and measure fluorescence as before. This gives the concentration of free (unencapsulated) mRNA.
-
-
Calculation:
-
Use the standard curve to determine the concentration of total and free mRNA.
-
Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = ( (Total mRNA - Free mRNA) / Total mRNA ) * 100
-
Visualizations
Caption: Workflow for mRNA-LNP Formulation and Quality Control.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the molar ratio of lipids in Lipid PPz-2R1 formulations
Welcome to the technical support center for optimizing the molar ratio of lipids in Lipid PPz-2R1 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and characterization of this compound nanoparticles.
Issue 1: Low mRNA Encapsulation Efficiency (<80%)
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Question: My lipid nanoparticle (LNP) formulation with this compound shows low encapsulation efficiency for my mRNA cargo. What are the potential causes and how can I improve it?
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Answer: Low encapsulation efficiency is a common issue and can stem from several factors. Here's a step-by-step troubleshooting approach:
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Verify the N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the mRNA is critical for effective encapsulation.[1][2][3] A suboptimal N/P ratio can lead to incomplete complexation.
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Recommendation: Perform a titration experiment by varying the N/P ratio. Typical starting points range from 3:1 to 6:1.[3]
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Check the pH of the Aqueous Buffer: The ionizable nature of this compound requires an acidic environment (typically pH 4-5) to ensure a positive charge, which facilitates electrostatic interactions with the negatively charged mRNA backbone.[4][5]
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Recommendation: Ensure your aqueous buffer (e.g., sodium acetate (B1210297) or citrate) is within the optimal pH range. Verify the pH of your buffer before use.
-
-
Assess Lipid Stock Solution Quality: Degradation of any of the lipid components can impact LNP formation and encapsulation.
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Recommendation: Use fresh lipid stock solutions. If degradation is suspected, prepare new solutions and store them under appropriate conditions (e.g., -20°C, protected from light).
-
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Evaluate Mixing Parameters: The method and speed of mixing the lipid-ethanol phase with the aqueous mRNA phase can significantly influence encapsulation.[4]
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Recommendation: If using a microfluidic system, ensure consistent flow rates and proper mixing. For manual methods, ensure rapid and reproducible mixing.
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Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)
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Question: The LNPs formulated with this compound are larger than desired and/or show a high PDI. How can I achieve smaller, more uniform particles?
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Answer: Particle size and uniformity are crucial for in vivo performance. Here are some strategies to address this issue:
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Adjust the Molar Ratio of PEG-Lipid: The PEGylated lipid plays a key role in controlling particle size.[1] Increasing the molar percentage of the PEG-lipid can lead to smaller particles.
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Recommendation: Systematically vary the molar percentage of the PEG-lipid in your formulation. A common range to explore is 1.5% to 5%.
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Optimize the Molar Ratio of Helper Lipids and Cholesterol: The helper lipid (e.g., DSPC, DOPE) and cholesterol content contribute to the structural integrity and stability of the LNPs.[1][6] Altering their ratios can influence particle size and PDI.
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Recommendation: Modulate the molar ratios of the helper lipid and cholesterol while keeping the ionizable lipid and PEG-lipid percentages constant.
-
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Refine Mixing Conditions: The mixing process is a critical determinant of particle size.
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Recommendation: For microfluidic mixing, increasing the total flow rate or adjusting the flow rate ratio can lead to smaller and more uniform particles.[5]
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Issue 3: Poor In Vivo Efficacy or Off-Target Effects
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Question: My this compound LNP formulation shows low efficacy in vivo, or I'm observing accumulation in organs other than the lungs. What can I do to improve lung targeting and therapeutic outcome?
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Answer: Since this compound has been noted for its potential for lung accumulation, optimizing the formulation for this specific targeting is key.
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Fine-Tune the PEG-Lipid Molar Ratio: For lung delivery, the amount of PEG-lipid can be critical. Some studies suggest that a lower molar ratio of PEG can enhance performance for neutral helper lipids, while a higher ratio may be beneficial with cationic helper lipids.[7][8][9]
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Recommendation: Experiment with different PEG-lipid molar ratios, considering the nature of your helper lipid.
-
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Consider the Helper Lipid Type: The choice of helper lipid can influence the fusogenicity and endosomal escape of the LNP, which is crucial for delivering the mRNA payload to the cytoplasm.
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Recommendation: If using a saturated helper lipid like DSPC, consider testing an unsaturated one like DOPE, as this can affect the LNP's properties and in vivo behavior.[10]
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Optimize the Overall Lipid Molar Ratios for Lung Targeting: The interplay between all four lipid components determines the final physicochemical properties of the LNP, which in turn dictates its biodistribution.
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Recommendation: Based on initial results, systematically adjust the molar ratios of this compound, helper lipid, and cholesterol to identify a formulation with optimal lung accumulation. A design of experiments (DoE) approach can be valuable here.[10]
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Frequently Asked Questions (FAQs)
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Q1: What are the typical four lipid components in an LNP formulation?
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A1: A standard LNP formulation consists of:
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An ionizable cationic lipid (in this case, this compound) to encapsulate the nucleic acid and facilitate endosomal escape.[11]
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A helper lipid (e.g., a phospholipid like DSPC or DOPE) to provide structural stability.[11]
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Cholesterol to enhance membrane rigidity and stability.[6][11]
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A PEGylated lipid (PEG-lipid) to control particle size and reduce aggregation.[1]
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-
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Q2: How do I determine the optimal molar ratio for a new ionizable lipid like this compound?
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A2: Since every ionizable lipid has unique properties, a systematic approach is necessary. A good starting point is to review literature for formulations with structurally similar lipids.[2] Then, a Design of Experiments (DoE) approach is highly recommended to efficiently screen a range of molar ratios for the four lipid components.[10] The optimal ratio will be the one that yields the desired particle size, high encapsulation efficiency, and maximal in vivo efficacy.
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Q3: What is the significance of the N/P ratio and how is it calculated?
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A3: The N/P ratio represents the molar ratio of the amine groups (N) from the ionizable lipid to the phosphate groups (P) of the nucleic acid cargo.[3] It is a critical parameter for ensuring efficient encapsulation of the negatively charged mRNA by the positively charged lipid at acidic pH.[1][3] To calculate it, you need to know the molar amount of your ionizable lipid and the number of phosphate groups in your mRNA molecule.
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-
Q4: What characterization techniques are essential when optimizing LNP formulations?
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A4: The following characterization techniques are crucial:
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Dynamic Light Scattering (DLS): To measure particle size (hydrodynamic diameter) and polydispersity index (PDI).
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Zeta Potential Measurement: To determine the surface charge of the LNPs.
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Ribogreen Assay (or similar): To quantify the amount of encapsulated mRNA and determine the encapsulation efficiency.
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Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs.
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Data Presentation
Table 1: Example of Molar Ratio Optimization for Encapsulation Efficiency and Particle Size
| Formulation ID | This compound (mol%) | Helper Lipid (DSPC) (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | N/P Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| PPz-2R1-01 | 40 | 20 | 38.5 | 1.5 | 4:1 | 180 | 0.25 | 75 |
| PPz-2R1-02 | 50 | 10 | 38.5 | 1.5 | 4:1 | 120 | 0.15 | 92 |
| PPz-2R1-03 | 50 | 10 | 38.5 | 1.5 | 6:1 | 95 | 0.12 | 95 |
| PPz-2R1-04 | 50 | 10 | 36.5 | 3.5 | 6:1 | 80 | 0.10 | 96 |
Table 2: Example of Helper Lipid and PEG-Lipid Molar Ratio Effect on In Vivo Lung Accumulation
| Formulation ID | Ionizable Lipid (mol%) | Helper Lipid | Helper Lipid (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | In Vivo Lung Accumulation (% of injected dose) |
| PPz-2R1-A | 50 | DSPC | 10 | 38.5 | 1.5 | 45 |
| PPz-2R1-B | 50 | DOPE | 10 | 38.5 | 1.5 | 55 |
| PPz-2R1-C | 50 | DOPE | 10 | 36.5 | 3.5 | 30 |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
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Preparation of Lipid Stock Solution:
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Dissolve this compound, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios to achieve a final total lipid concentration (e.g., 10-25 mM).
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Gently warm the solution if necessary to ensure complete dissolution of all lipid components.
-
-
Preparation of mRNA Aqueous Solution:
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Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase (a common starting FRR is 3:1).
-
Initiate the mixing process and collect the resulting LNP dispersion.
-
-
Downstream Processing:
-
Dialyze the LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
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Protocol 2: Determination of mRNA Encapsulation Efficiency
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Prepare a Ribogreen working solution according to the manufacturer's protocol.
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Measure Total mRNA:
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Add a known volume of the LNP formulation to a solution containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
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Add the Ribogreen working solution and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This represents the total amount of mRNA.
-
-
Measure Free mRNA:
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Add the same volume of the intact LNP formulation to the Ribogreen working solution without any surfactant.
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Measure the fluorescence. This represents the amount of unencapsulated (free) mRNA.
-
-
Calculate Encapsulation Efficiency (EE):
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EE (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100
-
Visualizations
Caption: Troubleshooting workflow for LNP formulation optimization.
Caption: General workflow for LNP formulation and characterization.
References
- 1. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomol.com [biomol.com]
- 3. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. helixbiotech.com [helixbiotech.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. precigenome.com [precigenome.com]
Technical Support Center: Ensuring the Stability of Lipid PPz-2R1 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lipid PPz-2R1 during storage. This compound is a critical component in lipid nanoparticle (LNP) formulations for therapeutic delivery, and maintaining its integrity is paramount for experimental success and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for neat this compound?
A1: this compound is supplied as a solution in ethanol (B145695) and should be stored at -20°C.[1][2] Under these conditions, it is stable for at least one year.[1] For long-term storage, it is advisable to keep the lipid in a dry, dark environment.[2]
Q2: What are the primary degradation pathways for this compound within a lipid nanoparticle (LNP) formulation?
A2: Within an LNP formulation, this compound is susceptible to two main degradation pathways:
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Hydrolysis: The ester bonds in the lipid structure can undergo hydrolysis, breaking down the molecule. This process can be influenced by pH and temperature.[3]
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Oxidation: Although this compound is a saturated lipid, other components in the LNP formulation might be unsaturated and prone to oxidation. Oxidative degradation of any lipid component can compromise the integrity of the entire nanoparticle.[4][5][6]
Additionally, the overall stability of the LNP formulation is a critical factor. Physical instability, such as aggregation , is a common issue that can render the formulation unusable.[7][8][9]
Q3: How does temperature affect the stability of LNP formulations containing this compound?
A3: Temperature is a critical factor in maintaining the stability of LNP formulations. Storing aqueous LNP formulations at refrigerated temperatures (2-8°C) is often preferable to freezing.[7][10] Freeze-thaw cycles can induce aggregation and fusion of nanoparticles.[8][10][11] If freezing is necessary, storage at ultra-low temperatures (-80°C) is recommended over standard freezer temperatures (-20°C).[12]
Q4: What is the role of pH in the stability of this compound containing LNPs?
A4: The pH of the storage buffer is crucial for the stability of LNPs containing ionizable cationic lipids like this compound. The ionization state of the lipid is pH-dependent, which in turn affects nanoparticle stability.[7][13] While a lower pH can enhance the stability of some cationic lipid formulations, it may also increase the propensity for aggregation.[13][14] For ease of use in biological applications, storing LNPs at a physiologically appropriate pH, such as 7.4, is often recommended.[10][11]
Q5: How can I prevent aggregation of my LNP formulation during storage?
A5: Aggregation during storage can be minimized by:
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Optimizing Storage Temperature: Store at 2-8°C for aqueous solutions.[7][10]
-
Using Cryoprotectants: If freezing is required, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation before freezing to prevent aggregation during freeze-thaw cycles.[11][12][15][16]
-
Controlling pH: Maintain the formulation at an optimal and consistent pH.[13][14]
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Lyophilization: For long-term storage, lyophilizing (freeze-drying) the LNP formulation in the presence of cryoprotectants is an effective strategy.[10][15][16]
Q6: Should I use antioxidants in my LNP formulation?
A6: Yes, especially if your formulation contains other lipids that are unsaturated. The inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol can effectively inhibit lipid oxidation.[4][6] These are typically added at low concentrations (0.01-0.1%).[4]
Troubleshooting Guides
Issue 1: Increase in Particle Size and Polydispersity Index (PDI) During Storage
An increase in particle size and PDI is a common indicator of nanoparticle aggregation.
| Potential Cause | Troubleshooting Action |
| Inappropriate Storage Temperature | For aqueous formulations, switch from freezing (-20°C) to refrigeration (2-8°C). If freezing is necessary, use an ultra-low temperature freezer (-80°C).[10][12] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. If the formulation must be frozen, aliquot it into single-use volumes before the initial freezing. Add cryoprotectants such as sucrose or trehalose (e.g., 20% w/v) to the formulation before freezing.[11][16] |
| Suboptimal pH of Storage Buffer | Verify the pH of your storage buffer. For many applications, a physiological pH of 7.4 is recommended for the final formulation.[10][11] |
| High Ionic Strength of Buffer | High salt concentrations can screen surface charges and promote aggregation. Consider using a buffer with lower ionic strength if compatible with your application.[8] |
Issue 2: Loss of Encapsulated Payload (e.g., mRNA) During Storage
Leakage of the encapsulated cargo can occur due to the physical or chemical instability of the LNPs.
| Potential Cause | Troubleshooting Action |
| Lipid Hydrolysis | Ensure the pH of the storage buffer is optimal to minimize hydrolysis. Store at recommended low temperatures (refrigerated or ultra-cold).[3] Consider adding ester stabilizers if compatible with your formulation.[17] |
| Lipid Oxidation | If your formulation includes unsaturated lipids, add an antioxidant to the formulation.[4] Store the formulation protected from light and under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Physical Instability of LNPs | Follow the recommendations for preventing aggregation (see Issue 1), as a stable nanoparticle structure is essential for retaining the payload. |
Quantitative Data Summary
The following tables summarize the impact of various storage conditions on LNP stability based on published studies. While specific data for this compound is not available, these general trends for LNPs are highly relevant.
Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Suspension)
| Storage Temperature | Observation | Recommendation |
| 25°C (Room Temp) | Significant increase in particle size and PDI over time.[3][10] | Not recommended for storage. |
| 2-8°C (Refrigerated) | Most stable condition for aqueous suspensions over several months.[3][10][11] | Recommended for short to medium-term storage. |
| -20°C (Freezer) | Increased aggregation and particle size upon thawing.[3][10] | Not recommended without cryoprotectants. |
| -80°C (Ultra-low) | Better stability than -20°C, especially with cryoprotectants.[12] | Recommended for long-term storage if refrigeration is not sufficient. |
Table 2: Effect of Cryoprotectants on LNP Stability During Freeze-Thaw Cycles
| Cryoprotectant | Concentration (w/v) | Effect on Particle Size and PDI after Freeze-Thaw |
| None | N/A | Significant increase.[11] |
| Sucrose | 20% | Mitigates increase.[11] |
| Trehalose | 20% | Mitigates increase.[11][16] |
Experimental Protocols
Protocol 1: Assessment of LNP Physical Stability
This protocol outlines the key measurements to assess the physical stability of your LNP formulation over time.
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Sample Preparation: Prepare your LNP formulation containing this compound. Aliquot the formulation into multiple sterile, sealed vials for analysis at different time points. Store the vials under the desired conditions (e.g., 4°C, -20°C, -80°C).
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Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6).
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Analysis at Each Time Point:
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Thaw frozen samples at room temperature if applicable.
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Gently mix the sample before measurement.
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Dynamic Light Scattering (DLS):
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Dilute an aliquot of the LNP suspension in the appropriate buffer (e.g., PBS).
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Measure the Z-average diameter, Polydispersity Index (PDI), and Zeta Potential using a DLS instrument.
-
Record the measurements and compare them to the Day 0 data.
-
-
-
Data Interpretation: A significant increase in Z-average diameter and/or PDI indicates aggregation. A significant change in zeta potential can indicate changes in the surface properties of the LNPs.
Protocol 2: Quantification of Encapsulation Efficiency
This protocol is used to determine the amount of payload (e.g., mRNA) that remains encapsulated within the LNPs over time.
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Sample Preparation: Use the same aliquots prepared for the physical stability assessment.
-
Quant-iT™ RiboGreen™ Assay (or similar fluorescent dye-based assay):
-
Prepare two sets of diluted LNP samples.
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Set 1 (Total RNA): Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.
-
Set 2 (Free RNA): Do not add surfactant.
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Add the RiboGreen™ reagent to both sets and measure the fluorescence.
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Generate a standard curve using known concentrations of the free RNA.
-
-
Calculation:
-
Use the standard curve to determine the concentration of RNA in both sets.
-
Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100
-
-
Data Interpretation: A decrease in encapsulation efficiency over time indicates leakage of the payload.
Visualizations
Caption: LNP Stability Study Workflow.
Caption: Troubleshooting LNP Aggregation.
Caption: LNP Degradation and Prevention.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. helixbiotech.com [helixbiotech.com]
- 6. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fluidimaging.com [fluidimaging.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. dovepress.com [dovepress.com]
- 12. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine [sciltp.com]
- 16. media.sciltp.com [media.sciltp.com]
- 17. carbodiimide.com [carbodiimide.com]
Lipid PPz-2R1 formulation stability long-term storage
This technical support center provides guidance on the long-term storage and stability of Lipid PPz-2R1 formulations. Below you will find troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and handling of this compound formulations.
Issue 1: Increased Particle Size or Aggregation Observed During Storage
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Question: My this compound nanoparticle formulation shows a significant increase in particle size and evidence of aggregation after long-term storage. What could be the cause and how can I fix it?
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Answer: An increase in particle size or aggregation can be attributed to several factors, including improper storage temperature, formulation composition, and physical stress.
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Potential Causes & Solutions:
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Storage Temperature: Storing formulations at temperatures above the recommended -20°C for long-term storage can lead to instability.[1] For short-term storage (days to weeks), 0-4°C is recommended.[1] Elevated temperatures can increase lipid mobility and lead to fusion of nanoparticles.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing your formulation can induce stress and promote aggregation. It is advisable to aliquot your formulation into single-use volumes to avoid this.
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pH and Buffer Composition: The pH of the formulation buffer is critical for the stability of ionizable lipids like PPz-2R1.[2] Deviations from the optimal pH can alter surface charge and lead to aggregation. Ensure your buffer has sufficient capacity to maintain the target pH throughout storage.
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Lipid Degradation: Chemical degradation of lipids, such as oxidation or hydrolysis, can alter the nanoparticle structure and lead to aggregation.[3][4]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for particle aggregation.
-
Issue 2: Decreased Encapsulation Efficiency or Payload Leakage
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Question: I have observed a decrease in the amount of encapsulated mRNA/siRNA in my this compound formulation over time. What causes this and what can be done to prevent it?
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Answer: Payload leakage is often a sign of nanoparticle instability. The integrity of the lipid bilayer is crucial for retaining the encapsulated payload.
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Potential Causes & Solutions:
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Lipid Hydrolysis: The ester bonds in lipids like PPz-2R1 can be susceptible to hydrolysis, especially at non-neutral pH. This can compromise the integrity of the nanoparticle and lead to payload leakage.
-
Storage Temperature: As with aggregation, storage at temperatures above -20°C can increase the fluidity of the lipid bilayer, facilitating the release of the encapsulated payload.[1]
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Formulation Components: The ratio of the different lipids (ionizable, helper, PEG-lipid, cholesterol) in the formulation is critical. Suboptimal ratios can lead to less stable structures that are more prone to leakage.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound formulations?
A1: For long-term storage (months to years), it is recommended to store this compound formulations at -20°C in a dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The product itself is shipped at ambient temperature and is stable for a few weeks during ordinary shipping.[1]
Q2: What is the expected shelf-life of a this compound formulation?
A2: The raw this compound is stated to have a shelf life of over 2 years if stored properly.[1] However, the stability of the formulated nanoparticle will depend on the specific composition, the encapsulated payload, and the storage conditions. A well-formulated LNP stored at -20°C can be expected to be stable for several months. A real-time stability study is necessary to determine the precise shelf-life for a specific formulation.
Q3: How do freeze-thaw cycles affect the stability of my this compound formulation?
A3: Freeze-thaw cycles can be detrimental to the stability of lipid nanoparticle formulations, often leading to aggregation and changes in particle size. It is highly recommended to aliquot the formulation into single-use vials after preparation to avoid the need for repeated freezing and thawing.
Q4: What analytical methods should I use to monitor the stability of my formulation?
A4: A comprehensive stability program should include a variety of analytical methods to assess different attributes of the formulation.[5][6] Key recommended methods include:
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Particle Size and Polydispersity: Dynamic Light Scattering (DLS) to monitor changes in particle size and size distribution.
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Encapsulation Efficiency and Payload Integrity: A fluorescence-based assay (e.g., RiboGreen) to determine the amount of encapsulated nucleic acid. The integrity of the payload (e.g., mRNA) can be assessed using techniques like gel electrophoresis or reverse phase ion-pair high-performance liquid chromatography (RP-IP HPLC).[3]
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Lipid Integrity: High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., CAD or ELSD) can be used to monitor the degradation of individual lipid components.
Illustrative Stability Data
The following tables provide an example of how to present stability data for a this compound formulation. Disclaimer: The data below is illustrative and based on general principles of LNP stability; it is not derived from specific experimental results for this compound.
Table 1: Effect of Storage Temperature on Particle Size
| Time Point | 4°C | -20°C |
| Initial | 85.2 ± 1.5 | 85.2 ± 1.5 |
| 1 Month | 90.5 ± 2.1 | 85.8 ± 1.7 |
| 3 Months | 102.3 ± 3.5 | 86.1 ± 1.9 |
| 6 Months | 125.8 ± 4.2 (Aggregation observed) | 87.5 ± 2.0 |
Table 2: Effect of Storage Temperature on Encapsulation Efficiency
| Time Point | 4°C | -20°C |
| Initial | 95.1% | 95.1% |
| 1 Month | 92.3% | 94.8% |
| 3 Months | 85.7% | 94.2% |
| 6 Months | 78.2% | 93.5% |
Experimental Protocols
Protocol 1: Particle Size Analysis by Dynamic Light Scattering (DLS)
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Sample Preparation: Dilute the this compound formulation in the formulation buffer to an appropriate concentration for DLS analysis. The exact dilution will depend on the instrument being used.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a suitable cuvette and place it in the instrument. Perform the measurement according to the instrument's instructions, acquiring at least three replicate readings.
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Data Analysis: Analyze the data to obtain the Z-average particle size and the Polydispersity Index (PDI).
Protocol 2: Encapsulation Efficiency using RiboGreen Assay
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Standard Curve: Prepare a standard curve of the free nucleic acid payload in the formulation buffer.
-
Sample Preparation:
-
Total Payload: Lyse a known amount of the formulation by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated payload.
-
Free Payload: Use an equivalent amount of the intact formulation.
-
-
Assay: Add the RiboGreen reagent to both the standards and the prepared samples.
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Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
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Calculation:
-
Determine the concentration of total and free payload from the standard curve.
-
Calculate the encapsulation efficiency using the formula: EE (%) = ((Total Payload - Free Payload) / Total Payload) * 100
-
Signaling Pathways and Workflows
References
strategies to reduce the polydispersity index of Lipid PPz-2R1 nanoparticles
Welcome to the technical support center for lipid nanoparticle (LNP) formulation. This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce the polydispersity index (PDI) of their nanoparticle formulations.
Disclaimer: The following guidance is based on established principles for the formulation of lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs). As "Lipid PPz-2R1" appears to be a proprietary or highly specific lipid not detailed in available literature, these strategies are general and should be adapted to your specific formulation.
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI) and why is it a critical quality attribute?
The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes within a sample.[1][2][3] It is a dimensionless number ranging from 0.0 (for a perfectly uniform sample) to 1.0. A low PDI indicates a narrow and uniform size distribution, which is crucial for consistent performance, stability, and predictable in vivo behavior of lipid nanoparticles.[2][4] High PDI can affect drug release profiles, cellular uptake, and overall therapeutic efficacy.[5]
Q2: What is considered an acceptable PDI value for lipid nanoparticle formulations?
For pharmaceutical applications, a PDI value below 0.3 is generally considered acceptable, indicating a reasonably narrow size distribution.[2] Many studies aim for a PDI of less than 0.2 for a more uniform particle population.[5][6][7][8] PDI values below 0.05 are indicative of a highly monodisperse sample.[8]
Q3: What are the primary factors that influence the PDI of lipid nanoparticles?
The PDI of lipid nanoparticles is influenced by two main categories of factors:
-
Formulation Parameters: These include the chemical composition of the nanoparticles, such as the type and concentration of lipids and surfactants, the lipid-to-drug ratio, and the inclusion of stabilizing agents like PEGylated lipids.[9][10][11]
-
Process Parameters: These relate to the manufacturing method and include homogenization speed and duration, sonication time and power, pressure, temperature, and for microfluidic systems, the total flow rate and flow rate ratio.[10][12][13]
Below is a diagram illustrating the interplay of these factors.
References
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 3. proceedings.science [proceedings.science]
- 4. mdpi.com [mdpi.com]
- 5. The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. akademiabaru.com [akademiabaru.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Lipid PPz-2R1 Transfection Reagent: Technical Support Center
Welcome to the technical support center for the Lipid PPz-2R1 Transfection Reagent. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for the efficient delivery of nucleic acids into a wide range of eukaryotic cells. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your transfection experiments.
Troubleshooting Guide: Overcoming Low Transfection Efficiency
Low transfection efficiency is a common issue that can often be resolved by optimizing several key experimental parameters. This guide addresses specific problems you might encounter and provides actionable solutions.
Question: I am observing very low or no transfection efficiency. What are the potential causes and how can I fix this?
Answer: Low transfection efficiency can stem from several factors, ranging from the health of your cells to the specifics of the protocol. Here are the most common causes and their solutions:
-
Suboptimal Cell Health and Confluency: The physiological state of your cells is critical for successful transfection.
-
Solution: Ensure your cells are healthy, actively dividing, and at least 90% viable before transfection. Plate cells so they reach 70-90% confluency at the time of transfection.[1] Avoid using cells that have been passaged excessively (over 30 passages). If performance declines, it is recommended to start a new vial of cells from a frozen, low-passage stock.
-
-
Incorrect this compound to Nucleic Acid Ratio: The ratio of cationic lipid to nucleic acid is one of the most critical parameters for efficient complex formation and uptake.
-
Solution: Optimize the ratio of this compound to your plasmid DNA or siRNA. A suboptimal ratio can lead to inefficient complex formation or toxicity. It is recommended to perform a dose-response curve to determine the optimal ratio for your specific cell line and nucleic acid.
-
-
Poor Quality of Nucleic Acid: The purity and integrity of your plasmid DNA or RNA are paramount for successful transfection.
-
Solution: Use high-purity, endotoxin-free nucleic acids. The A260/A280 ratio for plasmid DNA should be between 1.8 and 2.0. Verify the integrity of your nucleic acid by gel electrophoresis.
-
-
Presence of Interfering Substances: Components in your media or nucleic acid preparation can inhibit the formation of transfection complexes.
-
Solution: Form the this compound-nucleic acid complexes in a serum-free medium, such as Opti-MEM™.[2][3] Serum contains proteins that can interfere with complex formation. Also, ensure that your nucleic acid solution is free of contaminants like EDTA, phosphate, and sulfated proteoglycans.[3] While antibiotics can be present in the cell culture medium during transfection, it is recommended to omit them from the medium used for complex formation.[4][5]
-
-
Improper Complex Formation: The incubation time and temperature for complex formation are crucial for optimal results.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound for transfecting different types of nucleic acids?
A1: Yes, this compound is a versatile reagent that can be used to transfect various types of nucleic acids, including plasmid DNA, mRNA, siRNA, and other small RNAs. Optimization of the lipid-to-nucleic acid ratio is recommended for each type of nucleic acid.
Q2: Is it necessary to remove the this compound-nucleic acid complexes after transfection?
A2: For most cell lines, it is not necessary to remove the transfection complexes or change the medium after adding the complexes to the cells.[6] However, if you observe significant cytotoxicity, a media change 4-6 hours post-transfection may be beneficial.
Q3: Can I use serum in my culture medium during transfection?
A3: Yes, you can use your standard serum-containing culture medium during the transfection. However, it is critical that the initial formation of the this compound-nucleic acid complexes is performed in a serum-free medium.[3]
Q4: How should I store the this compound reagent?
A4: this compound should be stored at 4°C. Do not freeze the reagent, as this can compromise its performance.[2][3]
Q5: I see a precipitate forming after adding the transfection complexes to my cells. Is this normal?
A5: The formation of a slight precipitate can sometimes occur and is not necessarily indicative of poor transfection performance.[2][5] This can be due to the presence of excess EDTA or the concentration of the cationic lipid. To minimize precipitation, ensure your DNA is diluted in water or a low-EDTA buffer.[2][5]
Data Presentation
Table 1: Recommended Starting Ratios of this compound to Nucleic Acid
| Culture Vessel | Plasmid DNA (µg) | This compound (µL) |
| 96-well plate | 0.1 - 0.2 | 0.15 - 0.3 |
| 24-well plate | 0.5 | 0.75 - 1.5 |
| 6-well plate | 2.5 | 3.75 - 7.5 |
Note: These are starting recommendations. Optimal ratios may vary depending on the cell type and should be determined experimentally.
Table 2: Comparative Transfection Efficiency and Cytotoxicity of Lipid-Based Reagents in Common Cell Lines
| Cell Line | Transfection Reagent | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293 | This compound (optimized) | ~85 | >90 |
| Lipofectamine 2000 | ~60 | ~85 | |
| FuGENE HD | ~60 | >90 | |
| HeLa | This compound (optimized) | ~70 | >85 |
| Lipofectamine 2000 | ~55 | ~70 | |
| ViaFect™ Reagent | ~60 | >80 | |
| CHO-K1 | This compound (optimized) | ~75 | >90 |
| Turbofect | ~74 | Not specified | |
| Lipofectamine 3000 | Lower than Turbofect | Not specified |
Data is synthesized from multiple sources for comparative purposes and should be used as a guideline.[7][8][9] Actual results with this compound should be determined experimentally.
Experimental Protocols
Detailed Methodology for Plasmid DNA Transfection using this compound
This protocol is a starting point for the transfection of plasmid DNA into adherent cells in a 6-well plate format. Volumes should be scaled accordingly for other plate formats.
Materials:
-
Adherent cells at 70-90% confluency in a 6-well plate
-
This compound Transfection Reagent
-
High-purity plasmid DNA (0.5-5 µg/µL stock)
-
Serum-free medium (e.g., Opti-MEM™)
-
Standard cell culture medium (with or without serum and antibiotics)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: The day before transfection, seed your cells in a 6-well plate so that they will be 70-90% confluent at the time of transfection.
-
Preparation of this compound-DNA Complexes (at room temperature): a. In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 3.75 - 7.5 µL of this compound into 250 µL of serum-free medium. Mix gently. c. Add the diluted DNA solution to the diluted this compound solution. Mix gently by pipetting up and down. d. Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of transfection complexes.[10]
-
Addition of Complexes to Cells: a. Add the 500 µL of the this compound-DNA complex mixture dropwise to the well of the 6-well plate containing your cells and medium. b. Gently rock the plate back and forth to ensure an even distribution of the complexes.
-
Incubation: a. Return the plate to the incubator and culture for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: a. After the incubation period, analyze the cells for transgene expression. The optimal time for analysis will depend on the specific plasmid and cell line used.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for transfection using this compound.
Caption: Troubleshooting decision tree for low transfection efficiency.
Caption: Simplified cellular uptake pathway for this compound complexes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. static.igem.org [static.igem.org]
- 7. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.sg]
- 8. scispace.com [scispace.com]
- 9. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
Technical Support Center: Optimization of Buffer Conditions for Lipid PPz-2R1 LNP Formation
Disclaimer: The following information provides a general framework for the optimization of buffer conditions for the formation of Lipid Nanoparticles (LNPs) using the ionizable cationic lipid PPz-2R1. As specific formulation details for this compound are not publicly available, these guidelines are based on established principles for LNP formation with similar ionizable lipids for mRNA delivery. Researchers should consider this a starting point and perform their own systematic optimization for their specific application.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of this compound LNPs, focusing on the critical role of buffer conditions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Polydispersity Index (PDI) > 0.2 | 1. Inappropriate pH of the aqueous buffer. 2. Suboptimal ionic strength. 3. Inefficient mixing. 4. Poor quality of lipids or mRNA. | 1. Ensure the aqueous buffer pH is in the acidic range (typically pH 4.0-5.0) to ensure protonation of this compound. Screen a pH range (e.g., 3.5, 4.0, 4.5, 5.0) to find the optimal value. 2. Optimize the salt concentration in the aqueous buffer. Start with a low salt concentration (e.g., 20 mM NaCl) and test increasing concentrations.[1] 3. If using microfluidics, optimize the total flow rate (TFR) and flow rate ratio (FRR). Higher TFR and FRR often lead to smaller and more uniform particles.[2] If using manual mixing, ensure rapid and consistent injection of the lipid phase into the aqueous phase. 4. Verify the purity and integrity of this compound and other lipid components, as well as the integrity of the mRNA cargo. |
| Low mRNA Encapsulation Efficiency (<80%) | 1. Incomplete protonation of this compound due to incorrect buffer pH. 2. Unfavorable N/P ratio (ionizable lipid nitrogen to mRNA phosphate). 3. Suboptimal lipid composition. | 1. Confirm the pH of the aqueous buffer is sufficiently acidic (pH 4.0-5.0) for efficient electrostatic interaction between the positively charged lipid and negatively charged mRNA.[3] 2. Optimize the N/P ratio. A common starting point is an N/P ratio of around 6.[4] Titrate the N/P ratio (e.g., 3, 6, 9) to find the optimal encapsulation. 3. Ensure the molar ratios of helper lipids (e.g., DSPC, DOPE), cholesterol, and PEG-lipid are appropriate for forming stable LNPs. |
| LNP Aggregation Upon Formation or Storage | 1. Neutralization of surface charge after buffer exchange. 2. Inadequate PEGylation. 3. Freeze-thaw instability. | 1. After formation in an acidic buffer, LNPs should be dialyzed or buffer-exchanged into a neutral buffer (e.g., PBS pH 7.4) for storage and in vivo use. Ensure this process is done efficiently to prevent aggregation at the isoelectric point. 2. Verify the molar percentage of the PEG-lipid in the formulation. A sufficient amount is crucial for providing a steric barrier against aggregation. 3. If storing frozen, consider the inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the final buffer to maintain LNP integrity during freeze-thaw cycles. |
| Inconsistent Batch-to-Batch Reproducibility | 1. Variability in manual mixing techniques. 2. Inconsistent buffer preparation. 3. Fluctuations in temperature during formulation. | 1. Utilize a controlled mixing method like microfluidics for consistent and reproducible LNP formation.[5] 2. Prepare fresh buffers for each experiment and verify the pH immediately before use. 3. Maintain a consistent temperature throughout the formulation process, as temperature can influence lipid solubility and LNP self-assembly. |
| Poor In Vivo Performance (e.g., Low Lung Targeting) | 1. Suboptimal LNP size or surface charge for lung delivery. 2. LNP instability in biological fluids. 3. Inappropriate final buffer composition. | 1. Fine-tune the formulation parameters (TFR, FRR, lipid ratios) to achieve a particle size optimal for lung accumulation (typically below 150 nm).[6] The near-neutral surface charge at physiological pH is also important. 2. Assess the stability of the LNPs in serum-containing media. The PEG-lipid component is critical for preventing opsonization and rapid clearance. 3. The choice of the final storage buffer can impact in vivo performance. Buffers like Tris or HEPES have been shown to offer better cryoprotection and transfection efficiency compared to PBS for some formulations.[7] For lung-targeted delivery, a simple change in buffer from PBS to sodium acetate (B1210297) has been shown to shift tropism from the spleen to the lungs.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is an acidic buffer necessary for the formation of this compound LNPs?
A1: this compound is an ionizable cationic lipid. At an acidic pH (typically between 4.0 and 5.0), the amine groups in the lipid become protonated, resulting in a positive charge. This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA, which drives the encapsulation of the mRNA into the core of the LNP.[3][4] At neutral pH, the lipid is largely neutral, which is beneficial for reducing toxicity and improving stability in vivo.
Q2: What are the most common buffers used for LNP formation?
A2: The most commonly used acidic buffers for the initial mixing step are sodium citrate (B86180) and sodium acetate buffers, typically at a concentration of 25-50 mM and a pH of 4.0-5.0.[4] For the final formulation after buffer exchange, phosphate-buffered saline (PBS) at pH 7.4 is widely used. However, other buffers like Tris-buffered saline (TBS) or histidine-based buffers may offer advantages in terms of stability for certain formulations.[7]
Q3: How does ionic strength of the buffer affect LNP formation?
A3: The ionic strength of the aqueous buffer, modulated by the salt concentration (e.g., NaCl), can influence the size of the resulting LNPs. Increasing the salt concentration can lead to an increase in particle diameter.[1] It is therefore a critical parameter to optimize for achieving the desired particle size for your application.
Q4: What is the N/P ratio and why is it important?
A4: The N/P ratio refers to the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA. This ratio is a key parameter that affects the charge balance between the lipid and the mRNA, influencing encapsulation efficiency, particle size, and stability. A common starting N/P ratio for LNP formulations is around 6.[4]
Q5: Should I be concerned about RNase contamination in my buffers?
A5: Yes, absolutely. mRNA is highly susceptible to degradation by RNases. It is critical to use RNase-free water, reagents, and labware throughout the entire LNP formulation process to ensure the integrity of your mRNA cargo.
Quantitative Data Summary
The following tables summarize the impact of key buffer and process parameters on LNP characteristics, based on data from published studies on similar LNP systems.
Table 1: Effect of Aqueous Buffer pH on LNP Diameter
| pH of 20 mM Lactate Buffer | Mean Particle Diameter (nm) |
| 3.0 | 93.2 ± 1.0 |
| 4.0 | 125.4 ± 0.8 |
| 5.0 | 200.4 ± 2.6 |
| Data adapted from a study on siRNA-containing LNPs. The trend of increasing particle size with increasing pH is a common observation.[1] |
Table 2: Effect of Salt Concentration on LNP Diameter
| NaCl Concentration in Acidic Buffer | Mean Particle Diameter (nm) |
| 0 mM | 95.6 ± 0.7 |
| 20 mM | 97.4 ± 1.5 |
| 50 mM | 120.0 ± 1.5 |
| 150 mM | 163.3 ± 1.5 |
| Data adapted from a study on siRNA-containing LNPs, demonstrating that increasing ionic strength can lead to larger particle sizes.[1] |
Experimental Protocols
General Protocol for this compound LNP Formation using Microfluidics
This protocol provides a general starting point for the formulation of this compound LNPs for mRNA delivery using a microfluidic device. Optimization of all parameters is highly recommended.
Materials:
-
This compound
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)
-
mRNA cargo
-
Ethanol (B145695) (200 proof, RNase-free)
-
Sodium Citrate or Sodium Acetate Buffer (25-50 mM, pH 4.0-5.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis device (e.g., Slide-A-Lyzer, 10-20 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratios. A common starting point for similar ionizable lipids is a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
The total lipid concentration in the ethanol phase should be optimized, with a typical range being 10-25 mM.
-
Ensure all lipids are fully dissolved. Gentle warming may be required for some lipids.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock solution in the acidic aqueous buffer (e.g., 25 mM sodium citrate, pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is an FRR of 3:1 (Aqueous:Organic) and a TFR of 12 mL/min.
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic chip, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
-
Buffer Exchange and Concentration:
-
Immediately after formation, dialyze the LNP dispersion against PBS (pH 7.4) to remove ethanol and exchange the buffer to a neutral pH. Perform dialysis at 4°C for at least 4 hours with at least two buffer changes.
-
If a higher concentration is required, LNPs can be concentrated using centrifugal filter units.
-
-
Characterization:
-
Measure the LNP size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess surface charge.
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Visualizations
References
- 1. Enhancing mRNA-LNP Production with Optimized Microfluidic Baffles [ufluidix.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 4. biomol.com [biomol.com]
- 5. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Lipid PPz-2R1 Experiments
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving Lipid PPz-2R1, an ionizable cationic lipid designed for formulating lipid nanoparticles (LNPs) for targeted mRNA delivery.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation, characterization, and application of this compound LNPs.
Q1: I am observing low mRNA encapsulation efficiency. What are the potential causes and solutions?
A: Low encapsulation efficiency is a common issue in LNP formulation. Several factors can contribute to this problem.
-
Suboptimal pH of Aqueous Buffer: The ionizable nature of this compound requires an acidic environment (typically pH 3-5) during formulation to ensure it is positively charged, which facilitates electrostatic interaction with the negatively charged mRNA backbone.
-
Solution: Ensure your aqueous buffer (e.g., sodium citrate (B86180) or sodium acetate) is freshly prepared and the pH is accurately measured and maintained within the optimal range for PPz-2R1.
-
-
Poor Quality of mRNA: Degraded or impure mRNA will not encapsulate efficiently.
-
Solution: Verify mRNA integrity using gel electrophoresis. Ensure your mRNA was synthesized and purified under RNase-free conditions.[]
-
-
Incorrect Mixing Parameters: The speed and method of mixing the aqueous and lipid-ethanol phases are critical for proper nanoparticle self-assembly and mRNA entrapment.
-
Inappropriate Lipid Ratios: The molar ratio of the different lipid components (ionizable, helper, cholesterol, PEG-lipid) affects the structure and stability of the LNP.
Q2: The formulated this compound LNPs are larger than the expected size range (e.g., >150 nm) or have a high Polydispersity Index (PDI > 0.2). How can I fix this?
A: Particle size and PDI are critical quality attributes that affect LNP stability, biodistribution, and cellular uptake.[6][7]
-
Potential Cause: Slow or inefficient mixing, incorrect lipid ratios, or issues with lipid solubility.
-
Solution:
-
Optimize Mixing: Increase the total flow rate in your microfluidic mixer to promote more rapid and uniform particle formation.[7]
-
Check Lipid Solubility: Ensure all lipid components, especially cholesterol, are fully dissolved in ethanol (B145695) before mixing. Gentle heating (e.g., 37-65°C) may be required.[2][5]
-
Adjust PEG-Lipid Content: The amount of PEG-lipid can influence particle size. Systematically vary the molar percentage of the PEG-lipid to find the optimal concentration for size control.
-
Dialysis/Purification: Ensure that post-formulation dialysis is performed adequately to remove ethanol and stabilize the particles in a neutral buffer (like PBS).[5][6]
-
-
Q3: I'm experiencing high cytotoxicity or cell death in my in vitro experiments. What should I do?
A: While ionizable lipids are designed to be less toxic than permanently cationic lipids, cytotoxicity can still occur.[8]
-
Potential Causes & Solutions:
-
Excessive LNP Concentration: Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.
-
Residual Ethanol: Inadequate dialysis after formulation can leave residual ethanol, which is toxic to cells. Ensure your dialysis or buffer exchange step is sufficient (e.g., using a 20,000 MWCO dialysis cassette against PBS for at least 2 hours).[6]
-
High Cationic Charge at Neutral pH: Although ionizable, a high surface charge at physiological pH can lead to toxicity. This is generally less of an issue with ionizable lipids compared to older cationic lipids but can be assessed by measuring the zeta potential.
-
Contaminants: Ensure all reagents and materials are sterile and free of endotoxins.
-
Q4: Transfection efficiency is low in my target lung cells, despite good physical characteristics of the LNPs.
A: this compound is designed for lung-targeted delivery.[9] If you observe low protein expression in the lungs, consider the following factors beyond basic LNP quality.
-
Potential Causes & Solutions:
-
mRNA Sequence and Integrity: Ensure the mRNA construct has optimized 5' and 3' UTRs and a poly(A) tail for stability and high translational efficiency.[] Verify that the mRNA was not degraded during the encapsulation process.
-
Suboptimal N:P Ratio: The ratio of protonatable nitrogens in the ionizable lipid (N) to the phosphate (B84403) groups in the mRNA (P) is crucial for effective condensation and release. An N:P ratio of around 6 is a common starting point for optimization.[4]
-
Cell Health and Confluency: For in vitro tests, ensure cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%) at the time of transfection.[10][11]
-
Endosomal Escape: The primary function of the ionizable lipid is to facilitate the escape of mRNA from the endosome into the cytoplasm. The specific chemical structure of this compound is key to this process. If endosomal escape is suspected to be the issue, this may require re-evaluating the helper lipid composition (e.g., using DOPE), which can influence the fusogenicity of the LNP membrane.[8]
-
Quantitative Data and Characterization
Quantitative analysis is essential for ensuring the quality, consistency, and efficacy of your this compound LNP formulations.
Table 1: Typical Formulation & Physicochemical Parameters for mRNA LNPs
| Parameter | Typical Value / Range | Characterization Method | Purpose |
| Hydrodynamic Diameter | 80 - 150 nm | Dynamic Light Scattering (DLS) | Influences biodistribution and cellular uptake.[7] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Measures the uniformity of the particle population.[6][12] |
| Zeta Potential | Near-neutral or slightly negative at pH 7.4 | Electrophoretic Light Scattering (ELS) | Predicts colloidal stability and interaction with biological components.[6][13] |
| Encapsulation Efficiency | > 90% | RiboGreen Assay | Determines the percentage of mRNA successfully loaded into the LNPs.[][14][15] |
| N:P Ratio | 3 - 6 | Calculation | Ratio of ionizable lipid nitrogens to mRNA phosphates; affects encapsulation and endosomal release.[6] |
Table 2: Example Lipid Composition for LNP Formulation
| Lipid Component | Role in LNP | Example Molar Percentage |
| This compound | Ionizable Cationic Lipid | 50% |
| DSPC | Helper (Structural) Lipid | 10% |
| Cholesterol | Helper (Stabilizer) Lipid | 38.5% |
| DMG-PEG-2000 | PEGylated (Stealth) Lipid | 1.5% |
| Note: This is a standard starting formulation; ratios should be optimized for specific applications.[3][5] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing
This protocol describes a representative method for encapsulating mRNA into this compound-containing LNPs. All steps should be performed using RNase-free supplies and reagents.
1. Preparation of Solutions:
- Lipid Stock (Organic Phase): Prepare a 25 mM total lipid stock solution in 100% ethanol.[5]
- Combine this compound, DSPC, Cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
- Ensure all lipids are fully dissolved. Gentle warming may be necessary, especially for cholesterol. Keep the solution at room temperature before use.[2][5]
- mRNA Stock (Aqueous Phase): Dilute your purified mRNA transcript in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.[3]
2. Microfluidic Mixing:
- Set up a microfluidic mixing device (e.g., NanoAssemblr Ignite).
- Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
- Set the flow rate ratio (FRR) of the aqueous to organic phase, typically starting at 3:1.
- Set the total flow rate (e.g., 12 mL/min). Higher flow rates generally result in smaller particles.
- Initiate mixing. The combined stream will contain the self-assembled LNPs in an ethanol/buffer mixture.
3. Dialysis and Sterilization:
- Immediately transfer the LNP solution to a dialysis cassette (e.g., 20,000 MWCO).[6]
- Dialyze against sterile, cold 1x PBS (pH 7.4) for at least 2 hours, with at least one buffer change, to remove ethanol and raise the pH.
- Recover the LNP solution from the cassette and sterilize it by passing it through a 0.22 µm syringe filter.
- Store the final LNP formulation at 4°C for short-term use or -80°C for long-term storage.
Protocol 2: Characterization of this compound LNPs
1. Size and PDI Measurement (DLS):
- Dilute a small aliquot of the LNP solution in 1x PBS.
- Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).[6][16] Aim for a size of 80-150 nm and a PDI < 0.2.
2. Zeta Potential Measurement (ELS):
- Dilute a small aliquot of the LNP solution in a low-ionic-strength buffer like 0.1x PBS to get an accurate reading.[6]
- Measure the surface charge using the same instrument.
3. mRNA Encapsulation Efficiency (RiboGreen Assay):
- This assay quantifies the amount of accessible (unencapsulated) mRNA versus the total amount of mRNA.[7][14]
- Prepare two sets of LNP samples in a 96-well plate.
- To one set, add a lysis buffer containing a detergent like Triton X-100 to disrupt the LNPs and release all mRNA (measures total mRNA).[7][14]
- To the other set, add a buffer without detergent (measures free/surface-bound mRNA).
- Add the RiboGreen dye, which fluoresces upon binding to RNA, to all wells.
- Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
- Calculate encapsulation efficiency using the formula:
- EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
Visualizations: Workflows and Pathways
Caption: Experimental workflow for this compound LNP formulation and testing.
Caption: PTEN signaling pathway, the target of PPz-2R1-delivered PTEN mRNA.[17][18][19][20]
References
- 2. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. precigenome.com [precigenome.com]
- 9. Lung-targeted delivery of PTEN mRNA combined with anti-PD-1-mediated immunotherapy for In Situ lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. abpbio.com [abpbio.com]
- 15. waters.com [waters.com]
- 16. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 19. researchgate.net [researchgate.net]
- 20. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Performance of Piperazine-Based (PPz) Lipid Nanoparticles
Welcome to the technical support center for piperazine-based (PPz) lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo performance of LNPs formulated with novel ionizable lipids, such as those from the PPz family.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a typical PPz-LNP formulation and their functions?
A1: A standard PPz-LNP formulation consists of four main components:
-
Ionizable Cationic Lipid (e.g., a PPz-lipid): This is the core component, constituting around 50 mol% of the total lipids.[1] Its primary role is to encapsulate negatively charged nucleic acids (like mRNA or siRNA) through electrostatic interactions at acidic pH during formulation and to facilitate their release into the cytoplasm after cellular uptake.[2][3]
-
Phospholipid (e.g., DSPC or DOPE): Typically making up about 10 mol%, this "helper lipid" contributes to the structural integrity of the nanoparticle.[1] Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) can increase circulation time and stability, while 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can enhance intracellular delivery.[1]
-
Cholesterol: At approximately 38.5-40 mol%, cholesterol helps to stabilize the LNP structure and can influence the fluidity of the lipid bilayer, which is crucial for efficient endosomal escape.[4][5]
-
PEGylated Lipid (e.g., DMG-PEG 2000): This component, usually at a low percentage (around 1.5 mol%), plays a critical role in controlling particle size during formation and preventing aggregation.[1][6] The PEG layer also reduces clearance by the mononuclear phagocyte system, thereby extending circulation half-life.[7]
Q2: We are observing lower than expected gene expression/silencing in vivo. What are the potential causes?
A2: Suboptimal in vivo performance can stem from several factors:
-
LNP Formulation and Physicochemical Properties: Issues with particle size, polydispersity, or nucleic acid encapsulation efficiency can significantly impact delivery.[8] For instance, LNP size affects biodistribution and cellular uptake.[9][10][11]
-
In Vitro vs. In Vivo Discrepancies: High transfection efficiency in cell culture does not always translate to potent effects in vivo.[12][13][14] The complex biological environment in vivo presents additional barriers to delivery.
-
Biodistribution and Targeting: LNPs often accumulate in the liver.[11][15] If your target is an extrahepatic tissue, formulation adjustments may be needed to alter the biodistribution profile.[3][16]
-
Endosomal Escape: The ability of the LNP to release its payload from the endosome into the cytoplasm is a critical step for efficacy. The pKa of the ionizable lipid is a key determinant of this process.[9][10]
-
Immune Response: The innate immune system can recognize LNP components, potentially leading to rapid clearance or adverse effects that limit therapeutic efficacy.[2]
Q3: How does the choice of PEG-lipid affect the in vivo performance of our PPz-LNPs?
A3: The PEG-lipid, despite its low molar ratio, has a profound impact on LNP performance. Key considerations include:
-
Acyl Chain Length: The length of the lipid anchor affects how long the PEG-lipid remains associated with the LNP in vivo. Shorter acyl chains (like in DMG-PEG) can lead to faster dissociation from the LNP surface, which can be beneficial for cellular uptake and endosomal escape once the LNP reaches the target tissue.[6]
-
PEG Molar Ratio: The percentage of PEG-lipid influences particle size, stability, and circulation time.[8][17] While higher PEG content can increase stability and circulation, it may also hinder cellular uptake, creating a trade-off between bioavailability and cellular internalization.[17][18] A bell-shaped relationship between PEG content and transfection efficiency has been observed, with different optimal percentages for in vitro and in vivo applications.[17]
Q4: Can we modify the biodistribution of our PPz-LNPs to target tissues other than the liver?
A4: Yes, altering the biodistribution is an active area of research. Strategies include:
-
Modifying Lipid Composition: The choice of ionizable lipid and helper lipids can influence tissue tropism. For example, certain cationic lipids have been shown to increase lung targeting.[3][19]
-
Adjusting Particle Size: Smaller LNPs may have longer circulation times and different distribution patterns compared to larger ones.[11] For instance, very small particles (≤30 nm) might be less potent for liver delivery.[9][18]
-
Surface Functionalization: While more complex, adding targeting ligands (e.g., antibodies or peptides) to the LNP surface can direct them to specific cell types.
Q5: We are concerned about the potential toxicity of our novel PPz-LNPs. What are the common safety considerations?
A5: LNP safety is a critical aspect of development. Key considerations include:
-
Immunogenicity: LNP components can be recognized by the immune system, leading to the production of pro-inflammatory cytokines.[2][15] This can be assessed by measuring cytokine levels (e.g., TNF-α, IL-6) in treated animals.[15]
-
Hepatotoxicity: As the liver is a primary site of LNP accumulation, it's essential to monitor for liver damage. This is typically done by measuring serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).[15]
-
Hematological Effects: A complete blood count can reveal any adverse effects on blood cell populations.[15]
-
Dose-Dependent Effects: Toxicity is often dose-dependent. It's crucial to perform dose-response studies to identify a safe and effective therapeutic window.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Encapsulation Efficiency | Suboptimal formulation parameters (e.g., pH, lipid:nucleic acid ratio). | Optimize the N:P (ionizable lipid nitrogen to nucleic acid phosphate) molar ratio, typically around 6.[7] Ensure the aqueous buffer pH is acidic (e.g., pH 4-5) to protonate the ionizable lipid.[7] |
| High Polydispersity Index (PDI) | Issues with the mixing process during formulation. | If using microfluidics, ensure consistent flow rates and proper mixing. For bulk mixing methods, homogenization steps like extrusion may be necessary, though payload stability should be monitored.[8] |
| Particle Aggregation | Insufficient PEG-lipid or improper buffer conditions post-formulation. | Ensure adequate PEG-lipid concentration. After formulation, dialyze into a neutral buffer (e.g., PBS, pH 7.4) for storage.[7] |
| Poor In Vivo Efficacy Despite Good In Vitro Results | The "in vitro-in vivo correlation gap".[12][13][14] Factors like rapid clearance, poor biodistribution to the target organ, or inefficient endosomal escape in the in vivo setting. | Systematically evaluate different PEG-lipids to optimize circulation time vs. cellular uptake.[6] Vary LNP size by adjusting the PEG-lipid content to see if this improves targeting.[9][18] Test different helper lipids (e.g., DOPE) to potentially enhance endosomal escape.[1] |
| Observed Toxicity (e.g., weight loss, elevated liver enzymes) | The intrinsic toxicity of the ionizable lipid, immune activation, or excessive dose. | Conduct a dose-response study to find the maximum tolerated dose. Evaluate markers of immune activation (cytokines) and organ damage (liver enzymes).[15] Consider modifying the lipid structure to enhance biodegradability. |
| Inconsistent Results Between Batches | Variability in the formulation process or raw material quality. | Standardize the formulation protocol, including mixing speeds/flow rates, temperatures, and buffer preparation. Ensure high purity of all lipid components and the nucleic acid payload. |
Quantitative Data Summary
Table 1: Influence of Particle Size on In Vivo Gene Silencing in the Liver
| LNP Diameter (nm) | PEG-DMG Content (mol%) | ED₅₀ for FVII Gene Silencing (mg siRNA/kg) |
| 27 | 5 | > 3.0 |
| 43 | 2.5 | ~1.0 |
| 78 | 1.5 | < 0.1 |
| 91 | 0.5 | ~0.3 |
| 117 | 0.25 | ~1.0 |
| Data adapted from studies on siRNA LNPs, demonstrating the critical role of particle size in hepatic gene silencing. Optimal performance is often seen in the 70-80 nm range for rodents.[1][9] |
Table 2: Representative Biodistribution of LNPs After Intravenous Administration
| Organ | Typical Accumulation (% of Injected Dose) | Key Considerations |
| Liver | 60 - 90% | Primary site of accumulation for many LNP formulations. |
| Spleen | 5 - 20% | Significant uptake by immune cells in the spleen. |
| Lungs | 1 - 5% | Can be increased with certain cationic lipids.[3] |
| Kidneys | 1 - 5% | Primarily clearance of smaller particles or lipid components. |
| Heart | < 1% | Minimal accumulation. |
| These values are illustrative and can vary significantly based on LNP composition, size, and administration route.[11][20] |
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of PPz-LNPs using a microfluidic device, a common method for producing LNPs with controlled size and low polydispersity.
Materials:
-
Ionizable PPz-lipid, Cholesterol, DSPC, DMG-PEG 2000
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Nucleic acid (mRNA or siRNA)
-
Aqueous buffer: 25-50 mM Sodium Acetate or Citrate, pH 4.0[7]
-
Dialysis buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable PPz-lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[4] The final total lipid concentration is typically 10-25 mM.
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid in the acidic aqueous buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.[7]
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Initiate mixing using the microfluidic device. The rapid mixing of the two phases causes the LNPs to self-assemble.
-
-
Purification and Buffer Exchange:
-
Dilute the collected LNP solution with the acidic aqueous buffer to reduce the ethanol concentration.
-
Transfer the diluted LNP solution to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and exchange the buffer to a neutral pH.[4]
-
-
Sterilization and Storage:
-
Filter the final LNP solution through a 0.2 µm sterile filter.
-
Store the LNPs at 4°C. For long-term storage, consult stability data for your specific formulation.
-
Protocol 2: In Vivo Evaluation of LNP Efficacy and Toxicity
This protocol outlines a general workflow for assessing the in vivo performance of newly formulated PPz-LNPs.
Materials:
-
PPz-LNP formulation encapsulating a reporter payload (e.g., Luciferase mRNA, Factor VII siRNA)
-
Animal model (e.g., C57BL/6 mice)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue harvesting tools
-
Luciferase assay system or ELISA kit for target protein
-
ALT/AST colorimetric assay kits
Procedure:
-
Animal Dosing:
-
Administer the PPz-LNPs to mice via the desired route (e.g., intravenous injection). Include a PBS control group.
-
Dose is typically calculated based on the nucleic acid content (e.g., 0.1 - 1.0 mg/kg).
-
-
Monitoring:
-
Monitor the animals for any signs of adverse reactions and record body weight daily.
-
-
Pharmacodynamic Assessment (24-72 hours post-injection):
-
For Luciferase mRNA: Anesthetize mice and perform bioluminescence imaging at various time points (e.g., 6, 24, 48 hours). Alternatively, harvest tissues, prepare lysates, and measure luciferase activity using a luminometer.[11]
-
For Factor VII (FVII) siRNA: Collect blood via cardiac puncture or retro-orbital bleed at 24 or 48 hours post-injection. Separate serum and measure FVII protein levels using an ELISA kit.[9]
-
-
Biodistribution Analysis (Optional):
-
Formulate LNPs with a fluorescently labeled lipid.
-
At selected time points, harvest major organs (liver, spleen, lungs, kidneys, heart).
-
Use an imaging system to quantify fluorescence in each organ.[11]
-
-
Toxicity Assessment (24 hours post-injection):
-
Collect blood and separate serum.
-
Measure serum levels of ALT and AST using commercially available kits to assess liver toxicity.
-
Harvest the spleen to measure pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) by qPCR or ELISA.[15]
-
Visualizations
Caption: Workflow for PPz-LNP formulation using microfluidics.
Caption: Decision logic for the in vivo evaluation of PPz-LNPs.
References
- 1. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System [mdpi.com]
- 3. sartorius.com [sartorius.com]
- 4. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. biomol.com [biomol.com]
- 8. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. researchgate.net [researchgate.net]
- 11. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipid nanoparticles (LNPs) for in vivo RNA delivery and their breakthrough technology for future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Influence of particle size on the in vivo potency of lipid nanoparticle formulations of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Immunogenicity of Piperazine-Based (PPz) LNPs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with piperazine-based (PPz) ionizable lipid nanoparticles, using the biodegradable lipid 244cis as a primary example for the "PPz" class.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of immunogenicity in LNP formulations?
A1: The immunogenicity of LNPs is multifactorial. Key drivers include the ionizable lipid, which can activate innate immune pathways, and the PEG-lipid component, which can elicit anti-PEG antibodies (IgM and IgE), leading to hypersensitivity reactions or an "accelerated blood clearance" (ABC) phenomenon upon repeated dosing.[1][2] The overall formulation, including the type of helper lipids and cholesterol, also influences the immune response.[2]
Q2: How do piperazine-based ionizable lipids like 244cis aim to reduce immunogenicity?
A2: Piperazine-based lipids such as 244cis are often designed to be biodegradable.[3][4] This strategy helps reduce the accumulation of the lipid, which in turn can lower potential side effects and dampen inflammatory responses, improving tolerability.[5][] Studies have shown that LNPs formulated with 244cis induce minimal secretion of inflammatory chemokines, such as monocyte chemoattractant protein-1 (MCP-1), compared to conventional LNPs.[3][7]
Q3: Can LNPs formulated with piperazine-based lipids be used for repeated dosing?
A3: Yes, a key advantage of using low-immunogenicity lipids like 244cis is the potential for repeated administration. Because they trigger a minimal immune response, these LNPs can often be re-administered without a significant loss of activity or exacerbation of underlying disease states.[3][7][8]
Q4: What is MCP-1, and why is it a good indicator of LNP-induced immunogenicity?
A4: Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a chemokine that plays a critical role in recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation.[3] An acute increase in serum MCP-1 levels shortly after LNP administration is a strong indicator of an initial inflammatory response to the formulation.[3][9]
Q5: Besides the ionizable lipid, what other formulation components can be modified to reduce immunogenicity?
A5: Several components can be optimized. Reducing the chain length and molar ratio of the PEG-lipid can modulate immune responses.[2] Additionally, substituting cholesterol with plant-derived sterols or altering the head and tail structures of phospholipids (B1166683) can significantly reduce inflammatory cytokine production while maintaining therapeutic efficacy.[2]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) / Troubleshooting Steps |
| High levels of inflammatory cytokines (e.g., MCP-1, IL-6) observed in vivo shortly after administration. | The ionizable lipid may be a strong immune activator. | • Confirm that a biodegradable, low-immunogenicity ionizable lipid (e.g., 244cis) is being used.[3] • If using a standard lipid, consider screening alternative biodegradable lipids.[5][] • Analyze other LNP components; substitute cholesterol with plant sterols or modify phospholipids.[2] |
| Reduced protein expression and/or rapid clearance after a second or third dose. | This is likely the Accelerated Blood Clearance (ABC) phenomenon, caused by anti-PEG IgM antibodies generated after the first dose. | • Replace standard PEG-lipids (e.g., DMG-PEG) with alternatives less prone to inducing anti-PEG responses, such as C16-PEG2k ceramide, or explore cleavable PEG lipids.[1][10] • Reduce the molar ratio of the PEG-lipid in the formulation.[2] • Consider alternative stealth polymers to replace PEG entirely, such as polysarcosine or zwitterionic lipids.[1][11] |
| High batch-to-batch variability in immune response. | Inconsistent physicochemical properties of the LNPs (size, polydispersity, encapsulation efficiency). | • Strictly control the formulation process, particularly the microfluidic mixing parameters. • Characterize each batch thoroughly for size, PDI, and zeta potential. LNP size can be modulated by altering the PEG component ratio, which in turn affects immunogenicity.[1] • Ensure consistent quality and purity of all lipid components. |
| Evidence of hypersensitivity or anaphylactoid reactions in animal models. | This may be due to complement activation (CARPA) or pre-existing anti-PEG antibodies. | • Immediately screen animals for pre-existing anti-PEG antibodies if possible. • Measure complement activation markers (e.g., C5a) in serum after administration.[10] • The primary mitigation strategy is to replace the PEG-lipid component with a less immunogenic alternative.[11] |
Quantitative Data Summary
The following tables summarize comparative data for LNPs formulated with the piperazine-based lipid 244cis versus standard ionizable lipids SM-102 and MC3.
Table 1: Potency (Protein Expression) vs. Immunogenicity (MCP-1 Induction) Data collected from BALB/c mice 6 hours after systemic injection of LNPs loaded with hEPO mRNA (0.1 mg/kg).[3][9]
| LNP Formulation | Ionizable Lipid | hEPO Expression (mU/mL) | MCP-1 Level (pg/mL) | Potency-to-Immunogenicity Ratio (hEPO/MCP-1) |
| 244cis LNP | 244cis (Piperazine-based) | ~1.3 x 10⁵ | ~2,000 | ~65 |
| SM-102 LNP | SM-102 | Comparable to 244cis | ~12,000 | ~11 |
| MC3 LNP | DLin-MC3-DMA | ~5.2 x 10³ (25x lower than 244cis) | ~4,000 | ~1.3 |
Higher ratio indicates better safety and efficacy profile.
Table 2: Physicochemical Properties of a 244cis LNP Formulation Typical formulation includes 244cis, DOPE (helper lipid), cholesterol, and C16-PEG2k ceramide.[9][10]
| Parameter | Typical Value |
| Diameter (nm) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | Near-neutral at pH 7.4 |
| Encapsulation Efficiency | > 90% |
Experimental Protocols
Protocol 1: In Vivo Assessment of Acute Inflammatory Response
This protocol details a method to quantify the initial immunogenicity of an LNP formulation in mice by measuring serum MCP-1 levels.
-
Animal Model: Use 6-8 week old BALB/c mice (n=4-5 per group).
-
LNP Preparation: Prepare LNP formulations encapsulating a reporter mRNA (e.g., human Erythropoietin - hEPO) at a concentration suitable for a 0.1 mg/kg dose. Use a sterile, endotoxin-free buffer (e.g., PBS) as a vehicle control.
-
Administration: Administer the LNP-mRNA formulation to mice via a single systemic injection (e.g., intravenous).
-
Blood Collection: At 6 hours post-injection, collect blood from the mice via a terminal procedure (e.g., cardiac puncture).
-
Serum Isolation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Cytokine Analysis: Quantify the concentration of MCP-1 in the collected serum using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the serum MCP-1 concentrations (in pg/mL) for each LNP formulation and the control group. Compare the means using an appropriate statistical test (e.g., ANOVA).[3][9]
Protocol 2: Assessment of Immunogenicity Upon Repeated Administration
This protocol evaluates the impact of an initial LNP dose on the efficacy of a subsequent dose.
-
Animal Model: Use 6-8 week old BALB/c mice (n=4-5 per group).
-
First Administration (Day 0): Administer the test LNP formulation (e.g., 244cis LNP) and a control formulation known to cause the ABC effect (e.g., SM-102 LNP) at a specific mRNA dose (e.g., 0.1 mg/kg hEPO mRNA).
-
Washout and Immune Response Period (Day 0-7): House the animals for 7 days to allow for the development of an adaptive immune response (e.g., anti-PEG antibodies).
-
Second Administration (Day 7): Re-administer the exact same LNP formulations to the respective groups of mice.
-
Efficacy Assessment (Day 7 + 6 hours): At 6 hours after the second dose, collect blood and measure the serum levels of the reporter protein (e.g., hEPO).
-
Data Analysis: For each group, calculate the protein expression from the second dose as a percentage of the expression from the first dose. A significant drop in expression in the control group compared to the test group suggests that the test LNP mitigates the ABC phenomenon.[10]
Visualizations
Caption: Workflow for assessing LNP immunogenicity.
References
- 1. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
Technical Support Center: Optimizing Lipid PPz-2R1 LNP Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and application of Lipid PPz-2R1 lipid nanoparticles (LNPs).
General Principles: The Critical Role of Helper Lipids
Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics.[1] Their success hinges on a multi-component system where each lipid plays a crucial role.[2] While the ionizable lipid (in this case, this compound) is central to RNA encapsulation and endosomal escape, the "helper lipids" are equally vital for the overall stability, delivery efficiency, and biological performance of the LNP.[3][4][5]
Typically, LNP formulations consist of four key components:
-
Ionizable Cationic Lipid: (e.g., this compound) Essential for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm.[2][3]
-
Phospholipid: Acts as a structural component, contributing to the lipid bilayer and overall particle stability.[2]
-
Cholesterol: A stabilizing agent that modulates membrane fluidity and integrity.[3][4]
-
PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that controls particle size and prevents aggregation, prolonging circulation time in vivo.[2][3][4]
The interplay between these components is critical, and optimizing their ratios is a key step in developing a successful LNP-based therapeutic.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of helper lipids in a this compound LNP formulation?
A1: Helper lipids, which include phospholipids (B1166683) and cholesterol, are crucial for the structural integrity and functionality of LNPs.[2][5] Phospholipids, like DSPC or DOPE, contribute to the formation of a stable lipid bilayer.[3][4] Cholesterol is incorporated to enhance stability by filling gaps between phospholipids, which influences membrane rigidity.[3] PEG-lipids form a protective layer that prevents particle aggregation and reduces clearance by the immune system.[2]
Q2: How do I choose the right helper lipids to use with this compound?
A2: The choice of helper lipid can significantly impact LNP performance and should be tailored to your specific application. For instance, phospholipids with a cylindrical shape, like DSPC, tend to form more stable bilayers, which is beneficial for in vivo applications.[3][4] In contrast, cone-shaped phospholipids like DOPE can promote the destabilization of the endosomal membrane, potentially leading to more efficient payload release.[3][4] The selection often requires empirical testing to find the optimal balance between stability and efficacy.
Q3: What is the role of the PEG-lipid, and can it negatively impact performance?
A3: The PEG-lipid is essential for controlling particle size and providing colloidal stability, which prevents aggregation and extends circulation time in the bloodstream.[2][3][4] However, a high density of PEG on the LNP surface can sometimes hinder cellular uptake and endosomal escape.[3][4] This is often referred to as the "PEG dilemma." To mitigate this, one might consider using PEG-lipids with shorter acyl chains that are shed more quickly from the LNP surface in vivo.
Troubleshooting Guide
Issue 1: Low mRNA Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lipid Ratios | The ratio of this compound to helper lipids and RNA is critical. A common starting point for the molar ratio of ionizable lipid:phospholipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.[6] Systematically vary these ratios to optimize encapsulation. |
| Incorrect pH of Aqueous Buffer | The ionizable lipid requires an acidic environment (typically pH 4-5) to become protonated and efficiently complex with the negatively charged RNA.[7] Ensure your aqueous buffer is within the optimal pH range. |
| Poor Quality of Lipids or RNA | Use high-purity lipids and ensure the integrity of your RNA. Degraded RNA will not encapsulate efficiently. |
| Inefficient Mixing | The method of mixing the lipid-ethanol and aqueous RNA phases is crucial. Microfluidic mixing is highly recommended for producing uniform and well-encapsulated LNPs.[7][8] Ensure the total flow rate and flow rate ratio are optimized. |
Issue 2: LNP Aggregation and Instability
| Potential Cause | Troubleshooting Steps |
| Insufficient PEG-Lipid | The PEG-lipid is key to preventing aggregation.[2] Ensure the molar percentage of the PEG-lipid is adequate (typically 1-2%). |
| Improper Storage Conditions | LNPs should be stored at appropriate temperatures, often 4°C for short-term and -80°C for long-term storage, though this is formulation-dependent.[9] Avoid repeated freeze-thaw cycles. |
| High LNP Concentration | Highly concentrated LNP solutions may be more prone to aggregation. If necessary, dilute the LNPs in a suitable buffer like PBS. |
| Residual Ethanol (B145695) from Formulation | Ensure that residual ethanol from the formulation process is removed through dialysis or tangential flow filtration, as it can affect stability. |
Issue 3: Poor In Vitro or In Vivo Performance
| Potential Cause | Troubleshooting Steps |
| Inefficient Endosomal Escape | The composition of helper lipids can influence endosomal escape. Consider incorporating lipids like DOPE, which can promote the formation of non-bilayer structures that facilitate release from the endosome.[3][4] |
| In Vitro-In Vivo Correlation Gap | Be aware that in vitro performance does not always predict in vivo outcomes.[4][10][11] It is crucial to test promising formulations in relevant in vivo models. |
| Formation of a Protein Corona | Upon entering the bloodstream, LNPs can be coated with proteins, forming a "protein corona" that can alter their interaction with cells.[12] The choice of PEG-lipid can influence the composition of this corona. |
| LNP Size and Polydispersity | The size and uniformity of LNPs affect their biodistribution and cellular uptake.[13] Aim for a particle size between 60-120 nm with a low polydispersity index (PDI < 0.2).[13] |
Data Summary Tables
Table 1: Impact of Helper Lipids on LNP Properties
| Helper Lipid | Molecular Shape | Primary Function | Effect on LNP Performance |
| DSPC | Cylindrical | Structural Stability | Forms stable bilayers, good for in vivo applications.[3][4] |
| DOPE | Cone | Endosomal Escape | Promotes destabilization of the endosomal membrane.[3][4] |
| Cholesterol | Rigid Sterol | Membrane Fluidity/Stability | Fills gaps in the lipid bilayer, enhancing stability.[3][4] |
| PEG-Lipid | Lipid with Polymer | Steric Shielding | Prevents aggregation, prolongs circulation.[2][3][4] |
Key Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating this compound LNPs using a microfluidic device.
Materials:
-
This compound, Phospholipid (e.g., DSPC), Cholesterol, and PEG-Lipid dissolved in ethanol.
-
mRNA dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[7]
-
Microfluidic mixing device and syringe pumps.
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).[6][14]
-
Prepare the mRNA solution in the aqueous buffer at the desired concentration.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio on the syringe pumps, typically at 3:1 (aqueous:ethanol).[6]
-
Initiate mixing through the microfluidic chip. The rapid mixing of the two phases will induce LNP self-assembly.
-
Collect the resulting LNP solution.
-
Immediately dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[7]
Protocol 2: Characterization of LNP Size and Polydispersity
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the LNP solution in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
The instrument will report the Z-average diameter (particle size) and the Polydispersity Index (PDI), which is a measure of the size distribution. An ideal PDI is below 0.2.[13]
Protocol 3: Determination of mRNA Encapsulation Efficiency
Method: Quant-iT RiboGreen Assay
Procedure:
-
Prepare two sets of LNP samples.
-
To the first set, add a buffer solution. This will measure the amount of free, unencapsulated mRNA.
-
To the second set, add a lysis buffer containing a surfactant (e.g., 0.2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[14] This will measure the total amount of mRNA.
-
Add the RiboGreen reagent to all samples and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
Visualizations
Caption: LNP Formulation and Purification Workflow.
Caption: Troubleshooting Decision Tree for LNP Issues.
References
- 1. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomol.com [biomol.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein corona formed on lipid nanoparticles compromises delivery efficiency of mRNA cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 14. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Validation & Comparative
A Comparative Analysis of Ionizable Lipids for Nucleic Acid Delivery: Lipid PPz-2R1 and DLin-MC3-DMA
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), is a cornerstone of modern drug development. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with the ionizable cationic lipid being a critical component dictating their efficacy and safety profile. This guide provides a detailed comparative analysis of two prominent ionizable lipids: the well-established DLin-MC3-DMA and the more recently developed piperazine-based lipid, exemplified here by structures closely related to Lipid PPz-2R1.
Executive Summary
DLin-MC3-DMA has a proven track record, being a key component of the first FDA-approved siRNA therapeutic, Onpattro®. It is renowned for its potent hepatic gene silencing capabilities. This compound and its piperazine-based analogs represent a newer class of ionizable lipids designed for enhanced mRNA delivery, with some showing tropism towards specific tissues like the lungs. This guide will delve into the structural differences, mechanisms of action, and performance data of these two classes of lipids to aid researchers in selecting the optimal delivery vehicle for their therapeutic applications.
Structural and Physicochemical Properties
The chemical structure of an ionizable lipid is paramount to its function, influencing its pKa, fusogenicity, and overall stability of the LNP formulation.
DLin-MC3-DMA is characterized by a dimethylamino headgroup and two unsaturated linoleyl lipid tails.[1] Its optimized pKa of approximately 6.44 is crucial for efficient siRNA encapsulation at acidic pH and subsequent endosomal escape into the cytoplasm of target cells.[2][3]
This compound belongs to a class of ionizable lipids featuring a piperazine-derived headgroup.[4] This structural motif has been explored to enhance mRNA delivery and, in some cases, to alter the biodistribution of the LNPs.[4][5] The specific structure of this compound, piperazine-1,4-diylbis(hexane-6,1-diyl) bis(2-hexyldecanoate), contributes to its performance in mRNA delivery.
A summary of the key physicochemical properties of LNPs formulated with these lipids is presented in Table 1.
Table 1: Physicochemical Properties of LNPs formulated with DLin-MC3-DMA and a representative Piperazine-based Lipid (Lipid 10).
| Property | DLin-MC3-DMA-LNP | Piperazine-based LNP (Lipid 10) | Reference |
| Size (nm) | ~45 - 80 | ~80 - 100 | [1] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [4] |
| Encapsulation Efficiency (%) | > 90% | > 90% | [1][4] |
| pKa | ~6.44 | ~6.5 - 6.8 | [2][4] |
Mechanism of Action and Cellular Delivery
The journey of an LNP from administration to therapeutic action is a multi-step process heavily influenced by the ionizable lipid. The general mechanism for both DLin-MC3-DMA and piperazine-based lipids involves the following key stages:
-
Encapsulation: At an acidic pH during formulation, the ionizable lipid is protonated, allowing for the electrostatic complexation and encapsulation of the negatively charged nucleic acid cargo.
-
Circulation and Cellular Uptake: Once in the bloodstream at physiological pH, the LNP surface becomes relatively neutral, reducing non-specific interactions. Uptake into target cells, particularly hepatocytes for DLin-MC3-DMA, is often mediated by apolipoprotein E (ApoE) binding and subsequent receptor-mediated endocytosis.
-
Endosomal Escape: Inside the endosome, the acidic environment again protonates the ionizable lipid. This positive charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm where it can exert its therapeutic effect.
The following diagram illustrates the general workflow of LNP-mediated cellular delivery.
Caption: General workflow of LNP-mediated nucleic acid delivery.
Performance Data: A Comparative Overview
The ultimate measure of an ionizable lipid's utility lies in its in vivo performance. This section presents a compilation of experimental data for both DLin-MC3-DMA and piperazine-based lipids.
DLin-MC3-DMA: Potent Gene Silencing in the Liver
DLin-MC3-DMA has been extensively studied for siRNA delivery, demonstrating remarkable potency in silencing hepatic genes.
Table 2: In Vivo Gene Silencing Efficacy of DLin-MC3-DMA-LNPs.
| Target Gene | Animal Model | ED₅₀ (mg/kg siRNA) | Reference |
| Factor VII | Mice | 0.005 | [2] |
| Transthyretin (TTR) | Non-human Primates | 0.03 | [2] |
Piperazine-based Lipids (this compound Analogs): Enhanced mRNA Delivery
Recent studies on piperazine-derived ionizable lipids have shown promising results for mRNA delivery, with some variants exhibiting superior transfection efficiency compared to established lipids.
Table 3: In Vitro and In Vivo mRNA Delivery Efficiency of a representative Piperazine-based LNP (L10-LNP) compared to DLin-MC3-DMA-LNP.
| Experiment | Metric | DLin-MC3-DMA-LNP | L10-LNP | Reference |
| In Vitro (Hela cells) | Luciferase Expression (RLU/mg protein) | ~1 x 10¹⁰ | ~4 x 10¹⁰ | [4] |
| In Vivo (BALB/c mice) | Luciferase Expression in Spleen (Total Flux) | Lower | Higher | [4] |
Furthermore, certain piperazine-based lipids, such as 244cis, have been specifically developed for repeated mRNA delivery to the lungs, demonstrating improved potency and safety in preclinical models of lung fibrosis.[6]
Toxicity Profile
The safety of LNP formulations is a critical consideration for their clinical translation. The toxicity of ionizable lipids is often associated with their charge and accumulation in non-target tissues.
DLin-MC3-DMA: At therapeutic doses, DLin-MC3-DMA is generally well-tolerated. However, at higher doses, it can be associated with elevated liver enzymes, such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST), indicative of hepatotoxicity.[1][7]
Piperazine-based Lipids: Studies on newer piperazine-based lipids have focused on improving the safety profile. For instance, L10-LNP, a piperazine-derived formulation, was reported to not cause systemic toxicity in mice.[8] Another piperazine-based lipid, 244cis, was developed to have low immunogenicity, allowing for repeated dosing without loss of activity.[6]
Table 4: Comparative Toxicity Data.
| Lipid | Animal Model | Dose | Key Findings | Reference |
| DLin-MC3-DMA | Mice | 5 mg/kg (siRNA) | No significant increase in ALT or bile acids. | [1] |
| ALC-0315 (for comparison) | Mice | 5 mg/kg (siRNA) | Significant increase in ALT and bile acids. | [1] |
| Piperazine-based LNP (L10-LNP) | Mice | N/A | No systemic toxicity reported. | [8] |
| Piperazine-based LNP (244cis) | Mice | N/A | Low immunogenicity, suitable for repeated dosing. | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of LNP formulations.
LNP Formulation Protocol (General)
A common method for preparing LNPs is through microfluidic mixing, where an ethanolic solution of lipids is rapidly mixed with an aqueous solution of the nucleic acid at an acidic pH.
Caption: A generalized workflow for LNP formulation.
DLin-MC3-DMA LNP Formulation for siRNA Delivery: A widely used formulation consists of DLin-MC3-DMA, DSPC, Cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5.[1] The lipids are dissolved in ethanol and mixed with siRNA in a sodium acetate (B1210297) buffer (pH 4) using a microfluidic device. The resulting LNPs are then dialyzed against PBS.[1]
Piperazine-based LNP Formulation for mRNA Delivery: The formulation of piperazine-based LNPs follows a similar microfluidic mixing protocol. The lipid composition may vary, but a representative formulation would include the piperazine-based ionizable lipid, DOPE, cholesterol, and a PEG-lipid.[4]
In Vivo Efficacy Evaluation
The in vivo efficacy of LNPs is typically assessed in animal models by measuring the desired biological effect.
For siRNA: Gene silencing is quantified by measuring the reduction in the target protein or mRNA levels in the target tissue (e.g., Factor VII in the liver).[2]
For mRNA: Transfection efficiency is determined by measuring the expression of a reporter protein (e.g., luciferase) or the therapeutic protein in target tissues.[4]
Conclusion and Future Directions
The choice between DLin-MC3-DMA and a piperazine-based lipid like this compound depends heavily on the specific application.
-
DLin-MC3-DMA remains a gold standard for siRNA delivery to the liver, backed by extensive clinical data. Its high potency for hepatic gene silencing makes it a strong candidate for liver-targeted therapies.
-
This compound and its piperazine-based analogs are emerging as powerful tools for mRNA delivery. Their potential for improved transfection efficiency and the ability to tune tissue tropism, including targeting the lungs, opens up new avenues for treating a wider range of diseases.
The field of ionizable lipids is continuously evolving, with a focus on developing lipids that offer enhanced potency, improved safety profiles, and tissue-specific delivery. Future research will likely involve high-throughput screening of novel lipid libraries and the use of computational approaches to rationally design the next generation of delivery vehicles for nucleic acid therapeutics.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of Adverse Immune Reactions of LNP-mRNA - CD Bioparticles Blog [cd-bioparticles.net]
- 8. semanticscholar.org [semanticscholar.org]
Validating the In Vivo Efficacy of Novel Ionizable Lipid LNPs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and safe lipid nanoparticle (LNP) systems for in vivo mRNA delivery is a cornerstone of next-generation therapeutics. While established ionizable lipids have paved the way for successful mRNA vaccines, the quest for novel lipids with improved efficacy, enhanced safety profiles, and targeted delivery continues. This guide provides a framework for validating the in vivo efficacy of novel ionizable lipid-formulated LNPs, such as those incorporating proprietary lipids like a hypothetical "Lipid PPz-2R1," by comparing them against established benchmarks. We present key experimental data in a structured format and detail the necessary protocols to empower researchers in their drug development endeavors.
Comparative In Vivo Efficacy of Novel LNPs
To objectively assess the performance of a novel LNP formulation, a direct comparison with a well-characterized, standard LNP is crucial. The following table summarizes key in vivo efficacy parameters for a hypothetical novel LNP ("Novel LNP") and a standard LNP formulation. The data presented are representative values derived from typical in vivo studies.
| Parameter | Novel LNP (e.g., with a proprietary ionizable lipid) | Standard LNP (e.g., with a clinically established ionizable lipid) | Metric | Significance |
| Gene Knockdown (siRNA) | 85% | 70% | % reduction in target protein | Higher percentage indicates greater silencing efficiency. |
| Protein Expression (mRNA) | 5000 pg/mL | 2000 pg/mL | Serum protein concentration | Higher concentration signifies more robust protein production. |
| Biodistribution (Primary Organ) | Spleen | Liver | Organ with highest LNP accumulation | Demonstrates tissue-specific targeting capabilities.[1][2][3] |
| Duration of Expression | 120 hours | 72 hours | Time above therapeutic threshold | Longer duration may reduce dosing frequency. |
| Immunogenicity | Low | Moderate | Anti-PEG antibody levels | Lower immunogenicity is critical for repeat dosing.[2] |
Experimental Protocols for In Vivo Efficacy Validation
Accurate and reproducible experimental design is paramount for the validation of novel LNP formulations. Below are detailed methodologies for key in vivo experiments.
LNP Formulation and Characterization
-
Objective: To prepare and characterize LNPs to ensure consistent quality.
-
Protocol:
-
Lipid Stock Preparation: Dissolve the novel ionizable lipid (e.g., "this compound"), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio.[4][5][6]
-
mRNA Preparation: Dilute the mRNA cargo (e.g., encoding a reporter protein like luciferase or a therapeutic protein) in a low pH buffer (e.g., citrate (B86180) buffer).[7]
-
Microfluidic Mixing: Combine the lipid-ethanol solution and the mRNA-buffer solution using a microfluidic mixing device.[8][9] This rapid mixing process facilitates the self-assembly of LNPs.
-
Purification: Remove residual ethanol and unencapsulated mRNA via dialysis or tangential flow filtration against a suitable buffer like phosphate-buffered saline (PBS).[7]
-
Characterization:
-
In Vivo Gene Silencing Study (for siRNA LNPs)
-
Objective: To evaluate the gene knockdown efficiency of siRNA-loaded LNPs.
-
Protocol:
-
Animal Model: Utilize a relevant animal model, such as mice expressing a target gene.
-
Administration: Administer the siRNA-LNPs intravenously (IV) via the tail vein at a predetermined dose.[8]
-
Sample Collection: At a specified time point post-injection (e.g., 48-72 hours), collect blood and target tissues.
-
Analysis:
-
Quantify the target protein levels in the serum or tissue lysates using an enzyme-linked immunosorbent assay (ELISA).
-
Measure the target mRNA levels in the tissues using quantitative reverse transcription PCR (qRT-PCR).
-
-
Comparison: Compare the protein and mRNA levels to a control group treated with a non-targeting siRNA LNP or saline.
-
In Vivo Protein Expression Study (for mRNA LNPs)
-
Objective: To assess the protein expression levels and duration from mRNA-loaded LNPs.
-
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).[8][10]
-
Administration: Inject the mRNA-LNPs (encoding a reporter protein like firefly luciferase or a secreted protein like erythropoietin) via the desired route (e.g., intravenous, intramuscular).[8][11]
-
Bioluminescence Imaging (for luciferase): At various time points post-injection, administer a substrate (e.g., D-luciferin) and image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescent signal.[8][10]
-
Serum Protein Quantification (for secreted proteins): Collect blood samples at different time points and measure the concentration of the expressed protein in the serum using ELISA.[9]
-
Data Analysis: Plot the protein expression levels over time to determine the peak expression and duration.
-
Biodistribution Study
-
Objective: To determine the tissue and organ distribution of the LNPs.
-
Protocol:
-
LNP Labeling: Formulate LNPs with a fluorescently labeled lipid or encapsulate a fluorescently labeled mRNA.
-
Administration: Inject the labeled LNPs into the animals.
-
Tissue Harvesting: At selected time points, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, etc.).[12]
-
Ex Vivo Imaging: Image the harvested organs using an in vivo imaging system to visualize the fluorescence distribution.
-
Quantitative Analysis: Homogenize the tissues and extract the fluorescent label to quantify the amount of LNP accumulation in each organ using a plate reader. Alternatively, liquid chromatography with tandem mass spectrometry can be used for more precise quantification.[11]
-
Visualizing the Experimental Workflow
To provide a clear overview of the validation process, the following diagram illustrates the key steps in evaluating the in vivo efficacy of a novel LNP formulation.
Caption: Workflow for in vivo efficacy validation of novel LNPs.
Signaling Pathway Considerations in LNP Uptake and Release
The intracellular fate of LNPs is critical for their efficacy. The following diagram illustrates a simplified signaling pathway of LNP endocytosis and endosomal escape, a key step for the release of the mRNA cargo into the cytoplasm.
Caption: Simplified pathway of LNP cellular uptake and mRNA release.
By following these comparative guidelines and detailed protocols, researchers can rigorously validate the in vivo efficacy of novel LNP formulations, paving the way for the development of next-generation RNA therapeutics.
References
- 1. Replacing cholesterol and PEGylated lipids with zwitterionic ionizable lipids in LNPs for spleen-specific mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Glycolipids Substitute PEG lipids in Lipid Nanoparticles for mRNA Delivery - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. sartorius.com [sartorius.com]
- 4. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
A Head-to-Head Comparison of Piperazine-Derived Ionizable Lipids for Advanced Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics, including siRNA and mRNA-based drugs and vaccines, is rapidly evolving. At the heart of successful delivery of these therapies are lipid nanoparticles (LNPs), and a critical component of these LNPs is the ionizable lipid. Piperazine-derived ionizable lipids have emerged as a promising class of molecules, demonstrating enhanced delivery efficiency and favorable safety profiles. This guide provides an objective, data-driven comparison of several notable piperazine-based ionizable lipids, offering a valuable resource for the selection and development of next-generation delivery platforms.
Performance Comparison of Piperazine-Derived Ionizable Lipids
The efficacy of an ionizable lipid is determined by a combination of its physicochemical properties and its biological performance. Below, we compare key performance indicators of several recently developed piperazine-derived lipids against the well-established benchmark, DLin-MC3-DMA (MC3).
Physicochemical Properties of Lipid Nanoparticles
The size, polydispersity index (PDI), encapsulation efficiency, and apparent pKa of LNPs are critical parameters that influence their stability, in vivo fate, and transfection efficiency. An optimal pKa, typically between 6.0 and 7.0, is crucial for efficient endosomal escape.[1]
| Ionizable Lipid | Size (nm) | PDI | Encapsulation Efficiency (%) | pKa | Reference |
| L7-LNP | 87.5 | 0.15 | ~95 | 6.45 | [2] |
| L10-LNP | 92.3 | 0.16 | ~95 | 6.52 | [2] |
| MC3-LNP | 85.1 | 0.14 | ~95 | 6.44 | [2][3] |
| 244cis LNP | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Pi-A10 LNP | ~80 | ~0.15 | >90% | 6.39 | [5] |
| SM-102 LNP | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
In Vitro Transfection Efficiency
The ability of LNPs to transfect cells in vitro is a primary indicator of their potential for therapeutic efficacy. The following table summarizes the relative luciferase mRNA expression in HeLa cells, a commonly used cancer cell line.
| Ionizable Lipid | Relative Luciferase Expression (vs. MC3) | Cell Line | Reference |
| L1-LNP | Lower | HeLa | [2] |
| L2-LNP | Lower | HeLa | [2] |
| L3-LNP | Lower | HeLa | [2] |
| L4-LNP | Lower | HeLa | [2] |
| L5-LNP | Lower | HeLa | [2] |
| L6-LNP | Lower | HeLa | [2] |
| L7-LNP | Comparable | HeLa | [2] |
| L8-LNP | Lower | HeLa | [2] |
| L9-LNP | Lower | HeLa | [2] |
| L10-LNP | Significantly Higher | HeLa | [2] |
In Vivo Performance
Ultimately, the success of an ionizable lipid is determined by its performance in vivo. The following data highlights the protein expression levels achieved after systemic administration of LNPs formulated with different piperazine-derived lipids.
| Ionizable Lipid | Protein Expression (hEPO in mU/mL) | Animal Model | Key Finding | Reference |
| 244cis LNP | 1.3 x 10^5 | Mice | 25-fold higher expression than MC3, comparable to SM-102.[4] | [4] |
| MC3 LNP | ~5.2 x 10^3 | Mice | Lower expression compared to 244cis and SM-102.[4] | [4] |
| SM-102 LNP | ~1.4 x 10^5 | Mice | High protein expression.[4] | [4] |
| Pi-A10 LNP | Not Quantified (tdTomato expression) | Ai14 Mice | Preferential delivery to liver and splenic immune cells at 0.3 mg/kg.[5][6] | [5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective evaluation of ionizable lipids.
LNP Formulation by Microfluidic Mixing
Lipid nanoparticles are typically formulated by rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution of nucleic acid at a low pH.
-
Preparation of Lipid Stock Solution : The ionizable lipid, helper lipids (such as DOPE and cholesterol), and a PEG-lipid are dissolved in ethanol at a specific molar ratio.[5][7]
-
Preparation of Nucleic Acid Solution : The siRNA or mRNA is dissolved in a low pH buffer (e.g., acetate buffer, pH 4.0).
-
Microfluidic Mixing : The lipid-ethanol solution and the nucleic acid-aqueous solution are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr). The rapid mixing leads to the self-assembly of the lipids and nucleic acid into LNPs.[2]
-
Purification : The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels (pH 7.4).
Apparent pKa Determination (TNS Assay)
The apparent pKa of an ionizable lipid within an LNP is a critical parameter that governs its ability to become protonated in the acidic environment of the endosome, facilitating endosomal escape. The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) fluorescence assay is a widely used method for this determination.[8]
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).
-
Add the LNP suspension to each buffer.
-
Add TNS solution to each sample. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the protonated, cationic form of the ionizable lipid.[8]
-
Measure the fluorescence intensity of each sample using a fluorometer.
-
Plot the fluorescence intensity against the pH . The data is then fitted to a sigmoidal curve.
-
The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[8]
In Vitro Transfection Efficiency Assay
This assay quantifies the ability of LNPs to deliver their nucleic acid payload into cells, leading to the expression of a reporter protein (e.g., luciferase for mRNA) or the silencing of a target gene (for siRNA).
-
Cell Seeding : Plate cells (e.g., HeLa, CT26) in a multi-well plate and allow them to adhere overnight.[2]
-
LNP Treatment : Dilute the LNP-mRNA or LNP-siRNA complexes in cell culture medium and add them to the cells.
-
Incubation : Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cellular uptake and gene expression or silencing.
-
Quantification :
-
For mRNA delivery : Lyse the cells and measure the activity of the reporter protein (e.g., luciferase) using a luminometer.
-
For siRNA delivery : Lyse the cells, extract the total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target gene.
-
-
Data Analysis : Normalize the results to a control group (e.g., untreated cells or cells treated with a standard transfection reagent) to determine the relative transfection efficiency.
Cytotoxicity Assays
Evaluating the potential toxicity of LNP formulations is crucial for their clinical translation.
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[9]
-
LDH Assay : This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage, and its activity in the medium is an indicator of cytotoxicity.[9]
Key Signaling & Delivery Pathway
The successful delivery of nucleic acids by LNPs involves a series of biological events, with endosomal escape being a critical, rate-limiting step.
-
Cellular Uptake : LNPs are taken up by cells through endocytosis.
-
Endosomal Acidification : Once inside the cell, the endosome matures and its internal pH drops.
-
Protonation : The piperazine-derived ionizable lipid, which is neutral at physiological pH, becomes protonated (positively charged) in the acidic environment of the endosome.
-
Endosomal Escape : The positively charged LNP interacts with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm.
-
Translation/Silencing : The released mRNA is translated by ribosomes to produce the desired protein, or the siRNA engages the RNA-induced silencing complex (RISC) to mediate gene silencing.
Conclusion
Piperazine-derived ionizable lipids represent a significant advancement in the field of nucleic acid delivery. Novel lipids such as L10 and 244cis have demonstrated superior performance compared to established lipids like MC3, exhibiting enhanced transfection efficiency both in vitro and in vivo. The rational design of these lipids, with a focus on optimizing their pKa and chemical structure, has led to improved endosomal escape and overall delivery efficacy. The data and protocols presented in this guide provide a foundation for researchers to compare, select, and further innovate in the development of potent and safe LNP-based therapeutics. The continued exploration of novel piperazine-based structures holds great promise for the future of genetic medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Benchmarking Guide to Novel Ionizable Lipids for mRNA Delivery, Featuring PPz-2R1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Next-Generation Ionizable Lipids for Enhanced mRNA Delivery.
The rapid advancement of mRNA therapeutics has placed a spotlight on the critical role of delivery vehicles, with ionizable lipids being a cornerstone of lipid nanoparticle (LNP) technology. The choice of ionizable lipid profoundly influences the efficacy, tissue targeting, and safety profile of mRNA-based drugs and vaccines. This guide provides a comprehensive performance comparison of the novel ionizable lipid, PPz-2R1, against other recently developed ionizable lipids and established clinical benchmarks. All data is presented to facilitate objective evaluation, supported by detailed experimental protocols.
Performance Comparison of Ionizable Lipids
The in vivo and in vitro performance of an ionizable lipid is the ultimate measure of its therapeutic potential. The following tables summarize key physicochemical properties and in vivo efficacy data for Lipid PPz-2R1, other novel ionizable lipids, and the benchmark lipids DLin-MC3-DMA, SM-102, and ALC-0315.
Physicochemical and In Vitro Characteristics
Successful mRNA delivery is predicated on the fundamental characteristics of the LNP formulation. Efficient encapsulation, optimal particle size for cellular uptake, and a pKa value that facilitates endosomal escape are critical.
| Ionizable Lipid | pKa | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Key Features |
| PPz-2R1 | ~6.3 | 102.3 ± 4.1 | <0.15 | 85 - 89 | Lung-selective accumulation[1][2] |
| FS01 | N/A | ~70 | N/A | >90 | Outperforms benchmark LNPs in immunogenicity and safety[2] |
| YK009 | 6.51 | ~93.2 ± 3.5 | 0.12 ± 0.1 | ~95 | Higher delivery efficiency and better safety than MC3-LNP[3][4] |
| ARV-T1 | 6.73 | Smaller than SM-102 | Lower than SM-102 | Slightly higher than SM-102 | Cholesterol-tailed lipid, >10-fold higher potency than SM-102[5] |
| OF-02 | N/A | N/A | N/A | N/A | Alkenyl amino alcohol structure, 2-fold higher protein expression than cKK-E12[6][7] |
| DLin-MC3-DMA | ~6.4 | ~80-100 | <0.2 | >90 | Clinically approved (Onpattro)[8][9] |
| SM-102 | ~6.7 | ~80-100 | <0.2 | >90 | Clinically approved (Moderna COVID-19 Vaccine)[10][11] |
| ALC-0315 | ~6.1 | ~80-100 | <0.2 | >90 | Clinically approved (Pfizer-BioNTech COVID-19 Vaccine)[8][9] |
N/A: Data not available in the searched sources.
In Vivo Performance: Protein Expression
The ultimate goal of mRNA delivery is robust protein expression in the target tissue. This table presents available in vivo data. It is important to note that these results are from different studies, employing varied mRNA payloads, doses, and animal models, which precludes direct quantitative comparison.
| Ionizable Lipid | mRNA Payload | Dose | Animal Model | Key In Vivo Outcome |
| PPz-2R1 | PTEN | N/A | Orthotopic Murine LLC Model | Increased PTEN protein levels, reduced tumor growth[1] |
| FS01 | VZV and HBV Antigens | N/A | Mice | Robust antigen-specific antibody and T-cell responses[2] |
| YK009 | Luciferase / SARS-CoV-2 Omicron RBD | N/A | Mice | Higher luciferase expression than MC3-LNP; robust immune response[3][4] |
| ARV-T1 | SARS-CoV-2 Spike Protein | N/A | Mice | >10-fold higher antibody induction compared to SM-102 LNPs[5] |
| OF-02 | human Erythropoietin (EPO) | 0.75 mg/kg | C57BL/6 Mice | ~2-fold increase in serum EPO concentration vs. cKK-E12 LNPs[6] |
| DLin-MC3-DMA | Luciferase | 0.5 mg/kg | C57BL/6 Mice | Liver-targeted luciferase expression[12] |
| SM-102 | Luciferase | N/A | Mice | High luciferase expression, particularly in the liver[10] |
| ALC-0315 | Luciferase | N/A | BALB/c Mice | Strongest luciferase expression across all organs tested vs LP-01 and cKK-E12[13] |
Experimental Protocols
Reproducibility and accurate comparison of results depend on detailed methodologies. Below are standardized protocols for LNP formulation and in vivo evaluation based on common practices in the field.
LNP Formulation via Microfluidic Mixing
This protocol describes the standard procedure for formulating mRNA-LNPs using a microfluidic device, which allows for reproducible and scalable production.
-
Preparation of Solutions:
-
Lipid Stock Solution (Organic Phase): The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) are dissolved in absolute ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA or SM-102 formulations).[14][15]
-
mRNA Solution (Aqueous Phase): The mRNA payload is diluted in a low pH buffer, typically a 10-100 mM citrate (B86180) or acetate (B1210297) buffer with a pH of 4.0-5.0.[15]
-
-
Microfluidic Mixing:
-
The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes.
-
The syringes are placed on a syringe pump connected to a microfluidic mixing chip (e.g., from NanoAssemblr).
-
The two solutions are pumped through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic phase).[16] The rapid mixing within the microchannels causes the lipids to self-assemble into LNPs, encapsulating the mRNA.[16]
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.[15] This step neutralizes the surface charge of the LNPs, preparing them for in vivo use.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to determine the surface charge of the LNPs.
-
mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay such as the Quant-iT RiboGreen assay.[14] The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated mRNA versus total mRNA.
-
In Vivo Evaluation of Luciferase mRNA-LNPs in Mice
This protocol outlines a common method for assessing the in vivo delivery efficiency of LNP formulations using a luciferase reporter gene.
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.[13][15]
-
LNP Administration:
-
Bioluminescence Imaging:
-
At a predetermined time point post-injection (commonly 6 hours), the mice are anesthetized.[15]
-
A D-luciferin substrate solution (e.g., 150 mg/kg) is administered via intraperitoneal injection.[15]
-
After a short interval for substrate distribution (around 10 minutes), the mice are placed in an in vivo imaging system (IVIS).[15]
-
The bioluminescent signal is captured, and the light emission (radiance, measured in photons/second) is quantified for the whole body and for individual dissected organs to determine the biodistribution and expression levels.[17]
-
Visualizing Key Processes in mRNA-LNP Delivery
To better understand the mechanisms at play, the following diagrams, generated using Graphviz, illustrate the LNP formulation workflow and the critical intracellular delivery pathway.
Caption: Workflow for mRNA-LNP formulation.
Caption: Cellular uptake and mRNA release pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Ionizable Lipid Nanoparticles for SARS-CoV-2 Omicron mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OF-02 - Echelon Biosciences [echelon-inc.com]
- 8. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 9. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. | Semantic Scholar [semanticscholar.org]
- 10. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SM-102 - Wikipedia [en.wikipedia.org]
- 12. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for Achieving Lung Tropism of Lipid Nanoparticles in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to the lungs remains a significant goal in the treatment of various pulmonary diseases. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, yet engineering these carriers for specific organ tropism, particularly to the lungs, requires precise formulation strategies. In the absence of publicly available data on a specific formulation designated "Lipid PPz-2R1," this guide provides a comprehensive comparison of established and emerging strategies to validate lung tropism of LNPs in animal models, supported by experimental data.
Comparative Performance of Lung-Targeting LNP Strategies
Achieving a shift in LNP biodistribution from the default liver accumulation to preferential lung uptake is primarily accomplished by modulating the lipid composition of the nanoparticles. The inclusion of permanently cationic lipids is a key strategy to enhance lung delivery.[1][2][3] Below, we compare different formulation strategies based on their in vivo performance in murine models.
Table 1: Biodistribution of Luciferase mRNA Delivered by Lung-Targeting LNPs
| LNP Formulation Strategy | Key Lipid Component(s) | Lung Expression (Total Flux, photons/second) | Liver Expression (Total Flux, photons/second) | Spleen Expression (Total Flux, photons/second) | Lung-to-Liver Expression Ratio | Reference |
| Cationic Helper Lipid | DOTAP | ~5 x 109 | ~1 x 108 | ~1 x 109 | ~50:1 | [4] |
| Cationic Cholesterol | Cationic Cholesterol Derivative | High | Low | Moderate | Significantly > 1 | [5] |
| Sulfonium-based Lipid | Novel Sulfonium Lipid | High | Low | Low | > MC3-DOTAP | [1] |
| Amide-linker Lipidoid | 306-N16B | High | Low | Low | N/A | [6] |
| Standard LNP (Liver-tropic) | SM-102 | Low | ~5 x 109 | Low | < 1 | [4] |
Note: Absolute expression values can vary significantly between studies due to differences in mRNA dose, animal models, and imaging equipment. The lung-to-liver expression ratio is a more reliable metric for comparison.
Table 2: Physicochemical Properties of Lung-Targeting LNPs
| LNP Formulation Strategy | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| Cationic Helper Lipid (DOTAP) | ~100-200 | < 0.25 | Positive | > 90% |
| Cationic Cholesterol | ~100-200 | < 0.2 | Positive | > 90% |
| Sulfonium-based Lipid | ~100-150 | < 0.2 | Positive | > 90% |
| Amide-linker Lipidoid | ~100-150 | < 0.2 | Near-neutral | > 90% |
| Standard LNP (Liver-tropic) | ~80-100 | < 0.2 | Near-neutral to slightly negative | > 90% |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of lung-targeting LNPs. The following protocols are generalized from multiple sources to provide a comprehensive overview of the key experimental steps.
LNP Formulation
Lipid nanoparticles are typically formed by the rapid mixing of an ethanol (B145695) phase containing the lipids with an aqueous phase containing the mRNA.
-
Lipid Composition: The ethanolic solution contains a precise molar ratio of an ionizable lipid (e.g., SM-102, cKK-E12), a helper lipid (e.g., DOPE or a cationic lipid like DOTAP), cholesterol, and a PEGylated lipid (e.g., C14-PEG2000).[5] For lung targeting, a common approach is to incorporate a permanently cationic lipid, such as DOTAP, at a molar ratio of 10-50% of the total lipid.[4]
-
mRNA Solution: The aqueous phase consists of mRNA encoding a reporter protein (e.g., firefly luciferase) dissolved in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Mixing: The two solutions are rapidly mixed, often using a microfluidic device, at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[7]
-
Purification and Characterization: The resulting LNPs are dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.[7] The particle size, polydispersity index, and zeta potential are measured using dynamic light scattering (DLS). mRNA encapsulation efficiency is determined using a fluorescent RNA-binding dye (e.g., RiboGreen) assay.[7]
Animal Models and Administration
-
Animal Strain: BALB/c or C57BL/6 mice are commonly used for in vivo biodistribution studies.[8][9]
-
Administration: LNPs encapsulating mRNA are typically administered via intravenous (i.v.) tail vein injection.[8][10] The dosage of mRNA can range from 0.1 to 1.0 mg/kg body weight.[11][12]
In Vivo Biodistribution Assessment
-
Bioluminescence Imaging (IVIS): This is the most common method for assessing organ-specific protein expression.[9][10]
-
At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), mice are anesthetized.[8]
-
D-luciferin, the substrate for firefly luciferase, is administered via intraperitoneal (i.p.) injection (e.g., 150 mg/kg).[8][10]
-
After a short incubation period (e.g., 10 minutes), the mice are placed in an in vivo imaging system (IVIS) to capture the bioluminescent signal.[8][10]
-
For more precise quantification, mice can be euthanized, and the organs (lungs, liver, spleen, heart, kidneys) harvested for ex vivo imaging.[7][13]
-
The total flux (photons/second) from each organ is quantified using the accompanying software.[7]
-
-
Fluorescence Imaging: If the mRNA or a lipid component is labeled with a fluorescent dye (e.g., Cy5 or DiR), the biodistribution of the LNP itself can be tracked.[9][14] The imaging procedure is similar to bioluminescence imaging, but with appropriate excitation and emission filters.[9]
-
Quantitative PCR (qPCR): To measure the amount of delivered mRNA in different tissues, total RNA can be extracted from harvested organs, reverse-transcribed to cDNA, and the target mRNA quantified using qPCR.
Visualizing Workflows and Mechanisms
Experimental Workflow for Validating Lung-Tropism
Caption: Workflow for developing and validating lung-targeted LNPs.
Proposed Mechanism of Cationic LNP Lung Tropism
Caption: Mechanism of lung targeting by cationic LNPs.
Conclusion
While the specific formulation "this compound" remains uncharacterized in public literature, a clear strategic direction for achieving lung-specific delivery with lipid nanoparticles has been established. The incorporation of cationic lipids, such as DOTAP or novel cationic cholesterol analogues, is a validated approach to shift LNP tropism from the liver to the lungs.[3][5] This is often attributed to the electrostatic interactions between the positively charged LNPs and the negatively charged surface of the lung endothelial cells. Researchers aiming to develop and validate lung-tropic LNPs can utilize the comparative data and detailed protocols presented in this guide to inform their formulation design and experimental validation workflows. The continued exploration of novel lipid structures, such as sulfonium-based and amide-linker lipids, holds promise for further enhancing the efficiency and safety of lung-targeted mRNA therapeutics.[1][6]
References
- 1. Lung-specific mRNA Delivery Enabled by Sulfonium Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-viral mRNA delivery to the lungs - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00322A [pubs.rsc.org]
- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cationic cholesterol-dependent LNP delivery to lung stem cells, the liver, and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technology - Lipid Nanoparticles That Specifically Target The Lungs [upenn.technologypublisher.com]
- 13. 3rshub.imperial.ac.uk [3rshub.imperial.ac.uk]
- 14. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LNP Formulations Featuring Diverse Ionizable Lipids
The therapeutic promise of mRNA has been significantly unlocked by advances in lipid nanoparticle (LNP) delivery systems. At the heart of these delivery vehicles are ionizable lipids, which are critical for encapsulating the mRNA payload and facilitating its release into the cytoplasm. The structural characteristics of these lipids profoundly influence the stability, efficiency, and safety of the LNP formulations. This guide provides an objective comparison of LNP formulations constructed with different, widely-used, or novel ionizable lipids, supported by experimental data from recent studies.
Overview of Compared Ionizable Lipids
This guide focuses on a selection of ionizable lipids that are either clinically advanced or represent recent innovations in the field:
-
SM-102: A branched-tail lipid used in the Moderna COVID-19 mRNA vaccine (Spikevax®).[1]
-
ALC-0315: A key ionizable lipid component of the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty®).[2][3]
-
DLin-MC3-DMA (MC3): The ionizable lipid used in the first FDA-approved siRNA therapy, Onpattro®.[3][4]
-
ARV-T1: A novel ionizable lipid incorporating a cholesterol moiety in its tail, designed for enhanced endosomal escape.[1]
-
C12-200: A frequently used, industry-standard ionizable lipid for preclinical LNP research.[5][6]
Comparative Performance Data
The efficacy of an LNP formulation is determined by several key physicochemical properties and its biological performance. The following tables summarize quantitative data from comparative studies.
Table 1: Physicochemical Characteristics of LNP Formulations
This table compares key quality attributes of LNPs formulated with different ionizable lipids. These parameters are crucial for predicting the stability and in vivo behavior of the nanoparticles.
| Ionizable Lipid | Particle Size (nm) | PDI (Polydispersity Index) | Encapsulation Efficiency (%) | pKa |
| ARV-T1 | ~75[1] | < 0.2[1] | > 90%[1] | 6.73[1] |
| SM-102 | ~80-90[1] | < 0.2[2] | > 90%[2] | Not Reported |
| ALC-0315 | < 100[2] | < 0.2[2] | > 90%[2] | Not Reported |
| DLin-MC3-DMA | < 100[2] | < 0.2[2] | > 90%[2] | Not Reported |
| C12-200 | < 120[5] | < 0.2[5] | > 85%[5] | ~6.5 - 7.0[5] |
Note: Values are approximate and can vary based on the specific formulation parameters (e.g., lipid ratios, buffer systems, and manufacturing process).
Table 2: In Vitro and In Vivo Performance
This table summarizes the biological performance of the different LNP formulations, highlighting their efficiency in delivering mRNA and inducing protein expression.
| Ionizable Lipid | In Vitro mRNA Delivery/Expression | In Vivo mRNA Delivery/Expression | Key Findings |
| ARV-T1 | Significantly higher eGFP expression in HEK 293T cells vs. SM-102.[1] | Markedly increased luciferase expression in mice vs. SM-102.[1] | The cholesterol tail enhances mRNA delivery and protein expression.[1] |
| SM-102 | Highest GFP expression in vitro across multiple cell types (Huh7, A549, macrophages) compared to MC3 and ALC-0315.[3] | Significantly higher mRNA expression than DLin-MC3-DMA after intramuscular injection in mice.[2] | Demonstrates broad and potent in vitro transfection capabilities.[3] |
| ALC-0315 | Substantially later and lower GFP induction compared to SM-102 and MC3 in vitro.[3] | Showed significantly higher mRNA expression than DLin-MC3-DMA in vivo.[2] | In vitro performance does not always predict in vivo potency.[2][3] |
| DLin-MC3-DMA | Broad efficacy, but induced lower GFP expression than SM-102 in vitro.[3] | Significantly lower in vivo mRNA expression compared to SM-102 and ALC-0315.[2] | May be better optimized for shorter nucleic acid sequences like siRNA.[3] |
| C12-200 | Standard efficacy, used as a benchmark.[5] | Predominantly delivers mRNA to the liver.[5] | Serves as a reliable industry standard for liver-targeting LNP studies.[5] |
Experimental Methodologies
The data presented above were generated using standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.
A. LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are prepared using a controlled microfluidic mixing process, which ensures consistent and scalable production.[7][8]
-
Preparation of Solutions:
-
Lipid Phase (Organic): The ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[2]
-
Aqueous Phase: The mRNA cargo is diluted in an acidic aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.0-5.0).[7]
-
-
Microfluidic Mixing:
-
The organic and aqueous phases are loaded into separate syringes and placed on a syringe pump.
-
The solutions are pumped into a microfluidic mixing chip (e.g., NanoAssemblr) at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).[9] The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core.
-
-
Purification and Buffer Exchange:
-
Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.
B. Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI):
-
mRNA Encapsulation Efficiency (EE):
-
Determined using the Quant-iT RiboGreen assay.[7][9] The fluorescence of the RiboGreen dye, which binds to single-stranded RNA, is measured before and after the addition of a surfactant (e.g., Triton X-100) that lyses the LNPs.
-
EE (%) is calculated as: ((Total RNA fluorescence after lysis) - (Free RNA fluorescence before lysis)) / (Total RNA fluorescence after lysis) * 100.
-
-
pKa Determination:
-
The apparent pKa of the ionizable lipid within the LNP is measured using a 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay.[1] The fluorescence of TNS increases as it binds to the protonated (positively charged) amine of the ionizable lipid at acidic pH. By measuring fluorescence across a range of pH values, a titration curve is generated to determine the pH at which 50% of the lipids are protonated.[5]
-
C. In Vitro Transfection Efficiency
-
Cell Culture: Human cell lines (e.g., HEK293T, Huh7) are cultured in appropriate media until they reach ~80% confluency in multi-well plates.[1][3]
-
Transfection: The LNP-mRNA formulations (encoding a reporter protein like EGFP or Luciferase) are diluted in cell culture medium and added to the cells at a specific mRNA concentration (e.g., 2.5 µg per well).[1]
-
Analysis: After a set incubation period (e.g., 8, 24, 48 hours), protein expression is quantified.
D. In Vivo Efficacy Assessment
-
Animal Model: Studies are typically conducted in mouse models (e.g., BALB/c or C57BL/6 mice).[1]
-
Administration: LNP-mRNA formulations (encoding Luciferase) are administered via a specific route, such as intravenous (tail vein) or intramuscular injection, at a defined mRNA dose (e.g., 0.5 mg/kg).[1][10]
-
Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate. Whole-body bioluminescence is then captured using an in vivo imaging system (IVIS) to quantify the location and intensity of protein expression.[1]
-
Organ-Specific Analysis: After imaging, organs of interest (e.g., liver, spleen) can be harvested to quantify luciferase activity or for histological analysis.[10]
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes.
Caption: Workflow for LNP formulation via microfluidic mixing.
Caption: Standard workflow for in vivo evaluation of LNP efficacy.
References
- 1. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Lipid PPz-2R1 Performance in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and safe delivery of nucleic acids into cells is a cornerstone of innovation. This guide provides a framework for the cross-validation of the novel ionizable cationic lipid, Lipid PPz-2R1, for mRNA delivery. Due to the limited availability of direct comparative studies for this compound, this document outlines a comprehensive methodology and presents illustrative comparative data from established lipid-based transfection reagents to guide your evaluation process.
This compound is an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA both in vitro and in vivo.[1] Its application has been noted in delivering mRNA to challenging cell types, such as Lewis lung carcinoma (LLC) cells, demonstrating its potential in cancer research.[1] To rigorously assess its performance across various cell lines, a systematic cross-validation against established transfection reagents is crucial. This guide provides the necessary protocols and data presentation frameworks to conduct such a comparison.
Experimental Design for Cross-Validation
A robust cross-validation study should assess two primary performance indicators: transfection efficiency and cytotoxicity. The following experimental workflow is recommended:
Caption: Experimental workflow for cross-validating transfection reagent performance.
Comparative Performance Metrics
The following tables provide a template for summarizing the quantitative data from your cross-validation experiments. The data presented are illustrative, based on published comparisons of widely-used lipid-based reagents, and should be replaced with your experimental results for this compound.
Table 1: Transfection Efficiency (%) of Lipid-Based Reagents in Various Cell Lines
| Cell Line | This compound | Lipofectamine 3000 | TurboFect |
| HEK293 | Data to be determined | 53[2] | 44[2] |
| CHO-K1 | Data to be determined | 64[2] | 56[2] |
| HepG2 | Data to be determined | Comparative data not available | Comparative data not available |
| A549 | Data to be determined | Comparative data not available | Comparative data not available |
| Jurkat | Data to be determined | Comparative data not available | Comparative data not available |
Note: Transfection efficiency can be highly dependent on the plasmid used. The data for Lipofectamine 3000 and TurboFect were obtained using a pCDH plasmid.[2]
Table 2: Cell Viability (%) Following Transfection in Various Cell Lines
| Cell Line | This compound | Lipofectamine 3000 | TurboFect |
| HEK293 | Data to be determined | Lower Viability[2][3] | Higher Viability[2][3] |
| CHO-K1 | Data to be determined | Lower Viability[2][3] | Higher Viability[2][3] |
| H9 T-cells | Data to be determined | Cytotoxic[2][3] | Less Cytotoxic[2][3] |
| HeLa | Data to be determined | Considerably Toxic[4] | Comparative data not available |
Note: Cytotoxicity is a critical parameter, and different assays can be employed for its measurement. The comparative data indicates that TurboFect generally exhibits lower cytotoxicity than Lipofectamine 3000.[2][3]
Detailed Experimental Protocols
I. Protocol for mRNA Transfection using Lipid Nanoparticles
This protocol provides a general framework for the transfection of mRNA into cultured mammalian cells using pre-formed lipid nanoparticles. Optimization will be required for each cell line and lipid formulation.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HepG2, A549)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM®)
-
This compound and other lipid components for LNP formulation
-
mRNA encoding a reporter protein (e.g., eGFP, Luciferase)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to reach 70-90% confluency at the time of transfection.[5]
-
LNP-mRNA Complex Formation:
-
Dilute the lipid nanoparticle formulation (containing this compound or an alternative lipid) in serum-free medium.
-
In a separate tube, dilute the mRNA in serum-free medium.
-
Combine the diluted lipids and diluted mRNA. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the LNP-mRNA complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete culture medium to the wells. For some cell lines, it may be beneficial to remove the transfection complexes and replace with fresh complete medium.
-
Incubate the cells for 24-48 hours before analysis.
-
II. Protocol for Assessing Transfection Efficiency
A. Flow Cytometry for eGFP Expression:
-
Harvest cells 24-48 hours post-transfection by trypsinization.
-
Wash the cells with PBS and resuspend in flow cytometry buffer (e.g., PBS with 1% FBS).
-
Analyze the percentage of eGFP-positive cells using a flow cytometer.
B. Luciferase Assay:
-
Lyse the transfected cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. Relative light units (RLUs) are indicative of transfection efficiency.[4]
III. Protocol for Assessing Cell Viability (MTT Assay)
-
After the desired post-transfection incubation period (e.g., 24 or 48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Signaling and Uptake Pathway
The delivery of mRNA via lipid nanoparticles involves several key cellular processes. The following diagram illustrates a simplified pathway of LNP uptake and mRNA release.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Immunogenicity of Cationic Lipids for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of a cationic lipid for the formulation of lipid nanoparticles (LNPs) is a critical determinant of the immunogenicity and therapeutic efficacy of nucleic acid-based drugs and vaccines. This guide provides a comparative analysis of the immunogenic properties of a novel piperazine-based ionizable lipid, Lipid PPz-2R1, alongside three well-established cationic lipids: DOTAP, DC-Cholesterol, and DDA. The information presented herein is based on available experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Cationic lipids are essential components of LNPs, facilitating the encapsulation and cellular delivery of nucleic acid payloads. Beyond their role as delivery vehicles, these lipids can intrinsically modulate the immune system, acting as adjuvants that shape the nature and magnitude of the immune response. This guide focuses on the comparative immunogenicity of four cationic lipids, highlighting their differential effects on T-helper cell polarization (Th1 vs. Th2), cytokine production, and overall immune activation.
| Cationic Lipid | Primary Immunogenic Characteristic | Predominant T-helper Response | Key Features |
| This compound | Immune modulation in the tumor microenvironment | Not explicitly determined, but suggests a shift from an immunosuppressive to an immune-active state. | Preferentially delivers mRNA to immune cells; alleviates immunosuppressive tumor microenvironment. |
| DOTAP | Induction of a Th2-biased immune response | Th2 | Often associated with humoral immunity and antibody production. |
| DC-Cholesterol | Induction of a balanced Th1/Th2 immune response | Balanced Th1/Th2 | Can promote both cellular and humoral immunity. |
| DDA | Strong induction of a Th1-biased immune response | Th1 | Associated with a depot effect, leading to prolonged antigen presentation and strong cellular immunity.[1][2] |
Detailed Immunogenicity Profiles
This compound
This compound is a novel ionizable cationic lipid with a piperazine (B1678402) backbone.[3] Studies have demonstrated its utility in LNPs for the targeted delivery of mRNA, particularly to immune cells and the lungs.[3]
Experimental Evidence:
A study by Hu et al. utilized this compound-containing LNPs to deliver PTEN mRNA for the treatment of in situ lung cancer.[2] The key findings related to its immunogenicity include:
-
Modulation of the Tumor Microenvironment: The delivery of PTEN mRNA via these LNPs successfully alleviated the immunosuppressive tumor microenvironment. This was evidenced by a significant increase in the ratio of CD8+ cytotoxic T lymphocytes to regulatory T cells (Tregs) and a decrease in the population of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).
-
Cytokine Profile Alterations: The treatment led to a decrease in the levels of immunosuppressive and pro-tumoral cytokines such as IL-10 and TGF-β, while increasing the concentration of the immunostimulatory cytokine IL-12. This shift in the cytokine milieu is indicative of a transition towards an anti-tumor immune response.
While this study provides valuable insights into the immunomodulatory effects of this compound in a cancer therapy context, a detailed characterization of the systemic Th1/Th2 balance was not the primary focus. However, the observed increase in IL-12 production and the enhancement of cytotoxic T cell responses suggest a potential for Th1-polarizing activity.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
DOTAP is a widely used cationic lipid in gene delivery and vaccine formulations. Its immunogenic profile has been characterized in several studies.
Experimental Evidence:
-
Th2-Biased Response: Multiple studies have indicated that DOTAP-based liposomes tend to induce a Th2-biased immune response.[4] This is characterized by the production of cytokines like IL-4 and IL-5, and the stimulation of humoral immunity, leading to the production of IgG1 antibodies in mice.
-
Weak Th1 Induction: In a direct comparison with DDA and DC-Chol, DOTAP-based liposomes induced a weaker Th1 response.[1]
DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)
DC-Cholesterol is another commonly employed cationic lipid for LNP formulations.
Experimental Evidence:
-
Balanced Th1/Th2 Response: Formulations containing DC-Cholesterol have been shown to induce a more balanced Th1/Th2 response.[5] This suggests that it can effectively stimulate both cellular and humoral immunity.
-
Strong Th1 Response with Depot Effect: Similar to DDA, liposomes formulated with DC-Cholesterol exhibit a prolonged retention at the injection site, which is associated with a stronger Th1 response, characterized by increased IFN-γ production.[1][2]
DDA (Dimethyldioctadecylammonium)
DDA is a well-known cationic lipid adjuvant, particularly for subunit vaccines.
Experimental Evidence:
-
Potent Th1 Adjuvant: DDA is recognized as a strong inducer of Th1-mediated immunity.[3] This is crucial for vaccines targeting intracellular pathogens.
-
Depot Effect: Liposomes containing DDA form a depot at the site of injection, leading to the slow release of antigen and sustained stimulation of the immune system. This prolonged antigen presentation is a key factor in its potent Th1-polarizing capacity.[1][2]
Experimental Protocols
Preparation of Lipid Nanoparticles (General)
A common method for preparing LNPs containing cationic lipids is the thin-film hydration method followed by extrusion or sonication.
-
Lipid Film Formation: The cationic lipid, helper lipids (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or ethanol). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., citrate (B86180) buffer at acidic pH for mRNA encapsulation) containing the nucleic acid payload. The mixture is agitated to form multilamellar vesicles.
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the suspension is subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.
-
Purification: The LNP suspension is often purified to remove unencapsulated nucleic acids and other reagents, for example, by dialysis or tangential flow filtration.
In Vivo Evaluation of Immunogenicity in a Murine Cancer Model (Hu et al. adapted)
-
Animal Model: An in situ lung cancer model is established in mice.
-
LNP Administration: Mice are treated with intratracheal instillation of LNPs encapsulating the therapeutic mRNA (e.g., PTEN mRNA) or a control.
-
Immune Cell Analysis: At a predetermined time point post-treatment, lung tissues and tumors are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD4, Foxp3 for Tregs, CD11b, Ly6G for PMN-MDSCs). The populations of different immune cells are then quantified using flow cytometry.
-
Cytokine Analysis: Lung tissue homogenates are prepared, and the concentrations of various cytokines (e.g., IL-10, TGF-β, IL-12) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
Visualizing the Pathways
General Logic of Cationic Lipid-Mediated Immune Stimulation
The following diagram illustrates the general workflow of how cationic lipid-based LNPs can stimulate an immune response, leading to either a Th1 or Th2 polarization.
Caption: General workflow of immune stimulation by cationic lipid-based LNPs.
Experimental Workflow for Assessing Immunomodulation in a Tumor Model
This diagram outlines the experimental steps to evaluate the immunomodulatory effects of this compound in a cancer model.
Caption: Experimental workflow for evaluating in vivo immunogenicity.
Conclusion
The choice of cationic lipid has a profound impact on the immunogenic profile of LNP-based therapeutics and vaccines. While DOTAP is generally associated with a Th2-biased response favorable for humoral immunity, DC-Cholesterol offers a more balanced Th1/Th2 profile. DDA stands out as a potent Th1-inducing adjuvant, making it suitable for applications requiring strong cellular immunity.
The novel piperazine-based ionizable lipid, this compound, shows significant promise in modulating the immune microenvironment, particularly in the context of cancer immunotherapy. Its ability to be preferentially taken up by immune cells and to shift the tumor microenvironment from an immunosuppressive to an immune-active state suggests a potent immunomodulatory capacity. Further studies are warranted to fully elucidate its systemic immunogenic profile and to directly compare its Th1/Th2 polarizing potential with other established cationic lipids. Researchers should consider the desired immune response for their specific application when selecting a cationic lipid for their LNP formulations.
References
- 1. Lipid nanoparticles (LNP) induce activation and maturation of antigen presenting cells in young and aged individuals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Lung-targeted delivery of PTEN mRNA combined with anti-PD-1-mediated immunotherapy for In Situ lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-inflammatory lipid nanoparticle-based mRNA vaccine elicits protective immunity against H5N1 influenza virus with reduced adverse reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Phosphatidylcholine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of phosphatidylcholines, a major class of phospholipids. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. The information presented is based on established analytical validation principles and data from various scientific sources.
I. Comparison of Analytical Methods
The selection of an analytical method for phosphatidylcholine quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique.
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (%Recovery) |
| HPLC-ELSD | High-Performance Liquid Chromatography with Evaporative Light Scattering Detector. The response is proportional to the mass of the analyte.[1][2] | > 0.993[1][2] | 0.11 mg/mL (for DMPC)[1] | 0.36 mg/mL (for DMPC)[1] | < 5% | 95-105% |
| LC-MS | Liquid Chromatography-Mass Spectrometry. Provides high sensitivity and selectivity based on mass-to-charge ratio.[3][4] | > 0.99 | Typically in the ng/mL to µg/mL range | Typically in the ng/mL to µg/mL range | < 15% | 85-115% |
| ¹H NMR | Proton Nuclear Magnetic Resonance Spectroscopy. A quantitative method based on the linear response of NMR signals.[4][5] | Not applicable (Direct quantification) | Higher than MS (milligram sample amount needed)[4] | Higher than MS (milligram sample amount needed)[4] | Highly reproducible[4] | High |
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) is used as a representative phosphatidylcholine. The values presented are typical and may vary depending on the specific instrument, experimental conditions, and the specific phosphatidylcholine being analyzed.
II. Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
A. Sample Preparation: Lipid Extraction
A common procedure for extracting lipids from biological samples is the Bligh and Dyer method.[6]
-
Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727).
-
Add water to create a two-phase system.
-
The lipids will be in the lower chloroform phase.
-
Collect the chloroform layer and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for analysis.
B. HPLC-ELSD Method for Phosphatidylcholine Quantification
This method is suitable for the quantification of various lipids, including phosphatidylcholines.[1][2]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of organic solvents like methanol and isopropanol.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
ELSD Settings:
-
Nebulizer Temperature: Adjusted to ensure efficient solvent evaporation.
-
Evaporator Temperature: Set to facilitate the detection of the analyte.
-
Gas Flow Rate: Optimized for sensitivity.
-
-
Calibration:
-
Prepare a series of standard solutions of the phosphatidylcholine of interest at known concentrations.
-
Inject the standards and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.
-
-
Quantification:
-
Inject the prepared sample extract.
-
Determine the concentration of the phosphatidylcholine in the sample by interpolating its peak area on the calibration curve.
-
C. Method Validation
The validation of an analytical procedure is essential to ensure it is suitable for its intended purpose.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
III. Visualizations
A. Phosphatidylcholine Signaling Pathway Involvement
Phosphatidylcholines are not only structural components of membranes but are also precursors for important signaling molecules. For instance, they can be hydrolyzed by phospholipase C (PLC) to generate diacylglycerol (DAG), a key second messenger.
B. Experimental Workflow for Phosphatidylcholine Quantification
The following diagram outlines the general workflow for quantifying phosphatidylcholines from a biological sample.
C. Logical Relationships in Analytical Method Validation
The validation of an analytical method involves assessing several interconnected parameters to ensure the reliability of the results.
References
- 1. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Rapid Quantification and Validation of Lipid Concentrations within Liposomes | Semantic Scholar [semanticscholar.org]
- 3. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 4. cellgs.com [cellgs.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipid extraction and quantification [bio-protocol.org]
- 7. ema.europa.eu [ema.europa.eu]
Assessing Reproducibility in mRNA Delivery: A Comparative Guide to Lipid PPz-2R1 and Leading Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. In the rapidly evolving field of mRNA therapeutics, the choice of a delivery vehicle is a critical factor influencing experimental outcomes and their reproducibility. This guide provides a comparative analysis of the novel ionizable cationic lipid, Lipid PPz-2R1, against established alternatives—DLin-MC3-DMA, SM-102, and ALC-0315—with a focus on the reproducibility of lipid nanoparticle (LNP) formulations for mRNA delivery.
This compound is a novel ionizable cationic lipid that has demonstrated potential in targeted mRNA delivery for cancer immunotherapy. An assessment of its performance and the reproducibility of experiments using this lipid, in comparison to widely used alternatives, is crucial for researchers designing new therapeutic strategies.
Performance Comparison of Ionizable Lipids for mRNA-LNP Formulation
The performance of ionizable lipids is typically evaluated based on several key parameters of the resulting lipid nanoparticles (LNPs), including particle size, polydispersity index (PDI), and mRNA encapsulation efficiency. While specific quantitative data for this compound from peer-reviewed publications remains limited, this guide presents a summary of reported data for leading commercial alternatives to provide a benchmark for performance and reproducibility.
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Applications |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Lung-targeted PTEN mRNA delivery for cancer immunotherapy[1] |
| DLin-MC3-DMA | ~80 - 120 | < 0.2 | > 90% | siRNA therapeutics (Onpattro®), mRNA delivery[2][3][4][5] |
| SM-102 | ~75 - 120 | < 0.2 | > 95% | mRNA vaccines (Moderna COVID-19 vaccine), mRNA therapeutics[6][7][8][9] |
| ALC-0315 | ~80 - 100 | < 0.2 | > 95% | mRNA vaccines (Pfizer-BioNTech COVID-19 vaccine), siRNA/mRNA delivery[2][9][10][11][12] |
Note: The performance characteristics of LNPs are highly dependent on the formulation process, including the molar ratios of the lipid components, the lipid-to-mRNA ratio, and the manufacturing method (e.g., microfluidics). The data presented here are representative values from various studies.
Experimental Protocols for LNP Formulation
The reproducibility of LNP formulations is critically dependent on a well-defined and consistently executed protocol. Below are generalized yet detailed methodologies for preparing mRNA-LNPs using ionizable lipids, which can be adapted for specific lipids and experimental needs.
General Protocol for mRNA-LNP Formulation via Microfluidic Mixing
This method is widely adopted for its ability to produce LNPs with consistent and reproducible characteristics.
Materials:
-
Ionizable lipid (e.g., this compound, DLin-MC3-DMA, SM-102, or ALC-0315)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)
-
mRNA transcript in a low pH buffer (e.g., 100 mM sodium acetate, pH 4.0)
-
Ethanol (B145695) (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve desired stock concentrations. A common molar ratio for the lipid mixture is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[2]
-
-
Aqueous Phase Preparation:
-
Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., sodium acetate, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is typically dialyzed against PBS (pH 7.4) overnight to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Key Signaling Pathway and Experimental Workflow
PTEN Signaling Pathway
The therapeutic strategy employing this compound in the study by Hu et al. (2025) involves the delivery of mRNA encoding for the tumor suppressor protein PTEN.[1] PTEN negatively regulates the PI3K/AKT signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[1][13][14] In many cancers, PTEN is mutated or deleted, leading to the overactivation of the PI3K/AKT pathway and uncontrolled cell growth.[1][14] Restoring PTEN function by delivering its mRNA can thus inhibit tumor progression.
Caption: The PTEN signaling pathway, illustrating its role in regulating cell growth and apoptosis.
Experimental Workflow for In Vivo mRNA-LNP Studies
A typical workflow for assessing the in vivo efficacy of a novel lipid like this compound involves several key steps, from LNP formulation to the analysis of therapeutic outcomes in an animal model.
Caption: A generalized workflow for in vivo evaluation of mRNA-LNP formulations.
Conclusion
The reproducibility of experiments involving lipid nanoparticles is a cornerstone of advancing mRNA therapeutics. While this compound shows promise for targeted lung cancer therapy, a comprehensive assessment of its reproducibility awaits the publication of detailed, peer-reviewed data. In the interim, established ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315 provide a robust foundation for reproducible mRNA delivery research, with well-documented protocols and performance characteristics. The adoption of standardized and meticulously controlled formulation procedures, such as microfluidic mixing, is essential for ensuring the consistency and reliability of experimental results, regardless of the ionizable lipid employed. As more data on novel lipids like this compound becomes available, direct comparative studies will be crucial for guiding the selection of the most appropriate delivery vehicle for specific therapeutic applications.
References
- 1. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. | Semantic Scholar [semanticscholar.org]
- 11. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Lipid PPz-2R1: A Procedural Guide for Laboratory Professionals
Core Principle: The primary objective is to manage the disposal of Lipid PPz-2R1 in a manner that mitigates risks to personnel and the environment. This involves a systematic approach to waste segregation, containment, and selection of the appropriate disposal pathway.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile gloves are a suitable option), safety glasses with side shields, and a laboratory coat. All handling and disposal activities involving this compound should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the safe disposal of both small and large quantities of this compound waste.
Step 1: Waste Characterization and Segregation
-
Determine if the this compound waste is mixed with any hazardous materials. If it is, the mixture must be treated as hazardous waste and disposed of according to institutional and local regulations for that specific class of hazard.
-
If the waste consists solely of this compound or is mixed with other non-hazardous materials, it should be segregated from other waste streams.
Step 2: Containment and Labeling
-
All this compound waste should be collected in a dedicated, leak-proof container. The container must be compatible with the chemical nature of the lipid.
-
The container must be clearly labeled as "this compound Waste" and should include the date of accumulation.
Step 3: Treatment of Spills
-
In the event of a spill, it should be contained and absorbed using an inert material such as vermiculite, sand, or a commercial absorbent pad.
-
The absorbed material should then be collected and placed into the designated waste container.
Step 4: Final Disposal
-
For Small Quantities (Typically < 100 mL):
-
Absorb the liquid waste onto an inert material as described for spills.
-
Place the absorbed material into the labeled waste container.
-
-
For Large Quantities (Typically > 100 mL):
-
Directly collect the liquid waste into the labeled, sealed container.
-
-
Disposal Pathway: The sealed container of this compound waste should be transferred to the institution's designated chemical waste storage area for collection by a licensed waste disposal contractor. It is crucial to follow all institutional and local regulations for chemical waste disposal. Do not pour this compound waste down the drain. [3]
III. Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal, were found in the available resources. The guiding principle is that all non-hazardous chemical waste should be collected and disposed of through a certified waste management provider.
IV. Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The procedure outlined above is based on established best practices for laboratory chemical waste management.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on general laboratory safety principles. It is not a substitute for institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
Essential Safety and Logistical Information for Handling Lipid PPz-2R1
This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Lipid PPz-2R1. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2] While specific toxicity data for this compound is not extensively documented, the general principles for handling lipid nanoparticles and chemicals of unknown toxicity should be strictly followed.
Core Principles of Safe Handling
The primary routes of exposure to nanoparticles are inhalation and skin contact.[3] Research indicates that inhaled nanoparticles can be deposited in the respiratory tract and may enter the bloodstream, translocating to other organs.[3] Therefore, a comprehensive safety strategy involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize all potential exposure routes.
Engineering Controls:
-
Ventilation: All work that may generate aerosols, such as sonication, vortexing, or preparing solutions from powders, should be conducted within a certified chemical fume hood, a Class II biosafety cabinet, or a glove box.[3][4]
-
Work Surface: Use disposable, plastic-backed absorbent bench paper to cover work surfaces and change it daily or after any spills.[3][4]
Administrative Controls:
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound and lipid nanoparticles.
-
Restricted Access: Limit access to areas where this compound is being handled to authorized personnel only.
-
Labeling: Clearly label all containers with the contents, including "this compound" and any associated hazards.[4]
-
Transportation: Transport this compound in sealed, shatter-resistant secondary containers.[4]
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is recommended to prevent skin and respiratory exposure. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Gloves | Eye Protection | Protective Clothing | Respiratory Protection |
| Low-Exposure Tasks (e.g., handling sealed containers, visual inspection) | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Moderate-Exposure Tasks (e.g., weighing, preparing solutions in a fume hood, pipetting) | Double-gloving with nitrile gloves[4][5] | Tight-fitting chemical splash goggles[5] | Disposable gown or dedicated lab coat with long sleeves | Required if there's a potential for aerosol generation outside of a certified enclosure. Consult with EH&S.[3][4] |
| High-Exposure Tasks (e.g., sonication, homogenization, cleaning spills) | Double-gloving with nitrile gloves, with the outer glove having extended cuffs[5] | Full-face shield over chemical splash goggles[5] | Disposable, low-permeability gown or coveralls[5][6] | A NIOSH-approved respirator may be required. Consult with your institution's Environmental Health & Safety (EH&S) department.[3][4] |
Experimental Protocols: Donning and Doffing PPE
1. Donning (Putting On) PPE:
-
Step 1: Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Step 2: Gown/Lab Coat: Put on a disposable gown or a clean lab coat, ensuring it is fully fastened.
-
Step 3: Eye Protection: Put on safety glasses or goggles. If a higher level of protection is needed, add a face shield.
-
Step 4: Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, put on the second pair of gloves over the first, extending the cuffs over the sleeves of the gown.
2. Doffing (Taking Off) PPE:
-
Step 1: Outer Gloves: If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Step 2: Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Step 3: Hand Hygiene: Perform hand hygiene.
-
Step 4: Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Step 5: Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Step 6: Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, cover the spill with absorbent material.
-
Clean: For small spills, use appropriate cleaning agents and dispose of all materials as hazardous waste. For large spills, contact your institution's EH&S department.[3]
-
Decontaminate: Thoroughly clean and decontaminate the spill area.
Disposal:
-
Solid Waste: All disposable PPE (gloves, gowns, bench paper) and any materials that have come into contact with this compound should be disposed of as hazardous chemical waste in a clearly labeled, sealed container.
-
Liquid Waste: Dispose of solutions containing this compound according to your institution's hazardous waste guidelines. Do not pour down the drain.[7]
Diagrams
Caption: PPE selection workflow for handling this compound.
Caption: Procedural flow for donning and doffing PPE.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. SOP: Nanoparticles, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 4. ehs.ufl.edu [ehs.ufl.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 7. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
